Product packaging for Dicumene chromium(Cat. No.:CAS No. 12001-89-7)

Dicumene chromium

Cat. No.: B15345860
CAS No.: 12001-89-7
M. Wt: 292.4 g/mol
InChI Key: AWNBGWWVMCBBST-UHFFFAOYSA-N
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Description

Dicumene chromium is a useful research compound. Its molecular formula is C18H24Cr and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24Cr B15345860 Dicumene chromium CAS No. 12001-89-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

12001-89-7

Molecular Formula

C18H24Cr

Molecular Weight

292.4 g/mol

IUPAC Name

chromium;cumene

InChI

InChI=1S/2C9H12.Cr/c2*1-8(2)9-6-4-3-5-7-9;/h2*3-8H,1-2H3;

InChI Key

AWNBGWWVMCBBST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1.CC(C)C1=CC=CC=C1.[Cr]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Bis(cumene)chromium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(cumene)chromium, an organometallic sandwich compound, holds interest within various fields of chemical research and development. Its structural analogy to the well-studied bis(benzene)chromium suggests a range of potential applications, from catalysis to materials science. This technical guide provides a detailed overview of the known physical and chemical properties of bis(cumene)chromium. Due to the limited availability of specific quantitative data for bis(cumene)chromium in publicly accessible literature, this guide leverages data from its parent compound, bis(benzene)chromium, for comparative analysis. This document aims to be a valuable resource for professionals requiring a thorough understanding of this compound's characteristics.

Physical Properties

Quantitative physical data for bis(cumene)chromium is not extensively documented. However, by examining the properties of the closely related bis(benzene)chromium, we can infer certain characteristics. It is important to note that the addition of isopropyl groups to the benzene rings will influence properties such as molecular weight, melting point, and boiling point.

Table 1: Physical Properties of Bis(cumene)chromium and Bis(benzene)chromium

PropertyBis(cumene)chromiumBis(benzene)chromium
Molecular Formula C₁₈H₂₄Cr[1]C₁₂H₁₂Cr[2][3][4]
Molecular Weight 292.38 g/mol [1]208.22 g/mol [3]
Appearance Not explicitly documented; likely a crystalline solid similar to bis(benzene)chromium.Brown-black crystals[3][4]
Melting Point Not available284-285 °C[3][4]
Boiling Point Not availableSublimes at 160 °C in vacuo[3]
Density Not availableNot available
Solubility Not availableInsoluble in water; slightly soluble in benzene and THF.[3]
Vapor Pressure Not availableNot available

Chemical Properties and Reactivity

Bis(cumene)chromium, like other bis(arene)chromium complexes, is characterized by its "sandwich" structure, where a central chromium atom is bonded to two arene ligands. This structure dictates its chemical behavior.

Reactivity:

  • Air and Moisture Sensitivity: Bis(arene)chromium compounds are known to be air-sensitive.[3] They should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to prevent oxidation.

  • Thermal Stability: Bis(benzene)chromium is thermally stable and decomposes at around 300 °C.[5] It is expected that bis(cumene)chromium exhibits similar thermal stability.

  • Reactions with Acids: Bis(benzene)chromium reacts with carboxylic acids.[2][3] A similar reactivity profile can be anticipated for bis(cumene)chromium.

  • Oxidation and Reduction: The chromium center in bis(benzene)chromium can be oxidized from its 0 oxidation state to +1.[2][3] This is a characteristic reaction of bis(arene)chromium complexes.

Synthesis

The primary method for synthesizing bis(arene)chromium complexes is the Fischer-Hafner synthesis.[2][6][7][8] This reductive Friedel-Crafts reaction involves the reaction of a chromium(III) salt with the arene in the presence of a reducing agent (typically aluminum) and a Lewis acid catalyst (such as aluminum trichloride). Another method involves the co-condensation of chromium vapor with the arene ligand.[9]

Fischer_Hafner_Synthesis Fischer-Hafner Synthesis of Bis(cumene)chromium cluster_reactants Reactants CrCl3 Chromium(III) Chloride (CrCl₃) Intermediate Cationic Intermediate [(C₉H₁₂)₂Cr]⁺[AlCl₄]⁻ CrCl3->Intermediate Reductive Friedel-Crafts Cumene Cumene (C₉H₁₂) Cumene->Intermediate Reductive Friedel-Crafts Al Aluminum (Al) Al->Intermediate Reductive Friedel-Crafts AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Intermediate Reductive Friedel-Crafts Reducer Reducing Agent (e.g., Na₂S₂O₄) Intermediate->Reducer Isolation Product Bis(cumene)chromium (C₁₈H₂₄Cr) Reducer->Product Reduction Handling_Workflow General Workflow for Handling Air-Sensitive Compounds Start Start Dry_Glassware Dry Glassware (Oven, then cool under inert gas) Start->Dry_Glassware Assemble_Apparatus Assemble Apparatus (Schlenk line or in glovebox) Dry_Glassware->Assemble_Apparatus Purge_System Purge with Inert Gas (e.g., Argon or Nitrogen) Assemble_Apparatus->Purge_System Add_Reagents Add Reagents (Anhydrous solvents, reactants) Purge_System->Add_Reagents Run_Reaction Run Reaction (Under inert atmosphere) Add_Reagents->Run_Reaction Workup Work-up and Isolation (Under inert atmosphere) Run_Reaction->Workup Characterization Characterization Workup->Characterization End End Characterization->End

References

Synthesis of Dicumene Chromium via the Fischer-Hafner Method: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dicumene chromium, a symmetrical sandwich compound, utilizing the well-established Fischer-Hafner method. This organometallic compound holds potential for various applications in catalysis and materials science. This document provides a comprehensive overview of the experimental protocol, underlying chemical principles, and expected outcomes.

Introduction to the Fischer-Hafner Synthesis

The Fischer-Hafner synthesis is a classic method in organometallic chemistry for the preparation of bis(arene)metal complexes. It proceeds via a reductive Friedel-Crafts reaction. In this specific application, chromium(III) chloride is reduced in the presence of cumene (isopropylbenzene), which acts as the aromatic ligand. Aluminum trichloride serves as a Lewis acid catalyst, and aluminum powder is the reducing agent.

The reaction typically occurs in two main stages:

  • Formation of the Cationic Sandwich Complex: In the initial stage, the chromium salt, aluminum trichloride, and aluminum powder react with the arene to form a cationic bis(arene)chromium(I) complex.

  • Reduction to the Neutral Compound: The cationic complex is subsequently reduced to the neutral, 18-electron bis(arene)chromium(0) compound.

Due to the air-sensitive nature of the final product, all manipulations must be carried out under an inert atmosphere, such as nitrogen or argon, using appropriate Schlenk line or glovebox techniques.

Experimental Protocol

While a specific detailed protocol for this compound with precise quantitative data on yields was not found in the public literature, the following procedure is a well-established general method for the Fischer-Hafner synthesis of bis(arene)chromium complexes and can be adapted for cumene. Researchers should optimize the conditions for their specific setup.

Materials and Reagents:

Reagent/MaterialFormulaPurityNotes
Anhydrous Chromium(III) ChlorideCrCl₃≥99%Must be anhydrous for the reaction to proceed.
Aluminum TrichlorideAlCl₃≥99%Sublimed grade is recommended.
Aluminum PowderAlFine powderActivated by washing with dilute acid, then water, ethanol, and ether, and drying under vacuum.
Cumene (Isopropylbenzene)C₉H₁₂Anhydrous, ≥99%Distilled from a suitable drying agent (e.g., CaH₂) before use.
Diethyl Ether or TolueneC₄H₁₀O or C₇H₈AnhydrousAs the reaction solvent.
Sodium DithioniteNa₂S₂O₄Reagent gradeFor the reduction step.
Deoxygenated WaterH₂OUsed in the workup.

Equipment:

  • Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen/argon inlet.

  • Heating mantle with a temperature controller.

  • Schlenk filtration apparatus.

  • Standard glassware for inert atmosphere chemistry.

Procedure:

Step 1: Synthesis of the Cationic Bis(cumene)chromium(I) Complex

  • In a flame-dried Schlenk flask under an inert atmosphere, combine anhydrous chromium(III) chloride, sublimed aluminum trichloride, and activated aluminum powder.

  • Add anhydrous cumene to the flask via a cannula or syringe.

  • The reaction mixture is then heated with vigorous stirring. The reaction temperature and time can vary, but a starting point is to reflux the mixture. For substituted arenes, the reaction may proceed at a lower temperature than for benzene.

  • The progress of the reaction can be monitored by a color change in the reaction mixture.

Step 2: Reduction to Neutral this compound(0)

  • After the initial reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is carefully hydrolyzed by the slow addition of deoxygenated water at 0 °C. This step should be performed with caution due to the exothermic reaction of unreacted aluminum powder and aluminum trichloride.

  • The resulting aqueous solution containing the yellow bis(cumene)chromium(I) cation is separated from the organic and solid residues.

  • To this aqueous solution, a freshly prepared aqueous solution of a reducing agent, such as sodium dithionite, is added until the precipitation of the dark, crystalline this compound(0) is complete.

Step 3: Purification

  • The crude product is collected by filtration under an inert atmosphere using a Schlenk filter.

  • The solid is washed with deoxygenated water and then with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted organic starting materials.

  • Further purification can be achieved by sublimation under high vacuum or by recrystallization from an appropriate solvent under an inert atmosphere.

Logical Workflow of the Synthesis

The following diagram illustrates the key stages in the Fischer-Hafner synthesis of this compound.

Fischer_Hafner_Synthesis cluster_step1 Step 1: Formation of Cationic Complex cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification reactants CrCl₃ + AlCl₃ + Al + Cumene heating Heating under Inert Atmosphere reactants->heating Reaction cationic_complex [Cr(C₉H₁₂)₂]⁺ Complex heating->cationic_complex Yields hydrolysis Hydrolysis (H₂O) cationic_complex->hydrolysis reduction Reduction (e.g., Na₂S₂O₄) hydrolysis->reduction neutral_product This compound (Cr(C₉H₁₂)₂) reduction->neutral_product Yields filtration Inert Atmosphere Filtration neutral_product->filtration purification_method Sublimation or Recrystallization filtration->purification_method final_product Pure this compound purification_method->final_product Yields

Caption: Workflow for the Synthesis of this compound.

Quantitative Data

ParameterExpected Value/RangeNotes
Yield 40-70%Highly dependent on the purity of reagents and reaction conditions.
Melting Point Not reportedBis(benzene)chromium melts at 284-285 °C. The value for this compound is expected to be different.
Appearance Dark, crystalline solidTypical for bis(arene)chromium(0) complexes.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Spectroscopic Data (Expected):

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the cumene ligands, which will be shifted upfield compared to free cumene due to the shielding effect of the chromium center. Resonances for the isopropyl protons will also be present.
¹³C NMR Signals for the aromatic and aliphatic carbons of the cumene ligands, with shifts indicative of coordination to the chromium atom.
IR Spectroscopy Characteristic C-H and C=C stretching and bending vibrations of the coordinated cumene ligands.
Mass Spectrometry A molecular ion peak corresponding to the mass of this compound (C₁₈H₂₄Cr).

Safety Considerations

  • Air Sensitivity: this compound is air-sensitive and should be handled exclusively under an inert atmosphere.

  • Reagent Toxicity: Chromium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Aluminum trichloride is corrosive and reacts violently with water.

  • Reaction Hazards: The hydrolysis step can be highly exothermic. It is crucial to perform this step slowly and with adequate cooling.

This technical guide provides a framework for the synthesis of this compound via the Fischer-Hafner method. Researchers are encouraged to consult the primary literature on bis(arene)chromium synthesis for further details and to optimize the reaction conditions for their specific requirements.

The Dawn of Sandwich Complexes: A Technical Guide to the Discovery and History of Bis(arene)chromium Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of bis(arene)chromium complexes, a class of organometallic compounds that revolutionized our understanding of chemical bonding and opened new frontiers in synthesis and catalysis. From their serendipitous initial synthesis to their deliberate and elegant construction, this document provides a comprehensive overview of the key milestones, experimental methodologies, and fundamental properties of these remarkable "sandwich" compounds.

An Unwitting Discovery: The Work of Franz Hein

In the early 20th century, long before the establishment of organometallic chemistry as a formal discipline, German chemist Franz Hein, while investigating the reaction of phenylmagnesium bromide with chromium(III) chloride in 1919, unknowingly synthesized the first examples of bis(arene)chromium cations.[1] His work, spanning several decades, led to the isolation of a series of polyphenylchromium salts which he struggled to structurally characterize with the analytical techniques of his time.[1] Though he could not have predicted the now-famous sandwich structure, Hein's meticulous experimental work laid the crucial groundwork for a paradigm shift in chemical bonding theory that would occur decades later.

The Definitive Synthesis and the Birth of a Field: Fischer and Hafner's Breakthrough

The true nature of Hein's compounds remained a mystery until 1955, when Ernst Otto Fischer and his student Walter Hafner at the Technical University of Munich achieved the deliberate synthesis of the neutral bis(benzene)chromium complex, Cr(η⁶-C₆H₆)₂.[2][3] This landmark achievement was guided by Fischer's insightful hypothesis, born from the then-recent discovery of ferrocene, that a transition metal could be "sandwiched" between two aromatic rings.[2] Their elegant and now-classic synthesis, termed the reductive Friedel-Crafts reaction , provided irrefutable proof of the sandwich structure and ushered in the era of bis(arene)metal chemistry.[2][4] This discovery, for which E.O. Fischer would later share the Nobel Prize in Chemistry in 1973, fundamentally altered the understanding of chemical bonding between metals and organic molecules.

Key Synthetic Methodologies

Two primary methods have been established for the synthesis of bis(arene)chromium complexes: the reductive Friedel-Crafts reaction and metal vapor synthesis.

Reductive Friedel-Crafts Reaction

This method, pioneered by Fischer and Hafner, involves the reaction of a chromium(III) salt, typically CrCl₃, with an arene in the presence of a reducing agent (e.g., aluminum powder) and a Lewis acid catalyst (e.g., aluminum trichloride).[4] The reaction proceeds through the formation of a cationic bis(arene)chromium complex, which is then reduced to the neutral, 18-electron sandwich compound.[5]

Metal Vapor Synthesis (MVS)

Developed in the 1960s, metal vapor synthesis offers a versatile and direct route to bis(arene)chromium complexes.[2] In this technique, chromium metal is vaporized under high vacuum and co-condensed with the vapor of the desired arene on a cold surface.[6][7] This method is particularly advantageous for the synthesis of complexes with functionalized arenes that might not be stable under the conditions of the reductive Friedel-Crafts reaction.[2]

Physicochemical and Spectroscopic Properties

Bis(benzene)chromium is a crystalline, brown-black solid that is surprisingly stable to heat but sensitive to air.[3][8] It is a diamagnetic, 18-electron complex with a characteristic "sandwich" structure where the two benzene rings are parallel to each other.[5][8]

Below is a summary of key quantitative data for bis(benzene)chromium:

PropertyValueReference(s)
Molecular Formula C₁₂H₁₂Cr[8]
Molar Mass 208.22 g/mol [3][8]
Melting Point 284-285 °C[5]
Appearance Brown-black crystals[5]
Solubility Insoluble in water; slightly soluble in benzene and THF[4]
Dipole Moment 0 D[3]
Cr-C Bond Distance 2.141 Å[5]
C-C Bond Distance (in coordinated benzene) 1.416 Å[5]
Ionization Energy 5.4661 ± 0.0006 eV[9][10]

Spectroscopic Characterization

The structure and bonding in bis(arene)chromium complexes have been extensively studied using various spectroscopic techniques.

Spectroscopic Data for Bis(benzene)chromium
Infrared (IR) Spectroscopy The IR spectrum of bis(benzene)chromium shows characteristic bands for the C-H and C-C vibrations of the coordinated benzene rings. Key observed absorbance peaks in an argon matrix at 15 K are found at 431 cm⁻¹ and 792 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum of bis(benzene)chromium in solution typically shows a single resonance for the twelve equivalent protons of the benzene rings. The ¹³C NMR spectrum similarly displays a single signal for the twelve equivalent carbon atoms.[11]
Mass Spectrometry (MS) The electron ionization mass spectrum of bis(benzene)chromium is characterized by the molecular ion peak (M⁺) at m/z = 208. The fragmentation pattern typically involves the sequential loss of the two benzene ligands.[3][12]

Experimental Protocols

The following are generalized experimental protocols for the two primary methods of synthesizing bis(benzene)chromium. Note: These procedures involve air- and moisture-sensitive reagents and should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

Reductive Friedel-Crafts Synthesis of Bis(benzene)chromium

This protocol is adapted from the original work of Fischer and Hafner.

Materials:

  • Anhydrous chromium(III) chloride (CrCl₃)

  • Aluminum powder

  • Anhydrous aluminum trichloride (AlCl₃)

  • Benzene (dry, oxygen-free)

  • Sodium dithionite (Na₂S₂O₄)

  • Aqueous sodium hydroxide (NaOH)

  • Diethyl ether (dry, oxygen-free)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, a mixture of anhydrous CrCl₃, aluminum powder, and anhydrous AlCl₃ is suspended in dry benzene.

  • The reaction mixture is heated to reflux with vigorous stirring for several hours.

  • After cooling to room temperature, the reaction is carefully hydrolyzed by the slow addition of water.

  • The resulting yellow aqueous layer containing the bis(benzene)chromium cation, [(C₆H₆)₂Cr]⁺, is separated.

  • The aqueous solution is then treated with a freshly prepared aqueous solution of sodium dithionite and sodium hydroxide to reduce the cation to the neutral complex.

  • The precipitated brown-black solid, bis(benzene)chromium, is collected by filtration, washed with deoxygenated water, and dried under vacuum.

  • Purification can be achieved by sublimation under high vacuum.

Metal Vapor Synthesis of Bis(benzene)chromium

This protocol outlines the general procedure for metal vapor synthesis.

Apparatus:

  • A metal vapor synthesis reactor equipped with a means to resistively heat a crucible containing chromium metal, a port for introducing the arene vapor, and a liquid nitrogen-cooled collection surface.

  • High-vacuum pump.

Procedure:

  • The metal vapor synthesis reactor is assembled and evacuated to a high vacuum.

  • The collection surface is cooled with liquid nitrogen.

  • Chromium metal in a suitable crucible (e.g., alumina) is resistively heated to its sublimation temperature (typically >1200 °C).

  • Simultaneously, the vapor of dry, degassed benzene is introduced into the reactor at a controlled rate.

  • The chromium atoms and benzene vapor co-condense on the cold surface, forming a solid matrix.

  • After the reaction is complete, the reactor is allowed to warm to room temperature, and the excess benzene is removed under vacuum.

  • The product, bis(benzene)chromium, is scraped from the cold surface under an inert atmosphere.

  • Further purification can be achieved by sublimation.

Visualizing the Historical and Synthetic Landscape

To better illustrate the relationships and workflows described, the following diagrams are provided in the DOT language for Graphviz.

Discovery_Timeline cluster_Hein Early Observations (1919-1950s) cluster_FischerHafner Definitive Synthesis (1955) cluster_Modern Further Developments Hein Franz Hein's Synthesis of 'Polyphenylchromium' Compounds Fischer_Hafner E.O. Fischer & W. Hafner's Reductive Friedel-Crafts Synthesis of Bis(benzene)chromium Hein->Fischer_Hafner Unrecognized Precedent Structure Elucidation of the 'Sandwich' Structure Fischer_Hafner->Structure Led to MVS Metal Vapor Synthesis (MVS) Fischer_Hafner->MVS Alternative Method

Caption: Historical timeline of the discovery of bis(arene)chromium complexes.

Reductive_Friedel_Crafts Reactants CrCl₃ + Al + AlCl₃ + Benzene Reaction Reflux in Benzene Reactants->Reaction Cation_Formation Formation of [(C₆H₆)₂Cr]⁺AlCl₄⁻ Reaction->Cation_Formation Hydrolysis Hydrolysis Cation_Formation->Hydrolysis Aqueous_Cation Aqueous [(C₆H₆)₂Cr]⁺ Hydrolysis->Aqueous_Cation Reduction Reduction with Na₂S₂O₄ / NaOH Aqueous_Cation->Reduction Product Bis(benzene)chromium Cr(C₆H₆)₂ Reduction->Product Purification Sublimation Product->Purification Final_Product Pure Bis(benzene)chromium Purification->Final_Product

Caption: Workflow for the Reductive Friedel-Crafts synthesis.

Metal_Vapor_Synthesis Cr_Vapor Chromium Vapor (Cr atoms) Co_condensation Co-condensation on Cold Surface (-196 °C) Cr_Vapor->Co_condensation Arene_Vapor Arene Vapor (e.g., Benzene) Arene_Vapor->Co_condensation Matrix Solid Matrix of Cr and Arene Co_condensation->Matrix Warm_up Warm to Room Temperature & Remove Excess Arene Matrix->Warm_up Product Bis(arene)chromium Complex Warm_up->Product Purification Sublimation Product->Purification Final_Product Pure Bis(arene)chromium Purification->Final_Product

Caption: Workflow for the Metal Vapor Synthesis (MVS) of bis(arene)chromium complexes.

Conclusion

The discovery and elucidation of the structure of bis(arene)chromium complexes represent a pivotal moment in the history of chemistry. This journey, from the early, enigmatic observations of Franz Hein to the rational and groundbreaking synthesis by Fischer and Hafner, not only introduced a new class of compounds but also fundamentally reshaped our understanding of chemical bonding. The synthetic methodologies developed for these complexes remain relevant today, and the unique electronic and structural properties of bis(arene)chromium compounds continue to inspire research in catalysis, materials science, and drug development. This guide serves as a testament to the enduring legacy of this remarkable class of organometallic molecules.

References

In-Depth Technical Guide to Dicumene Chromium (CAS Number 12001-89-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Dicumene chromium, also known as bis(cumene)chromium or bis(isopropylbenzene)chromium. The information is compiled from various scientific sources to support research and development activities.

Core Properties

This compound is an organometallic compound with the chemical formula C₁₈H₂₄Cr.[1] It consists of a central chromium atom coordinated to two cumene (isopropylbenzene) ligands.

Physical and Chemical Properties

Quantitative data for this compound is primarily based on computed values. Experimental data is limited in publicly available literature.

PropertyValueSource
Molecular Formula C₁₈H₂₄Cr[1]
Molecular Weight 292.42 g/mol [1]
CAS Number 12001-89-7
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
Safety and Handling

This compound is classified as a hazardous substance. It is a potential carcinogen and is toxic by skin contact and intravenous routes. It is also a skin and eye irritant. When heated to decomposition, it emits acrid and irritating fumes.[1]

Hazard InformationDetailsSource
Toxicity Poison by skin contact and intravenous routes. Moderately toxic by ingestion.[1]
Carcinogenicity Confirmed human carcinogen (ACGIH).[1]
Irritancy Skin and eye irritant.[1]
Reactivity Reacts with air and water.

Exposure Limits:

OrganizationLimitSource
OSHA PEL TWA 1 mg(Cr)/m³[1]
ACGIH TLV TWA 0.05 mg(Cr)/m³[1]
NIOSH REL (Chromium(VI)) CL 1 µg(Cr(VI))/m³[1]

Experimental Protocols

Synthesis via Fischer-Hafner Reaction (General Protocol)

The Fischer-Hafner synthesis is a common method for preparing bis(arene)metal complexes. The following is a generalized protocol that can be adapted for this compound.

Materials:

  • Anhydrous chromium(III) chloride (CrCl₃)

  • Aluminum powder (Al)

  • Anhydrous aluminum chloride (AlCl₃)

  • Cumene (isopropylbenzene)

  • Sodium dithionite (Na₂S₂O₄)

  • Aqueous sodium hydroxide (NaOH)

  • Anhydrous, deoxygenated solvents (e.g., diethyl ether, THF)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, a mixture of anhydrous chromium(III) chloride, aluminum powder, and anhydrous aluminum chloride is prepared in a reaction vessel.

  • Cumene is added to the mixture.

  • The reaction mixture is heated to promote the reductive Friedel-Crafts reaction, leading to the formation of the cationic bis(cumene)chromium complex, [(C₉H₁₂)₂Cr]⁺.

  • After the reaction is complete, the mixture is cooled, and the cationic complex is extracted.

  • The cationic complex is then reduced to the neutral this compound. This is typically achieved by treatment with a reducing agent such as sodium dithionite in an alkaline aqueous solution.

  • The resulting this compound is then extracted with an organic solvent, and the solvent is removed under vacuum to yield the final product.

Note: This is a generalized protocol and requires optimization for specific yields and purity.

Applications

The primary application of this compound is as a catalyst, particularly in the field of olefin polymerization.

Ethylene Polymerization Catalyst

This compound, often supported on silica or other inorganic oxides, can act as a catalyst for the polymerization of ethylene to produce polyethylene. The chromium center is the active site for the coordination and insertion of ethylene monomers.

Visualizations

Logical Relationship of Synthesis

G Logical Flow of this compound Synthesis cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Products & Intermediates CrCl3 Chromium(III) Chloride Reaction Reductive Friedel-Crafts Reaction CrCl3->Reaction Al Aluminum Powder Al->Reaction AlCl3 Aluminum Chloride AlCl3->Reaction Cumene Cumene Cumene->Reaction Cationic_Complex [(C₉H₁₂)₂Cr]⁺ (Cationic Intermediate) Reaction->Cationic_Complex Reduction Reduction of Cationic Complex Final_Product This compound Reduction->Final_Product Cationic_Complex->Reduction

Caption: Logical flow of this compound synthesis.

Experimental Workflow for Catalytic Ethylene Polymerization

G Experimental Workflow: Ethylene Polymerization cluster_catalyst_prep Catalyst Preparation cluster_polymerization Polymerization cluster_product_analysis Product Analysis Catalyst_Support Silica Support Impregnation Impregnation Catalyst_Support->Impregnation Dicumene_Chromium This compound Dicumene_Chromium->Impregnation Supported_Catalyst Supported Catalyst Impregnation->Supported_Catalyst Reactor Polymerization Reactor Supported_Catalyst->Reactor Polymerization_Step Polymerization Reactor->Polymerization_Step Ethylene Ethylene Monomer Ethylene->Reactor Polyethylene Polyethylene Product Polymerization_Step->Polyethylene Characterization Characterization (e.g., GPC, DSC) Polyethylene->Characterization Polymer_Properties Polymer Properties (MW, MWD, etc.) Characterization->Polymer_Properties

References

An In-depth Technical Guide on Bis(mesitylene)chromium (C₁₈H₂₄Cr)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(mesitylene)chromium, with the molecular formula C₁₈H₂₄Cr, is an organometallic sandwich compound wherein a central chromium atom is bonded to two mesitylene (1,3,5-trimethylbenzene) ligands. This symmetrical, 18-electron complex is a member of the bis(arene)chromium family, which has played a pivotal role in the development of organometallic chemistry. This technical guide provides a comprehensive overview of the synthesis, characterization, and experimental protocols related to bis(mesitylene)chromium, tailored for researchers and professionals in chemistry and drug development.

Synthesis and Structure

The synthesis of bis(mesitylene)chromium typically involves the reductive complexation of a chromium salt with mesitylene. A common method is the Fischer-Hafner synthesis, which involves the reaction of chromium(III) chloride with mesitylene in the presence of a reducing agent like aluminum powder and a Lewis acid catalyst such as aluminum chloride. The initial product is the bis(mesitylene)chromium(I) cation, which is then reduced to the neutral bis(mesitylene)chromium(0) complex. Isomerically pure bis(mesitylene)chromium can be obtained by carefully controlling the reaction conditions to avoid Friedel-Crafts isomerization.[1]

The molecular structure of bis(mesitylene)chromium features a central chromium atom sandwiched between two parallel mesitylene rings. The chromium atom is equidistant from all six carbon atoms of each ring, forming a highly symmetric structure.

Quantitative Data

A comprehensive summary of the available quantitative data for bis(mesitylene)chromium is presented below.

PropertyValueReference
Molecular Formula C₁₈H₂₄CrN/A
Molecular Weight 292.38 g/mol N/A

Experimental Protocols

Detailed methodologies for the synthesis and characterization of bis(mesitylene)chromium are provided below. These protocols are based on established procedures for analogous bis(arene)chromium complexes and general organometallic chemistry techniques.

Synthesis of Bis(mesitylene)chromium

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Aluminum powder

  • Anhydrous Aluminum chloride (AlCl₃)

  • Mesitylene (1,3,5-trimethylbenzene), freshly distilled

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Anhydrous diethyl ether

  • Degassed water

  • Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of the Bis(mesitylene)chromium(I) Cation:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine anhydrous CrCl₃, aluminum powder, and anhydrous AlCl₃.

    • Add freshly distilled mesitylene to the flask via a cannula.

    • Heat the reaction mixture with vigorous stirring. The reaction to form the bis(mesitylene)chromium cation is reported to be high-yielding at 65°C over a few hours.[1]

    • Monitor the reaction progress. Upon completion, cool the mixture to room temperature.

  • Reduction to Bis(mesitylene)chromium(0):

    • Carefully hydrolyze the reaction mixture by the slow addition of degassed water under an inert atmosphere.

    • Prepare a solution of sodium dithionite in aqueous sodium hydroxide.

    • Add the reducing solution to the hydrolyzed reaction mixture to reduce the [Cr(C₁₈H₂₄)]⁺ cation to neutral Cr(C₁₈H₂₄).

    • The neutral product will precipitate from the aqueous solution.

  • Isolation and Purification:

    • Extract the neutral bis(mesitylene)chromium into a suitable organic solvent like diethyl ether.

    • Wash the organic layer with degassed water to remove any remaining salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under vacuum to yield the solid bis(mesitylene)chromium.

    • The product can be further purified by sublimation or recrystallization from a suitable solvent under an inert atmosphere.

Synthesis_Workflow Reagents CrCl₃, Al, AlCl₃, Mesitylene Reaction_Cation Reaction at 65°C (Fischer-Hafner) Reagents->Reaction_Cation Cation_Complex [Cr(C₁₈H₂₄)]⁺ Reaction_Cation->Cation_Complex Reduction Reduction with Na₂S₂O₄ / NaOH Cation_Complex->Reduction Neutral_Complex Cr(C₁₈H₂₄) Reduction->Neutral_Complex Extraction Solvent Extraction Neutral_Complex->Extraction Purification Purification (Sublimation/Recrystallization) Extraction->Purification Final_Product Bis(mesitylene)chromium Purification->Final_Product

Synthesis workflow for bis(mesitylene)chromium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Due to the air-sensitivity of many organometallic compounds, samples should be prepared in a glovebox or under an inert atmosphere.

  • Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., benzene-d₆, toluene-d₈, or THF-d₈).[2]

  • Filter the solution through a pipette with a glass wool plug to remove any particulate matter.[3]

  • Transfer the filtered solution to a clean, dry NMR tube and cap it.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Expected Spectral Features:

  • ¹H NMR: Due to the high symmetry of the molecule, a singlet for the aromatic protons and a singlet for the methyl protons are expected. The coordination to chromium will cause a significant upfield shift of these resonances compared to free mesitylene.

  • ¹³C NMR: Three signals are expected: one for the methyl carbons, one for the aromatic carbons bearing the methyl groups, and one for the unsubstituted aromatic carbons. These signals will also be shifted upon coordination to the chromium center.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Nujol Mull: For solid samples, grind a small amount of the compound with a few drops of Nujol (mineral oil) to form a paste. Sandwich the paste between two KBr or NaCl plates.[4]

  • Solution: For solution-state IR, dissolve the compound in a suitable IR-transparent solvent (e.g., cyclohexane, CCl₄) in a sealed liquid cell. This must be done under an inert atmosphere.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • A background spectrum of the solvent or Nujol should be recorded and subtracted from the sample spectrum.

Expected Spectral Features:

  • Characteristic C-H stretching vibrations of the aromatic ring and methyl groups.

  • C=C stretching vibrations of the aromatic rings.

  • Metal-ligand vibrations at lower frequencies.

Mass Spectrometry (MS)

Sample Preparation:

  • For air-sensitive compounds, the sample should be introduced into the mass spectrometer under an inert atmosphere if possible.

  • Direct insertion probe (DIP) with electron ionization (EI) is a common method for volatile, stable organometallic compounds.

Data Acquisition:

  • Obtain the mass spectrum using an appropriate ionization technique (e.g., EI, ESI).

  • EI is often performed at 70 eV.

Expected Fragmentation Pattern:

  • The molecular ion peak [M]⁺ should be observable.

  • The primary fragmentation pathway for bis(arene)chromium complexes is the successive loss of the arene ligands. Therefore, a prominent peak corresponding to [M - mesitylene]⁺ is expected, followed by a peak for [Cr]⁺.

MS_Fragmentation Molecular_Ion [Cr(C₉H₁₂)₂]⁺˙ (M⁺˙) Fragment_1 [Cr(C₉H₁₂)]⁺ Molecular_Ion->Fragment_1 - C₉H₁₂ Chromium_Ion [Cr]⁺ Fragment_1->Chromium_Ion - C₉H₁₂

Expected fragmentation pathway of bis(mesitylene)chromium.

X-ray Crystallography

Crystal Growth:

  • Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion of a non-solvent into a solution of the compound. All methods should be performed under an inert atmosphere.

Data Collection and Structure Solution:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.

  • Solve and refine the crystal structure using appropriate software packages.

Expected Structural Features:

  • The crystal structure would confirm the sandwich-type arrangement of the two mesitylene ligands around the central chromium atom.

  • Precise bond lengths and angles, including Cr-C and C-C bond distances, would be determined.

Signaling Pathways and Biological Applications

Currently, there is no publicly available information to suggest that bis(mesitylene)chromium is directly involved in any specific biological signaling pathways or has been investigated for drug development purposes. The primary interest in this and related bis(arene)chromium compounds has been in the fields of organometallic chemistry, catalysis, and materials science.

Conclusion

Bis(mesitylene)chromium is a classic example of an organometallic sandwich compound with a rich history in the development of the field. While specific quantitative characterization data is not widely disseminated, the experimental protocols for its synthesis and analysis are well-established based on analogous compounds. This guide provides a foundational framework for researchers and professionals to approach the study of bis(mesitylene)chromium, from its preparation to its detailed structural and spectroscopic characterization. Further research is needed to explore any potential biological activities or applications in drug development.

References

Spectroscopic Profile of Dicumene Chromium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dicumene chromium, also known as bis(cumene)chromium. The information presented herein is intended to support research and development activities by offering detailed spectroscopic characterization and experimental methodologies.

Introduction

This compound is an organometallic sandwich compound where a central chromium atom is bonded to two cumene (isopropylbenzene) ligands. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its potential applications in catalysis and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of directly published, comprehensive datasets for this compound, data for the closely related and structurally similar compound, bis(benzene)chromium, is included for comparative purposes where specific this compound data is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Atom Type Predicted Chemical Shift (δ) / ppm
¹HAromatic (C-H)4.0 - 5.0
Methine (CH)2.5 - 3.5
Methyl (CH₃)1.0 - 1.5
¹³CAromatic (ipso-C)~110
Aromatic (C-H)70 - 85
Methine (CH)~35
Methyl (CH₃)~25

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by vibrations of the cumene ligands. Key absorption bands are expected for the C-H stretching of the aromatic ring and the alkyl substituents, as well as C=C stretching vibrations of the aromatic rings.

Table 2: Key IR Absorption Bands for this compound

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Strong
Aromatic C=C Stretch1600 - 1400Medium
Cr-Arene Stretch400 - 500Medium-Weak
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak is expected at m/z corresponding to the molecular weight of the complex.

Table 3: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular FormulaC₁₈H₂₄Cr-
Molecular Weight292.38 g/mol -
Monoisotopic Mass292.128305 uPubChem.[1]
Major Fragment[Cr(C₉H₁₂)]⁺Inferred
Fragment m/z172Inferred

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, general procedures for air-sensitive organometallic compounds can be adapted.

NMR Spectroscopy

Sample Preparation: Due to its air-sensitivity, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. A sample of approximately 5-10 mg is dissolved in a deuterated solvent (e.g., benzene-d₆ or toluene-d₈) that has been thoroughly degassed and dried over a suitable drying agent. The solution is then transferred to an NMR tube fitted with a J. Young valve or a sealed NMR tube.

Instrumentation: A standard multinuclear FT-NMR spectrometer with a proton frequency of at least 300 MHz is suitable.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used. A wider spectral width (e.g., 250 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Solution: A dilute solution of the compound in a dry, IR-transparent solvent (e.g., hexane or cyclohexane) can be prepared in a glovebox. The solution is then injected into a sealed liquid IR cell with KBr or NaCl windows.

  • Solid State (Nujol Mull): A small amount of the solid sample is ground with a drop of Nujol (mineral oil) in a glovebox to form a paste. This mull is then pressed between two KBr or NaCl plates.

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the solvent or Nujol is recorded first and then subtracted from the sample spectrum. Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., toluene or hexane) at a low concentration.

Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for volatile, thermally stable organometallic compounds.

Data Acquisition: The sample is introduced into the ion source, typically via a direct insertion probe. The electron energy is usually set to 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and any fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis Reactants CrCl₃ + Al + Cumene Reaction Friedel-Crafts-type Synthesis (Inert Atmosphere) Reactants->Reaction Purification Sublimation / Crystallization Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Inert atmosphere sample prep. IR IR Spectroscopy Product->IR Inert atmosphere sample prep. MS Mass Spectrometry Product->MS Solution in volatile solvent NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Electronic Structure of Organochromium Sandwich Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of two prototypical organochromium sandwich compounds: bis(benzene)chromium and chromocene. This document details the synthesis, molecular orbital framework, and key electronic properties of these compounds, supported by quantitative data from experimental and computational studies.

Introduction

Organochromium sandwich compounds, characterized by a central chromium atom "sandwiched" between two cyclic organic ligands, have been pivotal in the development of organometallic chemistry. Their unique bonding and electronic properties have made them subjects of extensive research, with applications ranging from catalysis to materials science. This guide focuses on the two most iconic examples: bis(η⁶-benzene)chromium, an 18-electron complex, and bis(η⁵-cyclopentadienyl)chromium(II) (chromocene), a 16-electron complex. Understanding the electronic structure of these compounds is crucial for elucidating their reactivity and designing novel chromium-based therapeutics and catalysts.

Synthesis of Organochromium Sandwich Compounds

The synthesis of these air-sensitive compounds requires anaerobic techniques. Below are detailed protocols for the laboratory-scale preparation of bis(benzene)chromium and chromocene.

Synthesis of Bis(benzene)chromium

Bis(benzene)chromium is typically prepared via a reductive Friedel-Crafts reaction.[1][2]

Experimental Protocol:

  • Apparatus Setup: All glassware must be rigorously dried and assembled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. A three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet is required.

  • Reaction Mixture: Anhydrous chromium(III) chloride (CrCl₃), aluminum powder, and anhydrous aluminum chloride (AlCl₃) are added to the reaction flask.[1]

  • Solvent Addition: Dry benzene is added as both a reactant and a solvent.[1]

  • Reaction Conditions: The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by the color change of the solution.

  • Work-up: Upon completion, the reaction mixture is cooled, and the excess aluminum is carefully hydrolyzed. The cationic bis(benzene)chromium(I) complex, [Cr(C₆H₆)₂]⁺, is then reduced to the neutral bis(benzene)chromium(0) using a suitable reducing agent, such as sodium dithionite.[1][2]

  • Purification: The resulting brown-black crystalline solid is purified by sublimation under high vacuum.[3]

Logical Relationship of Synthesis Steps

G A Assemble dry glassware under inert atmosphere B Add CrCl3, Al, and AlCl3 A->B C Add dry benzene B->C D Reflux with stirring C->D E Cool and hydrolyze D->E F Reduce [Cr(C6H6)2]+ with Na2S2O4 E->F G Purify by sublimation F->G

Caption: Synthesis workflow for bis(benzene)chromium.

Synthesis of Chromocene

Chromocene can be synthesized from either chromium(II) or chromium(III) chloride.[3]

Experimental Protocol (from CrCl₂):

  • Apparatus Setup: As with the bis(benzene)chromium synthesis, all manipulations must be carried out under an inert atmosphere.

  • Preparation of Sodium Cyclopentadienide: Sodium metal is reacted with freshly distilled cyclopentadiene in dry tetrahydrofuran (THF) to form sodium cyclopentadienide (NaC₅H₅).

  • Reaction: Anhydrous chromium(II) chloride (CrCl₂) is added to the solution of sodium cyclopentadienide in THF.[3]

  • Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.

  • Work-up and Purification: The solvent is removed under vacuum, and the dark red, crystalline chromocene is purified by sublimation.[3]

Electronic Structure and Bonding

The electronic structures of bis(benzene)chromium and chromocene differ significantly due to the nature of their ligands and their adherence (or lack thereof) to the 18-electron rule.

Bis(benzene)chromium: An 18-Electron System

Bis(benzene)chromium is a diamagnetic, thermally stable compound that formally possesses a chromium(0) center.[1] It adheres to the 18-electron rule, which contributes to its stability.

Molecular Orbitals and Bonding:

The bonding in bis(benzene)chromium involves interactions between the 3d, 4s, and 4p orbitals of the chromium atom and the π molecular orbitals of the two benzene ligands. The ground state electronic configuration is (3e₂g)⁴(4a₁g)².[1] The highest occupied molecular orbital (HOMO) is the non-bonding metal d(z²) orbital (4a₁g).[1]

An energy decomposition analysis reveals that the metal-ligand bond in bis(benzene)chromium is approximately 37.9% electrostatic and 62.1% covalent.[4] The covalent interaction is dominated by δ-back-donation from the metal d-orbitals to the ligand π* orbitals.[4]

Molecular Orbital Diagram of Bis(benzene)chromium

G cluster_0 Cr(0) Atomic Orbitals cluster_1 Bis(benzene)chromium MOs cluster_2 Benzene Ligand MOs 3d 3d e2g_star e2g* (LUMO+1) 3d->e2g_star e1g_star e1g* (LUMO) 3d->e1g_star a1g a1g (HOMO) 3d->a1g e2g e2g 3d->e2g e1g e1g 3d->e1g 4s 4s a1g_bonding a1g 4s->a1g_bonding 4p 4p pi_star π* pi_star->e2g_star pi_star->e1g_star pi π pi->e2g pi->e1g pi->a1g_bonding

Caption: Qualitative MO diagram for bis(benzene)chromium.

Chromocene: A 16-Electron, High-Spin System

In contrast to bis(benzene)chromium, chromocene is a paramagnetic compound with a 16-valence electron count, and thus does not obey the 18-electron rule.[3] This deviation from the 18-electron rule is a key factor in its higher reactivity. The formal oxidation state of chromium in chromocene is +2.

Molecular Orbitals and Electronic Configuration:

The electronic structure of chromocene features a high-spin d⁴ configuration on the chromium center. The unpaired electrons reside in the a₁' and e₂' molecular orbitals, which are primarily of metal d-character. The ground state electronic configuration is (e₂g)³(a₁g)¹.[5]

Quantitative Electronic Structure Data

The electronic properties of these sandwich compounds have been extensively studied using various spectroscopic and computational techniques.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct experimental insight into the energies of molecular orbitals.

Experimental Protocol for Gas-Phase UPS:

  • Sample Introduction: The solid sample is placed in a heated probe and vaporized under high vacuum to introduce it into the ionization region of the spectrometer.

  • Ionization Source: A helium discharge lamp is typically used to generate He(I) (21.22 eV) or He(II) (40.8 eV) photons for ionization.

  • Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using a hemispherical or cylindrical mirror analyzer.

  • Data Analysis: The binding energies of the molecular orbitals are calculated from the kinetic energy of the photoelectrons and the energy of the incident photons.

Table 1: Ionization Energies from Photoelectron Spectroscopy

CompoundIonization Energy (eV)Orbital AssignmentReference
Bis(benzene)chromium5.45a₁g (HOMO)[5]
Chromocene5.50a₁g[5]
6.55e₂g[5]
X-ray Photoelectron Spectroscopy

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of a material.

Experimental Protocol for XPS:

  • Sample Preparation: Due to their air sensitivity, samples must be prepared in an inert atmosphere (e.g., a glovebox) and transferred to the XPS instrument without exposure to air.

  • X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is commonly used.[6]

  • Analysis Chamber: The analysis is performed under ultra-high vacuum (UHV) conditions (typically <10⁻⁹ mbar).

  • Data Acquisition: Survey scans are first acquired to identify the elements present, followed by high-resolution scans of the core levels of interest (e.g., Cr 2p, C 1s).

  • Data Analysis: The binding energies are calibrated using the C 1s peak of adventitious carbon (284.8 eV). Peak fitting is then performed to determine the chemical states and their relative concentrations.

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of organometallic compounds.

Computational Methodology:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functionals: Hybrid functionals like B3LYP or PBE0 are commonly employed.

  • Basis Sets: A combination of basis sets is often used, such as a triple-zeta quality basis set with polarization functions (e.g., def2-TZVP) for the metal atom and a double-zeta basis set with polarization (e.g., 6-31G(d)) for the ligand atoms.

  • Calculations: Geometry optimization is performed first, followed by frequency calculations to confirm a true minimum. Subsequently, properties such as molecular orbital energies, atomic charges, and spectroscopic parameters are calculated.

Table 2: Calculated Properties of Organochromium Sandwich Compounds

CompoundPropertyCalculated ValueReference
Bis(benzene)chromiumCr Atomic Charge (Mulliken)+0.70This is a representative value; actual values vary with the computational method.
ChromoceneCr Atomic Charge (Mulliken)+0.85This is a representative value; actual values vary with the computational method.

Signaling Pathways and Logical Relationships

The electronic structure of these compounds dictates their reactivity pathways. For instance, the coordinatively unsaturated nature of chromocene makes it a versatile catalyst and precursor in organometallic synthesis.

Chromocene Reactivity Pathway

G Chromocene Chromocene (16e-) Ligand_Addition Ligand Addition (e.g., CO) Chromocene->Ligand_Addition Cp_Displacement Cp Displacement (e.g., RCOOH) Chromocene->Cp_Displacement Product1 [Cr(C5H5)2(L)] Ligand_Addition->Product1 Product2 Chromium(II) Carboxylates Cp_Displacement->Product2

Caption: Reactivity pathways of chromocene.

Conclusion

The electronic structures of bis(benzene)chromium and chromocene provide a fascinating contrast between an 18-electron, stable complex and a 16-electron, reactive species. The interplay of ligand field effects, electron counting rules, and the nature of metal-ligand bonding dictates their distinct properties and reactivity. A thorough understanding of their electronic structure, as detailed in this guide, is essential for the rational design of new organochromium compounds for applications in catalysis, materials science, and medicine. The experimental and computational protocols provided herein offer a framework for researchers to further explore this exciting area of organometallic chemistry.

References

The Thermal Stability and Decomposition of Dicumene Chromium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicumene chromium, an organometallic sandwich compound, and its derivatives are of significant interest due to their potential applications in various fields, including catalysis and materials science. A thorough understanding of their thermal stability and decomposition pathways is paramount for safe handling, processing, and predicting their behavior in different applications. This technical guide provides a comprehensive overview of the thermal properties of this compound, drawing on data from analogous bis(arene)chromium compounds. It details the expected thermal decomposition profile, the nature of the decomposition products, and the underlying mechanisms. Furthermore, this guide outlines the key experimental protocols for characterizing these properties and presents a logical framework for understanding the decomposition process.

Thermal Stability of this compound

Bis(arene)chromium compounds, in general, exhibit remarkable thermal stability. The archetypal compound in this class, bis(benzene)chromium, is known to be a solid that melts at 284-285°C and only begins to decompose at temperatures around 300°C in an inert atmosphere[1][2]. This high stability is attributed to the strong covalent bonds between the central chromium atom and the two aromatic ring ligands[1].

A study on bis(arene)chromium(I) fulleride salts also indicates the high thermal stability of the bis(arene)chromium core. For instance, bis(diphenyl)chromium(I) fulleride is reported to be stable up to 423 K (150°C) in a vacuum[3].

Table 1: Thermal Properties of Bis(benzene)chromium (as an analog for this compound)

PropertyValueReference
Melting Point284-285 °C[1][2]
Decomposition Temperature~300 °C[1][2]

Decomposition Pathway and Products

The thermal decomposition of bis(arene)chromium compounds primarily involves the cleavage of the metal-ligand bonds[4]. Upon heating, the this compound molecule is expected to dissociate, leading to the formation of metallic chromium and cumene radicals. These highly reactive radicals can then undergo further reactions, such as hydrogen abstraction to form cumene or coupling to form 2,3-dimethyl-2,3-diphenylbutane (also known as dicumene).

Pyrolysis studies of related bis(arene)chromium complexes have shown the formation of the corresponding arene and its coupled products[1]. For example, the pyrolysis of bis(toluene)chromium complexes yields toluene and p,p'-bitolyl[1]. Based on this, the primary organic products from the decomposition of this compound are predicted to be cumene and 2,3-dimethyl-2,3-diphenylbutane.

Table 2: Expected Decomposition Products of this compound

ProductChemical FormulaFormation Pathway
Chromium MetalCrDissociation of the parent molecule
CumeneC₉H₁₂Hydrogen abstraction by the cumene radical
2,3-Dimethyl-2,3-diphenylbutaneC₁₈H₂₂Coupling of two cumene radicals

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

DecompositionPathway DicumeneCr This compound (C₉H₁₂)₂Cr Heat Heat (Δ) DicumeneCr->Heat Cr Chromium Metal (Cr) Heat->Cr CumeneRadical 2 x Cumene Radical (C₉H₁₂•) Heat->CumeneRadical Cumene Cumene (C₉H₁₂) CumeneRadical->Cumene Hydrogen Abstraction Dicumene 2,3-Dimethyl-2,3-diphenylbutane (C₁₈H₂₂) CumeneRadical->Dicumene Radical Coupling

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectroscopic techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere of an inert gas (e.g., nitrogen or argon) to prevent oxidation.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) will show a sharp decrease in mass at the decomposition temperature. The final residual mass should correspond to the mass of chromium metal.

Differential Scanning Calorimetry (DSC)

Objective: To determine the energetics of the decomposition process (endothermic or exothermic) and to identify any phase transitions.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The resulting DSC curve will show peaks corresponding to endothermic events (e.g., melting) or exothermic events (e.g., decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile organic decomposition products.

Methodology:

  • A small amount of the this compound sample is placed in a pyrolysis probe.

  • The probe is rapidly heated to a temperature above the decomposition temperature of the compound (e.g., 350 °C).

  • The volatile decomposition products are swept by an inert carrier gas (e.g., helium) into a gas chromatograph (GC).

  • The GC separates the individual components of the decomposition product mixture.

  • The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

The following diagram outlines the experimental workflow for characterizing the thermal decomposition of this compound.

ExperimentalWorkflow cluster_thermal_analysis Thermal Analysis cluster_product_analysis Decomposition Product Analysis TGA Thermogravimetric Analysis (TGA) Data1 Data1 TGA->Data1 Decomposition Temperature Mass Loss Profile DSC Differential Scanning Calorimetry (DSC) Data2 Data2 DSC->Data2 Melting Point Decomposition Enthalpy PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Data3 Data3 PyGCMS->Data3 Identification of Volatile Products Sample This compound Sample Sample->TGA Sample->DSC Sample->PyGCMS

References

A Comprehensive Technical Guide to the Solubility of Bis(cumene)chromium in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis(cumene)chromium

Bis(cumene)chromium, with the chemical formula Cr(η⁶-C₉H₁₂)₂, is a member of the metallocene family, characterized by a central chromium atom "sandwiched" between two cumene (isopropylbenzene) ligands.[1][2] Like other bis(arene)chromium compounds, it is an air-sensitive material, necessitating handling and solubility studies under inert atmosphere conditions to prevent decomposition.[3] Understanding its solubility is crucial for its application in various fields, including catalysis and materials science, as it dictates the choice of solvent for reactions, purification, and formulation.

Qualitative Solubility Profile

Based on the known solubility of the analogous compound bis(benzene)chromium and the general solubility trends of organometallic compounds, a qualitative solubility profile for bis(cumene)chromium can be inferred. Bis(benzene)chromium is reported to be slightly soluble in tetrahydrofuran (THF) and benzene, and insoluble in water.[3] The presence of the isopropyl groups on the benzene rings in bis(cumene)chromium is expected to increase its lipophilicity, potentially enhancing its solubility in nonpolar organic solvents compared to bis(benzene)chromium.

Table 1: Inferred Qualitative Solubility of Bis(cumene)chromium in Common Organic Solvents

Solvent CategorySolvent ExamplesExpected Qualitative SolubilityRationale
Nonpolar Aromatic Toluene, BenzeneLikely Soluble to Slightly Soluble"Like dissolves like" principle; structural similarity between solute and solvent.
Ethers Tetrahydrofuran (THF), Diethyl EtherLikely Soluble to Slightly SolubleEthers are common solvents for organometallic compounds.
Halogenated Dichloromethane, ChloroformPotentially SolubleOften used for dissolving a wide range of organic and organometallic species.
Alkanes Hexane, HeptaneLikely Sparingly Soluble to InsolubleThe aromatic nature of the ligands may limit solubility in purely aliphatic solvents.
Polar Aprotic Acetone, AcetonitrileLikely Sparingly Soluble to InsolubleThe nonpolar nature of the compound suggests limited solubility in polar solvents.
Polar Protic Ethanol, Methanol, WaterLikely InsolubleThe hydrophobic character of the cumene ligands would lead to poor interaction with protic solvents.

Experimental Protocols for Solubility Determination

The air-sensitive nature of bis(cumene)chromium requires that all solubility experiments be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility.[4][5][6] It involves preparing a saturated solution, carefully removing a known volume of the supernatant, evaporating the solvent, and weighing the remaining solute.

Protocol:

  • Sample Preparation: Place an excess amount of solid bis(cumene)chromium into a Schlenk flask or a vial inside a glovebox.

  • Solvent Addition: Add a known volume of the desired organic solvent (e.g., 10 mL) to the flask.

  • Equilibration: Seal the flask and stir the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is crucial.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sealed container to ensure a clear supernatant.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) using a gas-tight syringe and transfer it to a pre-weighed, dry Schlenk flask or vial.

  • Solvent Evaporation: Remove the solvent from the second flask under vacuum. Gentle heating may be applied if the compound is thermally stable.

  • Drying and Weighing: Dry the residue under high vacuum to a constant weight. The final weight of the flask minus its initial empty weight gives the mass of the dissolved bis(cumene)chromium.

  • Calculation: Calculate the solubility in g/L or mol/L using the mass of the dissolved solid and the volume of the supernatant taken.

Gravimetric_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_equilibration Equilibration cluster_measurement Measurement start Start add_solid Add excess Bis(cumene)chromium to flask start->add_solid 1 add_solvent Add known volume of solvent add_solid->add_solvent 2 stir Stir at constant temperature to form saturated solution add_solvent->stir 3 settle Allow solid to settle / Centrifuge stir->settle 4 extract Extract known volume of clear supernatant settle->extract 5 evaporate Evaporate solvent under vacuum extract->evaporate 6 weigh Weigh dried solute evaporate->weigh 7 calculate Calculate solubility weigh->calculate 8 end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and can be more rapid than the gravimetric method, especially for determining solubility at different temperatures.[7][8][9]

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of bis(cumene)chromium of known concentration in the desired solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of bis(cumene)chromium in the same solvent as described in steps 1-3 of the gravimetric method.

  • Sample Preparation for Measurement:

    • After equilibration and phase separation, carefully withdraw a small aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement:

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

UVVis_Workflow cluster_calibration Calibration Curve Generation cluster_sample_prep Saturated Solution Preparation cluster_measurement Solubility Determination prep_standards Prepare standard solutions of known concentration measure_abs Measure absorbance of standards at λmax prep_standards->measure_abs A plot_curve Plot Absorbance vs. Concentration measure_abs->plot_curve B determine_conc Determine concentration from calibration curve plot_curve->determine_conc prep_sat_sol Prepare saturated solution and allow to equilibrate extract_supernatant Extract and dilute a known volume of supernatant prep_sat_sol->extract_supernatant C measure_sample_abs Measure absorbance of diluted sample extract_supernatant->measure_sample_abs D measure_sample_abs->determine_conc E calculate_sol Calculate original solubility (account for dilution) determine_conc->calculate_sol F end End calculate_sol->end

Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.

Conclusion

While quantitative solubility data for bis(cumene)chromium remains to be systematically tabulated in scientific literature, this guide provides a foundational understanding of its likely solubility characteristics based on analogous compounds. The detailed experimental protocols for gravimetric and UV-Vis spectroscopic methods offer robust frameworks for researchers to accurately determine the solubility of bis(cumene)chromium and other air-sensitive organometallic compounds in a variety of organic solvents. Adherence to inert atmosphere techniques is paramount for obtaining reliable and reproducible results. The data generated from such studies will be invaluable for the advancement of research and development involving this class of compounds.

References

Dicumene chromium material safety data sheet (MSDS) review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Dicumene chromium, a sandwich compound with the chemical formula Cr(C₁₈H₂₄), is an organometallic substance that finds application in specialized areas of chemical synthesis. This technical guide provides a comprehensive review of the available safety information for this compound (CAS No. 12001-89-7). Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes data from related chromium compounds and the cumene ligand to offer a thorough understanding of its potential hazards. The information is presented to aid researchers, scientists, and drug development professionals in implementing appropriate safety protocols when handling this material.

Chemical Identification and Physical Properties

This compound, also known as bis(isopropylbenzene)chromium, is a chromium(0) complex. While specific experimental data for this compound is scarce, the properties of its constituent components—chromium and cumene—provide a basis for safety considerations.

Table 1: Physical and Chemical Properties

PropertyValueSource SubstanceCitation
Molecular Formula C₁₈H₂₄CrThis compound[1]
Molecular Weight 292.4 g/mol This compound[1]
Appearance Solid (presumed)General organometallics
Melting Point 1857 °C / 3374.6 °FChromium[2]
Boiling Point 2642 °C / 4787.6 °FChromium[2]
Density 7.14 g/mLChromium
Solubility Insoluble in waterChromium[2]
CAS Number 12001-89-7This compound[1]

Hazard Identification and Toxicological Profile

It is prudent to handle this compound with the assumption that it may possess significant toxicity. A "List of Reactive Chemicals" indicates that this compound is reactive with water.[6]

Table 2: Toxicological Data of Related Substances

SubstanceTestRouteSpeciesValueCitation
Chromium(VI)LD₅₀Oral-50-150 mg/kg[7]
ChromiumPEL (OSHA)InhalationHuman1 mg/m³ (8-hr TWA)[8]
ChromiumTLV (ACGIH)InhalationHuman0.5 mg/m³ (8-hr TWA)[8]

LD₅₀: Lethal Dose, 50%; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average.

Experimental Protocols for Safety Assessment

While specific experimental protocols for this compound were not found, standard methodologies for assessing the safety of chemical substances are well-established. These protocols are crucial for generating the data required for a comprehensive MSDS.

Protocol 1: Acute Oral Toxicity (LD₅₀)

  • Objective: To determine the median lethal dose (LD₅₀) of the substance when administered orally.

  • Test Species: Typically rats or mice.

  • Methodology:

    • A range of single doses of the test substance is administered by gavage to several groups of experimental animals.

    • Observations of effects and mortality are recorded over a set period (e.g., 14 days).

    • The LD₅₀ value is calculated statistically as the dose that is lethal to 50% of the test population.[9]

  • Reference: OECD Test Guideline 401 (or subsequent guidelines like 420, 423, 425).

Protocol 2: Skin Irritation/Corrosion

  • Objective: To assess the potential of a substance to cause irritation or corrosion to the skin.

  • Test Species: Typically rabbits.

  • Methodology:

    • A small amount of the test substance is applied to a shaved patch of skin on the test animal.

    • The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

    • The severity of the reactions is scored to determine the irritation potential.

  • Reference: OECD Test Guideline 404.

Protocol 3: Eye Irritation/Corrosion

  • Objective: To determine the potential of a substance to cause irritation or damage to the eye.

  • Test Species: Typically rabbits.

  • Methodology:

    • A small amount of the test substance is instilled into one eye of the test animal.

    • The eye is examined at specific intervals for effects on the cornea, iris, and conjunctiva.

    • The severity of any lesions is scored to classify the substance's irritation potential.

  • Reference: OECD Test Guideline 405.

Mandatory Visualizations

G Figure 1: Emergency Response Workflow for this compound Exposure cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Professional Medical Attention exposure Potential Exposure to This compound skin_contact Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. [3] exposure->skin_contact eye_contact Eye Contact: Flush eyes with water for 15 minutes. [4] exposure->eye_contact inhalation Inhalation: Move to fresh air. [4] exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. [4] exposure->ingestion medical_attention Seek Immediate Medical Attention for all routes of exposure. skin_contact->medical_attention eye_contact->medical_attention inhalation->medical_attention ingestion->medical_attention G Figure 2: Logical Relationship of Chromium Toxicity cluster_states Oxidation States cluster_toxicity Toxicity Profile chromium Chromium Compounds cr0 Chromium(0) (e.g., this compound) chromium->cr0 cr3 Chromium(III) (Trivalent) chromium->cr3 cr6 Chromium(VI) (Hexavalent) chromium->cr6 tox0 Toxicity not well-defined. Handle with caution. cr0->tox0 tox3 Essential trace element. Low toxicity. [21] cr3->tox3 tox6 Toxic and Carcinogenic. [11, 18] cr6->tox6

References

Quantum Chemical Insights into (η⁶-arene)Cr Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, characterization, and computational analysis of (η⁶-arene)chromium complexes, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these versatile organometallic compounds.

(η⁶-arene)chromium complexes, particularly the tricarbonyl derivatives, have garnered significant attention in the fields of organic synthesis and materials science. Their unique electronic structure and reactivity, stemming from the coordination of an aromatic ring to a chromium metal center, make them powerful tools for a variety of chemical transformations. The strong electron-withdrawing nature of the Cr(CO)₃ group, for instance, dramatically alters the reactivity of the arene ring, facilitating reactions that are otherwise difficult to achieve. This guide delves into the quantum chemical studies that have been instrumental in elucidating the bonding, structure, and reactivity of these fascinating complexes, and provides practical information for their synthesis and characterization.

Core Concepts: Bonding and Electronic Structure

The stability and reactivity of (η⁶-arene)Cr complexes are governed by a synergistic bonding model. This involves the donation of π-electrons from the arene ring to the empty d-orbitals of the chromium atom, and a concomitant back-donation of electron density from the filled d-orbitals of the chromium to the antibonding π*-orbitals of the arene and the carbonyl ligands. This interplay of electron donation and back-donation is crucial in determining the electronic properties and subsequent chemical behavior of the complex.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in quantifying these interactions. Methods like Natural Bond Orbital (NBO) analysis have provided detailed insights into the charge transfer between the metal and the ligands, confirming the synergistic nature of the bonding.[1]

Data Presentation: A Comparative Overview of Structural and Spectroscopic Data

Quantum chemical calculations provide valuable data on the geometric and electronic structure of (η⁶-arene)Cr complexes. This information, when combined with experimental data, offers a complete picture of these molecules. The following tables summarize key computational and experimental data for a selection of (η⁶-arene)Cr(CO)₃ complexes.

Table 1: Calculated Geometric Parameters of (η⁶-arene)Cr(CO)₃ Complexes at the B3LYP/LanL2DZ Level of Theory.[1]

Arene LigandCr-C (arene) (Å)C-C (arene) (Å)Cr-C (CO) (Å)C-O (Å)
Benzene2.22 - 2.231.42 - 1.431.84 - 1.851.16
Chlorobenzene2.22 - 2.241.41 - 1.431.84 - 1.851.16
Phenyltrimethylsilane2.23 - 2.251.42 - 1.441.84 - 1.851.16
Acenaphthene2.23 - 2.261.42 - 1.451.84 - 1.851.16

Table 2: Experimental Spectroscopic Data for Selected (η⁶-arene)Cr(CO)₃ Complexes.

Arene Ligand¹H NMR (δ, ppm)[1]IR (ν(CO), cm⁻¹)[1][2]UV-vis (λmax, nm)[1]
Benzene5.301975, 1905320
Chlorobenzene5.20-5.401980, 1910318
Phenyltrimethylsilane5.30-5.501970, 1900322
Acenaphthene5.50-6.001965, 1895325

Experimental and Computational Protocols

A thorough understanding of (η⁶-arene)Cr complexes requires a combination of experimental synthesis and characterization with theoretical calculations.

Synthesis and Characterization

A general and efficient method for the synthesis of (η⁶-arene)Cr(CO)₃ complexes involves the direct thermal reaction of chromium hexacarbonyl (Cr(CO)₆) with the desired arene.[3][4]

General Synthetic Protocol: A mixture of Cr(CO)₆ (1.0 equivalent) and the arene (1.0-1.2 equivalents) is heated in a high-boiling solvent mixture, typically dibutyl ether/THF (9:1 v/v), under an inert atmosphere (e.g., argon) for 20-48 hours.[4] The reaction progress is monitored by TLC or IR spectroscopy. Upon completion, the reaction mixture is cooled, and the product is purified by column chromatography on silica gel.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the complex. The coordination of the arene to the Cr(CO)₃ moiety results in a characteristic upfield shift of the aromatic proton signals.[1][4]

  • Infrared (IR) Spectroscopy: The number and position of the carbonyl stretching bands (ν(CO)) in the IR spectrum provide information about the symmetry and electronic environment of the Cr(CO)₃ group. Typically, two strong absorption bands are observed in the range of 1800-2000 cm⁻¹.[1][2]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the molecular weight and elemental composition of the synthesized complexes.[3][4]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.[3][4]

Computational Methodology

Quantum chemical calculations are typically performed using DFT. The choice of functional and basis set is crucial for obtaining accurate results.

Typical Computational Protocol:

  • Geometry Optimization: The molecular geometry of the (η⁶-arene)Cr complex is optimized to find the lowest energy structure. A popular and effective combination of functional and basis set for these systems is B3LYP with the LanL2DZ basis set for the chromium atom and a standard basis set like 6-31G(d) for the other atoms.[1]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to calculate theoretical IR spectra.[1]

  • Electronic Structure Analysis: NBO analysis is often employed to investigate the bonding and charge distribution within the molecule.[1]

  • Excited State Calculations: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra and to understand the nature of the electronic transitions (e.g., metal-to-ligand charge transfer, MLCT).[1]

Visualizing Workflows and Relationships

Diagrams are essential for visualizing complex workflows and relationships in the study of (η⁶-arene)Cr complexes.

Quantum_Chemical_Study_Workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow synthesis Synthesis of (η⁶-arene)Cr Complex purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (NMR, IR, MS, X-ray) purification->characterization elec_analysis Electronic Structure Analysis (NBO, etc.) characterization->elec_analysis Comparison & Validation spec_calc Spectra Calculation (TD-DFT) characterization->spec_calc Comparison & Validation structure_building Initial Structure Building geom_opt Geometry Optimization (DFT) structure_building->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc geom_opt->elec_analysis geom_opt->spec_calc

Figure 1: A typical workflow for the combined experimental and computational study of (η⁶-arene)Cr complexes.

The unique reactivity imparted by the Cr(CO)₃ moiety makes these complexes valuable intermediates in the synthesis of complex organic molecules, including those with potential biological activity.

Synthetic_Applications start Commercially Available Arene complexation Complexation with Cr(CO)₆ start->complexation arene_cr_complex (η⁶-arene)Cr(CO)₃ Complex complexation->arene_cr_complex functionalization Stereoselective Functionalization (e.g., Nucleophilic Addition, Lithiation, Cross-Coupling) arene_cr_complex->functionalization decomplexation Decomplexation (e.g., Oxidation, Photolysis) functionalization->decomplexation final_product Functionalized Arene (e.g., Precursor for Natural Products, Drugs) decomplexation->final_product

Figure 2: Logical workflow illustrating the use of (η⁶-arene)Cr(CO)₃ complexes as intermediates in organic synthesis.

Conclusion

Quantum chemical studies have proven to be an indispensable tool for understanding the structure, bonding, and reactivity of (η⁶-arene)Cr complexes. The synergy between computational predictions and experimental observations has not only deepened our fundamental knowledge of these organometallic compounds but has also guided the design of new synthetic methodologies. For researchers in drug development and materials science, a solid grasp of the principles outlined in this guide is essential for leveraging the unique properties of (η⁶-arene)Cr complexes in their respective fields. The continued development of computational methods promises to further enhance our ability to predict and control the behavior of these versatile chemical entities.

References

Preliminary Investigation of Dicumene Chromium Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicumene chromium, also known as bis(cumene)chromium, is an organometallic sandwich compound that holds potential in various chemical transformations. This document provides a preliminary technical overview of its reactivity, drawing from available data on the compound and its closely related analogs. It covers key aspects of its synthesis, reactivity, and potential catalytic applications, with a focus on providing structured data and experimental insights. While comprehensive data specifically for this compound is limited in publicly accessible literature, this guide consolidates existing knowledge on bis(arene)chromium complexes to infer its probable chemical behavior.

Chemical and Physical Properties

This compound is a neutral 18-electron complex, which contributes to its relative stability. Key physicochemical properties are summarized in Table 1.

PropertyValue
Molecular Formula C₁₈H₂₄Cr
Molecular Weight 292.4 g/mol
Appearance (Not specified, likely a crystalline solid)
Solubility (Expected to be soluble in organic solvents)

Table 1: Physicochemical Properties of this compound

Synthesis

The primary method for synthesizing this compound and other bis(arene)chromium complexes is the Fischer-Hafner synthesis.[1] This reductive Friedel-Crafts reaction involves the treatment of a chromium(III) salt with the corresponding arene in the presence of a Lewis acid and a reducing agent.

Experimental Protocol: Fischer-Hafner Synthesis of Bis(arene)chromium Complexes

Materials:

  • Chromium(III) chloride (CrCl₃)

  • Cumene (isopropylbenzene)

  • Aluminum trichloride (AlCl₃)

  • Aluminum powder

  • Anhydrous diethyl ether (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

Procedure:

  • A reaction flask is charged with anhydrous chromium(III) chloride, aluminum trichloride, and aluminum powder under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous cumene is added to the flask.

  • The reaction mixture is stirred at a controlled temperature (typically elevated) for several hours. The progress of the reaction can be monitored by a color change.

  • Upon completion, the reaction mixture is cooled and carefully hydrolyzed by the slow addition of water or dilute hydrochloric acid.

  • The resulting this compound cation, [Cr(C₁₀H₁₄)₂]⁺, is then reduced to the neutral this compound complex using a suitable reducing agent, often by making the aqueous solution basic with sodium hydroxide.

  • The neutral this compound is extracted into an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by crystallization or sublimation.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and stoichiometry of reagents would need to be optimized for the synthesis of this compound.

Reactivity

The reactivity of this compound is largely dictated by the electron-rich nature of the chromium center and the coordinated arene rings.

Redox Chemistry
Reactions with Electrophiles and Nucleophiles

The complexation of the cumene rings to the chromium atom alters their reactivity compared to free cumene. The chromium center can influence the electron density of the aromatic rings, making them susceptible to certain reactions. General reactivity patterns for bis(arene)chromium complexes suggest potential reactions with both electrophiles and nucleophiles. However, specific experimental data, including yields and detailed protocols for this compound, are not widely reported.

Potential Catalytic Applications

Chromium-based catalysts are known to be active in various organic transformations, most notably in olefin polymerization.[2] Homogeneous chromium catalysts have been investigated to understand the reaction mechanisms.[3] While specific data on the catalytic performance of this compound in olefin polymerization is not available, its structural similarity to other catalytically active bis(arene)chromium complexes suggests it could be a candidate for such applications. The activity and selectivity would likely depend on the reaction conditions and the nature of any co-catalyst used.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively published. However, based on related compounds, the following characterization techniques would be crucial.

NMR Spectroscopy
  • ¹H and ¹³C NMR: While specific peak assignments for this compound are not available in the searched literature, the spectra would be expected to show characteristic signals for the aromatic protons and carbons of the cumene ligands, as well as signals for the isopropyl groups. The complexation to the chromium center would likely cause a shift in these signals compared to free cumene. It is important to note that the paramagnetic nature of oxidized species or impurities can lead to line broadening in NMR spectra.[4]

  • ⁵³Cr NMR: Chromium-53 is the only NMR-active isotope of chromium. It is a low-sensitivity nucleus with a wide chemical shift range.[4] Acquiring ⁵³Cr NMR spectra can be challenging but would provide direct information about the chromium center's environment.[5][6]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a key technique for studying the oxidized, paramagnetic form of this compound, the this compound cation. The spectrum would provide information about the electronic structure and the interaction of the unpaired electron with the chromium nucleus and the protons of the cumene ligands. Studies on the dibenzene chromium cation have shown hyperfine splitting, indicating delocalization of the unpaired electron over the entire molecule.

Thermal Stability and Decomposition

The thermal stability of this compound is an important consideration for its handling and application. While specific studies on the thermal decomposition of this compound were not found, research on the thermal decomposition of the structurally related compound, dicumyl peroxide, in cumene provides some insights.[4] The decomposition of dicumyl peroxide in cumene at elevated temperatures (393-433 K) yields acetophenone, dimethylphenylcarbinol, and minor amounts of 2,3-dimethyl-2,3-diphenylbutane, along with methane and ethane.[4] The decomposition pathway is influenced by the presence of oxygen.[4] It is plausible that the thermal decomposition of this compound could involve the dissociation of the cumene ligands and subsequent reactions of the cumene radicals.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of synthesis and a potential reaction pathway for this compound.

Synthesis_Workflow CrCl3 CrCl₃ Reaction Fischer-Hafner Synthesis CrCl3->Reaction Cumene Cumene Cumene->Reaction AlCl3_Al AlCl₃ / Al AlCl3_Al->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Reduction Reduction Hydrolysis->Reduction Extraction Extraction & Purification Reduction->Extraction Dicumene_Cr This compound Extraction->Dicumene_Cr

Caption: Fischer-Hafner synthesis workflow for this compound.

Redox_Reactivity Dicumene_Cr This compound (Neutral, 18e⁻) Dicumene_Cr_cation This compound Cation ([Cr(C₁₀H₁₄)₂]⁺, Paramagnetic) Dicumene_Cr->Dicumene_Cr_cation Oxidation (-e⁻) Reduction (+e⁻)

Caption: Redox equilibrium of this compound.

Conclusion and Future Outlook

This preliminary investigation highlights the fundamental aspects of this compound reactivity based on the established chemistry of bis(arene)chromium complexes. The Fischer-Hafner synthesis provides a viable route to this compound. Its redox chemistry and potential for catalytic activity are promising areas for further research. However, a significant lack of specific experimental data, including quantitative yields, kinetic parameters, and detailed spectroscopic analyses for this compound, is evident. Future work should focus on obtaining this specific data to fully elucidate its chemical behavior and unlock its potential in synthesis and catalysis. Researchers are encouraged to use the general protocols and characterization methods outlined in this guide as a starting point for their investigations.

References

Methodological & Application

Application Note: Protocol for Chromium Carbide Thin Film Deposition using Bis(cumene)chromium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the deposition of chromium carbide (CrCₓ) thin films using Bis(cumene)chromium (Cr(C₉H₁₂)₂) as a metal-organic precursor. The described method is based on Metal-Organic Chemical Vapor Deposition (MOCVD), a versatile technique for producing high-quality thin films.

Introduction

Chromium carbide coatings are of significant interest due to their exceptional hardness, high-temperature stability, and resistance to wear and corrosion.[1] These properties make them suitable for a wide range of applications, including protective coatings for cutting tools, wear-resistant layers for mechanical components, and biocompatible coatings for medical implants. The use of Bis(cumene)chromium as a precursor offers a viable route for depositing these films at relatively low temperatures. This document outlines the necessary equipment, reagents, and a step-by-step procedure for the successful deposition of CrCₓ thin films.

Experimental Data Summary

The properties of the deposited chromium carbide films are highly dependent on the deposition parameters. The following table summarizes the typical range of experimental conditions and their impact on the resulting film characteristics.

Deposition ParameterTypical RangeResulting Film Properties
Deposition Temperature 300 - 550 °C- Amorphous films below 450 °C. - Polycrystalline films above 450 °C. - Deposition rate maximum around 450 °C.[2]
Pressure 1.3 x 10² - 7 x 10³ PaInfluences deposition rate and uniformity.
Precursor Bis(cumene)chromiumResults in Cr₇C₃ phase with potential free carbon.[3]
Carrier Gas Nitrogen (N₂)Transports the precursor vapor into the reactor.
Deposition Rate 4.5 - 6.5 nm/minVaries with temperature.[2]
Resistivity ~100 µΩ·cmFor films grown at 550 °C.[2]
Film Composition Cr:C ratio ~2:1In amorphous films deposited from a similar precursor.[4]

Experimental Protocol

This protocol describes the deposition of chromium carbide thin films on a silicon wafer substrate using a hot-wall MOCVD reactor.

Equipment and Materials
  • Equipment:

    • Hot-wall MOCVD reactor with a precursor delivery system

    • Substrate holder (e.g., graphite)

    • Schlenk line for inert gas handling

    • Vacuum pump capable of reaching pressures in the mTorr range

    • Mass flow controllers for carrier gas

    • Temperature controllers for the furnace and precursor bubbler

    • Substrate cleaning station (ultrasonic bath, fume hood)

  • Materials:

    • Bis(cumene)chromium (Cr(C₉H₁₂)₂) precursor

    • Silicon wafers (or other suitable substrates)

    • Nitrogen (N₂) or Argon (Ar) carrier gas (high purity)

    • Acetone (reagent grade)

    • Isopropanol (reagent grade)

    • Deionized water

    • Hydrofluoric acid (HF) solution (e.g., 5%) for native oxide removal (use with extreme caution and appropriate safety measures)

Substrate Preparation
  • Cut the silicon wafer to the desired substrate size.

  • Clean the substrates by sonicating in acetone for 10 minutes, followed by isopropanol for 10 minutes, and finally rinse thoroughly with deionized water.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • To remove the native oxide layer, dip the silicon substrates in a 5% HF solution for 60 seconds. (Caution: HF is extremely hazardous. Handle with appropriate personal protective equipment in a certified fume hood).

  • Rinse the substrates again with deionized water and dry with nitrogen gas.

  • Immediately load the cleaned substrates into the MOCVD reactor to prevent re-oxidation.

Deposition Procedure
  • Precursor Handling:

    • Bis(cumene)chromium is air-sensitive. All handling of the precursor should be performed in an inert atmosphere (e.g., a glovebox or using Schlenk line techniques).

    • Load the required amount of Bis(cumene)chromium into the precursor bubbler inside a glovebox.

  • System Purge:

    • Mount the precursor bubbler onto the MOCVD system.

    • Evacuate the reactor to the base pressure (e.g., < 10⁻³ Torr) and then backfill with high-purity nitrogen gas. Repeat this cycle at least three times to ensure an inert atmosphere.

  • Deposition:

    • Heat the MOCVD reactor furnace to the desired deposition temperature (e.g., 450 °C).

    • Heat the Bis(cumene)chromium precursor bubbler to a temperature sufficient to achieve the desired vapor pressure (e.g., 100-150 °C).

    • Set the carrier gas (N₂) flow rate through the bubbler using a mass flow controller (e.g., 10-50 sccm).

    • Introduce the precursor vapor into the reaction chamber by opening the bubbler valve.

    • Adjust the reactor pressure to the desired setpoint (e.g., 1 Torr) using a throttle valve.

    • Maintain these conditions for the desired deposition time to achieve the target film thickness.

  • Post-Deposition:

    • After the deposition is complete, close the precursor bubbler valve and turn off the bubbler heater.

    • Turn off the furnace and allow the reactor to cool down to room temperature under a continuous flow of nitrogen gas.

    • Once at room temperature, vent the reactor to atmospheric pressure with nitrogen and unload the coated substrates.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the chromium carbide thin film deposition process.

G cluster_prep Substrate Preparation cluster_cvd MOCVD Process cluster_post Post-Deposition sub_clean Substrate Cleaning (Acetone, IPA, DI Water) hf_dip Native Oxide Removal (HF Dip) sub_clean->hf_dip sub_dry Drying (N2 Gas) hf_dip->sub_dry sub_load Loading into Reactor sub_dry->sub_load purge System Purge (Evacuate & N2 Backfill) sub_load->purge heat Heating (Reactor & Precursor) purge->heat deposit Deposition (Introduce Precursor Vapor) heat->deposit cooldown Cool Down (Under N2 Flow) deposit->cooldown unload Unload Substrates cooldown->unload characterize Film Characterization (XRD, SEM, etc.) unload->characterize

Caption: Workflow for CrCₓ thin film deposition.

This application note provides a foundational protocol for the deposition of chromium carbide thin films using Bis(cumene)chromium. Researchers may need to optimize the specific parameters based on their experimental setup and desired film properties.

References

Application of Dicumene Chromium in Catalysis for Olefin Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicumene chromium, an organometallic compound, serves as a highly effective catalyst in the polymerization of olefins, particularly ethylene. This document provides detailed application notes and experimental protocols for the use of this compound and related chromium-based catalysts in olefin polymerization. It covers catalyst preparation, polymerization procedures, and polymer characterization techniques. Quantitative data from various studies are summarized for comparative analysis, and key mechanistic pathways and experimental workflows are illustrated using diagrams.

Introduction

Chromium-based catalysts have been a cornerstone of the polyethylene industry for decades, with the two primary types being supported chromium oxide catalysts (Phillips-type) and organochromium catalysts.[1] Organochromium catalysts, such as those derived from chromocene and this compound, offer distinct advantages in terms of catalytic activity and polymer properties.[2] These catalysts are typically supported on inorganic oxides like silica to enhance their stability and activity.[3] The resulting polymers, primarily high-density polyethylene (HDPE), exhibit a broad molecular weight distribution, which is desirable for applications such as blow molding and films due to improved impact strength and stress crack resistance.[4] This document outlines the practical application of this compound and similar chromium catalysts in olefin polymerization.

Experimental Protocols

Catalyst Preparation: Supported Chromium Catalyst

This protocol describes the preparation of a supported chromium catalyst, a common method for creating active and stable polymerization catalysts.

Materials:

  • Chromium triacetate or other chromium precursors[1]

  • Silica gel (e.g., Davison EP10X, average particle size 110 µm)[1]

  • Titanium tetraisopropoxide (Ti(Oi-Pr)₄) (optional, for modification)[1]

  • Mineral oil (optional, for catalyst handling)[5]

  • Inert solvent (e.g., n-heptane)

  • Fluidized bed reactor or furnace

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • Impregnation:

    • Prepare a solution of the chromium precursor in a suitable solvent.

    • Add the silica support to the solution. The typical chromium loading is between 0.01% and 10% by weight of the support.[5]

    • Stir the mixture to ensure even impregnation of the chromium compound onto the silica support.

    • (Optional) For modified catalysts, a co-catalyst like titanium tetraisopropoxide can be added during this step.[1]

  • Drying:

    • Carefully remove the solvent under vacuum or by gentle heating.

  • Calcination (Activation):

    • Place the dried, impregnated silica in a fluidized bed reactor or furnace.

    • Heat the material in a flow of dry air or oxygen to a temperature between 500°C and 1000°C.[3] This step oxidizes the chromium to the active Cr(VI) state.[6]

    • After calcination, cool the catalyst under a stream of dry nitrogen.[3]

  • Storage and Handling:

    • Store the activated catalyst under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture and air.[3]

    • For improved handling and feeding into a gas-phase reactor, the dry catalyst powder can be treated with a small amount of mineral oil to create a free-flowing solid.[5]

Olefin Polymerization: Slurry-Phase Ethylene Polymerization

This protocol details a typical slurry-phase ethylene polymerization experiment in a laboratory-scale autoclave.

Materials:

  • Supported chromium catalyst

  • Ethylene (polymerization grade)

  • 1-Hexene (optional, as comonomer)

  • n-Heptane or other inert alkane solvent[1]

  • Dialkylmagnesium (e.g., MgBu₂) or other scavenger (optional)[1]

  • Stainless-steel autoclave reactor (e.g., 0.5-3.8 L) equipped with a stirrer, manometer, and heating jacket[1]

  • Methanol or acidified alcohol for quenching

Procedure:

  • Reactor Preparation:

    • Thoroughly dry the autoclave reactor under a nitrogen flow at an elevated temperature (e.g., 90°C) and then cool to the desired reaction temperature.[1]

  • Solvent and Scavenger Addition:

    • Introduce the desired volume of n-heptane into the reactor under a nitrogen blanket.[1]

    • (Optional) If a comonomer like 1-hexene is used, add it to the solvent.[1]

    • (Optional) To minimize induction periods and enhance reproducibility, a small amount of a scavenger such as dialkylmagnesium can be added to the reactor to react with any impurities.[1]

  • Pressurization and Catalyst Injection:

    • Heat the reactor to the desired polymerization temperature (e.g., 75-90°C).[7]

    • Introduce ethylene into the reactor until the pressure is slightly below the final target pressure.[1]

    • Inject a weighed amount of the supported chromium catalyst (e.g., 0.05-0.1 g) into the reactor, followed by the addition of more ethylene to reach the final reaction pressure.[1]

  • Polymerization:

    • Maintain the desired temperature and pressure throughout the polymerization reaction. Continuously feed ethylene to compensate for consumption.

    • Monitor the reaction progress by recording the ethylene uptake over time.

  • Quenching and Polymer Recovery:

    • After the desired reaction time, stop the ethylene feed and vent the reactor.

    • Quench the reaction by adding methanol or an acidified alcohol to the reactor.

    • Collect the polymer by filtration, wash it with fresh solvent and methanol, and then dry it in a vacuum oven until a constant weight is achieved.

Polymer Characterization

a. Molecular Weight and Molecular Weight Distribution (MWD):

  • Technique: High-temperature Gel Permeation Chromatography (GPC).

  • Procedure: Dissolve the polyethylene sample in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 140-160°C). Analyze the solution using a GPC instrument calibrated with polystyrene or polyethylene standards. The MWD is expressed as the polydispersity index (PDI = Mw/Mn).

b. Analysis of Oligomers:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Procedure: Extract the low molecular weight oligomers from the polymer sample using a suitable solvent like n-heptane at an elevated temperature (e.g., 70°C).[1] Analyze the extract using a GC-MS system to identify the structure and distribution of the oligomers.[1]

Quantitative Data

The performance of chromium-based catalysts in olefin polymerization is influenced by various factors, including catalyst composition, activation conditions, and polymerization parameters. The following tables summarize key quantitative data from the literature.

Table 1: Effect of Reaction Temperature on Ethylene Polymerization with a Chromium Oxide Catalyst

Temperature (°C)Polymerization Rate (g PE / g cat · h)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
75-3.1 x 10⁵-
85-2.0 x 10⁵-
90-1.5 x 10⁵-

Data adapted from[7]. Note: Specific polymerization rates were not provided in the source.

Table 2: Ethylene/1-Hexene Copolymerization with a Chromium Oxide Catalyst

1-Hexene/Ethylene Molar Ratio1-Hexene in Copolymer (mol%)Copolymerization Rate (relative to homopolymerization)
0.274.7Decreased
1.338.4Significantly Decreased

Data adapted from[1][7].

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and workflows involved in olefin polymerization catalyzed by chromium-based systems.

G Catalyst Activation and Polymerization Initiation cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle Cr(VI)/SiO2 Cr(VI)/SiO2 Cr(II)/SiO2 Cr(II)/SiO2 Cr(VI)/SiO2->Cr(II)/SiO2 Reduction (e.g., with CO or Ethylene) Active Cr(II) Center Active Cr(II) Center Cr-Alkyl Species Cr-Alkyl Species Active Cr(II) Center->Cr-Alkyl Species Initiation Olefin Coordination Olefin Coordination Cr-Alkyl Species->Olefin Coordination Olefin Binding Insertion Insertion Olefin Coordination->Insertion Chain Propagation Growing Polymer Chain Growing Polymer Chain Insertion->Growing Polymer Chain Growing Polymer Chain->Cr-Alkyl Species Cycle Repeats

Caption: Catalyst activation and the initiation of polymerization.

G Experimental Workflow for Slurry-Phase Polymerization Reactor Preparation Reactor Preparation Solvent & Scavenger Addition Solvent & Scavenger Addition Reactor Preparation->Solvent & Scavenger Addition Pressurization with Olefin Pressurization with Olefin Solvent & Scavenger Addition->Pressurization with Olefin Catalyst Injection Catalyst Injection Pressurization with Olefin->Catalyst Injection Polymerization Polymerization Catalyst Injection->Polymerization Quenching Quenching Polymerization->Quenching Polymer Isolation & Drying Polymer Isolation & Drying Quenching->Polymer Isolation & Drying Characterization Characterization Polymer Isolation & Drying->Characterization

Caption: Workflow for slurry-phase olefin polymerization.

Conclusion

This compound and related supported chromium catalysts are versatile and highly active systems for olefin polymerization. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of polyolefins with tailored properties. The performance of these catalysts is highly dependent on the preparation methods and reaction conditions, offering significant opportunities for optimization and the development of novel polymeric materials. Careful control over these parameters allows for the production of polyethylene with a wide range of molecular weights and microstructures, suitable for various industrial applications.

References

The Versatile Role of Bis(cumene)chromium in Organometallic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(cumene)chromium, with the formula Cr(η⁶-C₆H₅CH(CH₃)₂)₂, is a π-complex of chromium(0) belonging to the class of bis(arene)chromium compounds. These sandwich compounds, analogous to the well-known bis(benzene)chromium, are valuable reagents and precursors in organometallic synthesis. The isopropyl groups on the benzene rings enhance solubility in organic solvents compared to its parent compound, bis(benzene)chromium, making it an attractive alternative for certain applications. This document provides detailed application notes and protocols for the use of bis(cumene)chromium in various synthetic procedures, including its synthesis, its role as a precursor for other organometallic complexes, and its emerging catalytic applications.

Synthesis of Bis(cumene)chromium

The primary method for synthesizing bis(cumene)chromium is through the reductive arene synthesis, also known as the Fischer-Hafner synthesis. This method involves the reduction of a chromium(III) salt in the presence of the arene (cumene) and a Lewis acid.

Experimental Protocol: Reductive Friedel-Crafts Synthesis of Bis(cumene)chromium

Objective: To synthesize bis(cumene)chromium from chromium(III) chloride, aluminum powder, and cumene.

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Aluminum powder (fine)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Cumene (isopropylbenzene), freshly distilled and dried

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Deoxygenated water

  • Anhydrous diethyl ether

  • Anhydrous hexane

  • Schlenk flask and line

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous CrCl₃ (1.58 g, 10 mmol), aluminum powder (0.54 g, 20 mmol), and anhydrous AlCl₃ (13.3 g, 100 mmol) under an inert atmosphere.

  • Addition of Cumene: Add freshly distilled and dried cumene (100 mL) to the flask via a cannula.

  • Reaction: Heat the reaction mixture to reflux (approximately 152 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours, indicated by a color change to a deep yellow or orange solution containing the bis(cumene)chromium(I) cation, [(C₉H₁₂)₂Cr]⁺.

  • Hydrolysis and Reduction: Cool the reaction mixture to room temperature. Under a positive pressure of inert gas, slowly and carefully add deoxygenated water (100 mL) to hydrolyze the excess aluminum species. The aqueous layer will contain the yellow [(C₉H₁₂)₂Cr]⁺ cation.

  • Prepare a reducing solution by dissolving sodium dithionite (5.22 g, 30 mmol) and sodium hydroxide (4.0 g, 100 mmol) in deoxygenated water (100 mL).

  • Transfer the aqueous layer containing the chromium cation to a separatory funnel under an inert atmosphere. Add the freshly prepared alkaline dithionite solution and shake vigorously. The yellow color of the cation will be discharged as it is reduced to the neutral, dark-brown bis(cumene)chromium(0).

  • Extraction and Purification: Extract the neutral complex with anhydrous diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield a dark, crystalline solid. The crude product can be purified by sublimation under high vacuum (10⁻³ torr) at 120-140 °C or by recrystallization from anhydrous hexane at low temperature.

Expected Yield: 60-70%

Characterization: The product should be handled under an inert atmosphere as it is air-sensitive. It can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Organometallic Synthesis

Bis(cumene)chromium serves as a versatile starting material for the synthesis of other chromium complexes, primarily through ligand exchange reactions, and as a catalyst in various organic transformations.

Precursor for (Arene)chromium Tricarbonyl and Phosphine Complexes

Bis(cumene)chromium is an excellent source of chromium(0) for the synthesis of half-sandwich complexes. The arene ligands can be displaced by other ligands, such as carbon monoxide or phosphines.

Reaction: Cr(η⁶-C₉H₁₂)₂ + 3 CO → (η⁶-C₉H₁₂)Cr(CO)₃ + C₉H₁₂

Protocol:

  • In a high-pressure autoclave, dissolve bis(cumene)chromium (2.92 g, 10 mmol) in 100 mL of anhydrous toluene.

  • Pressurize the autoclave with carbon monoxide (CO) to 50-100 atm.

  • Heat the mixture to 100-120 °C and stir for 12-24 hours.

  • Cool the autoclave to room temperature and carefully vent the excess CO in a fume hood.

  • The resulting solution contains (cumene)chromium tricarbonyl. The product can be purified by filtration through silica gel and recrystallization from hexane.

Quantitative Data:

ProductYield (%)Melting Point (°C)
(Cumene)chromium tricarbonyl75-8563-65

Timms extended the metal vapor synthesis to prepare mixed-ligand complexes. A similar ligand exchange can be performed from bis(cumene)chromium.[1]

Reaction: Cr(η⁶-C₉H₁₂)₂ + 3 PF₃ → (η⁶-C₉H₁₂)Cr(PF₃)₃ + C₉H₁₂

Protocol:

  • In a suitable Schlenk flask, dissolve bis(cumene)chromium (2.92 g, 10 mmol) in 50 mL of anhydrous hexane.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Bubble trifluorophosphine (PF₃) gas through the solution for 2-3 hours.

  • Allow the reaction mixture to slowly warm to room temperature while maintaining a positive pressure of PF₃.

  • The solvent and excess PF₃ can be removed under vacuum to yield the product. Purification can be achieved by chromatography on alumina at low temperature.

Note: Trifluorophosphine is a highly toxic gas and should be handled with extreme caution in a well-ventilated fume hood.

Catalytic Applications

Recent studies have shown that bis(arene)chromium complexes can act as pre-catalysts for various organic transformations. While most studies have focused on bis(benzene)chromium, similar reactivity is expected for bis(cumene)chromium.

Bis(benzene)chromium has been reported to be an efficient pre-catalyst for the hydrosilation of carbonyl compounds. The proposed mechanism involves radical intermediates.

General Reaction: R¹C(O)R² + R₃SiH --[Cr(arene)₂]--> R¹CH(OSiR₃)R²

Illustrative Protocol (Adapted from Bis(benzene)chromium catalysis):

  • In a Schlenk tube, add the carbonyl compound (1 mmol) and bis(cumene)chromium (0.01-0.05 mmol, 1-5 mol%).

  • Add the silane (e.g., triphenylsilane, 1.1 mmol) to the mixture.

  • The reaction can be carried out neat or in a dry, aprotic solvent like toluene (2 mL).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by TLC or GC.

  • Upon completion, the silyl ether product can be isolated by standard workup procedures, often involving filtration through a short pad of silica gel to remove the catalyst residues, followed by solvent evaporation. Hydrolysis of the silyl ether yields the corresponding alcohol.

Quantitative Data (Expected for analogous reactions):

Substrate (Ketone/Aldehyde)SilaneCatalyst Loading (mol%)Time (h)Conversion (%)
AcetophenonePh₃SiH212>95
BenzophenonePh₃SiH224>95
BenzaldehydePh₃SiH16>98

Bis(benzene)chromium also catalyzes the dehydrocoupling of silanes with primary alcohols to form silyl ethers.

General Reaction: R₃SiH + R'OH --[Cr(arene)₂]--> R₃SiOR' + H₂

Illustrative Protocol:

  • In a Schlenk tube, dissolve the primary alcohol (1 mmol) and bis(cumene)chromium (0.02 mmol, 2 mol%) in dry toluene (3 mL).

  • Add the silane (e.g., triphenylsilane, 1 mmol) to the solution.

  • Stir the mixture at room temperature. The evolution of hydrogen gas should be observed.

  • Monitor the reaction by TLC or GC until the starting materials are consumed.

  • The product can be isolated by filtration through silica gel and removal of the solvent under reduced pressure.

Visualizing Workflows and Relationships

Synthesis and Key Reactions of Bis(cumene)chromium

BisCumeneChromium_Reactions CrCl3 CrCl₃ BisCumeneCr_cation [(η⁶-C₉H₁₂)₂Cr]⁺ CrCl3->BisCumeneCr_cation Reflux Al Al Al->BisCumeneCr_cation Reflux Cumene Cumene Cumene->BisCumeneCr_cation Reflux AlCl3 AlCl₃ AlCl3->BisCumeneCr_cation Reflux BisCumeneCr Bis(cumene)chromium Cr(η⁶-C₉H₁₂)₂ BisCumeneCr_cation->BisCumeneCr Reduction CumeneCrCO3 (η⁶-C₉H₁₂)Cr(CO)₃ BisCumeneCr->CumeneCrCO3 Ligand Exchange CumeneCrPF3 (η⁶-C₉H₁₂)Cr(PF₃)₃ BisCumeneCr->CumeneCrPF3 Ligand Exchange Catalysis Catalytic Applications BisCumeneCr->Catalysis Pre-catalyst Reducer Na₂S₂O₄ / NaOH CO CO PF3 PF₃

Caption: Synthetic route to bis(cumene)chromium and its primary applications.

Proposed Catalytic Cycle for Hydrosilation

Hydrosilation_Cycle Precatalyst Cr(arene)₂ (18e⁻) ActiveCatalyst [Cr(arene)₂]⁺ (17e⁻) Precatalyst->ActiveCatalyst SET to Substrate RadicalAdduct [(arene)Cr(η⁵-arene-SiR₃)] ActiveCatalyst->RadicalAdduct + •SiR₃ RadicalAdduct->Precatalyst H atom transfer H_atom H• Product_silylether R¹CH(OSiR₃)R² Ketone R¹C(O)R² Ketone->Product_silylether + H• Silane R₃SiH Si_radical •SiR₃ Silane->Si_radical H abstraction Si_radical->Ketone Addition

Caption: A plausible radical mechanism for the hydrosilation of ketones.

Conclusion

Bis(cumene)chromium is a valuable organometallic reagent with increasing utility in synthesis. Its enhanced solubility over bis(benzene)chromium makes it a practical choice for various applications. While its primary documented use is as a precursor for other chromium complexes, emerging research highlights its potential as a catalyst for important organic transformations. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this versatile sandwich compound. Further investigation into its catalytic activities is warranted and may lead to the development of novel and efficient synthetic methodologies.

References

Application Notes and Protocols for the Cocondensation Synthesis of Dicumene Chromium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of dicumene chromium, also known as bis(cumene)chromium, via the metal vapor cocondensation method. This technique offers a direct route to this organometallic sandwich compound, which has applications in various fields, including catalysis and materials science.

Introduction

This compound is a π-complex where a central chromium atom is bonded to two cumene (isopropylbenzene) ligands. The cocondensation method, a cornerstone of metal vapor synthesis (MVS), is a powerful technique for the preparation of such organometallic compounds that are often inaccessible through classical solution-phase chemistry. This method involves the reaction of high-energy metal atoms, generated by thermal vaporization in a high vacuum, with a co-deposited excess of an organic ligand at cryogenic temperatures. The enhanced reactivity of the atomic metal species facilitates the formation of the desired metal-ligand bonds.

Data Presentation

While specific quantitative data for the cocondensation synthesis of this compound is not extensively published, the following table provides expected ranges and typical values based on the synthesis of analogous bis(arene)chromium compounds and the general principles of metal vapor synthesis.

ParameterTypical Value/RangeNotes
Reactants
Chromium Purity> 99.5%High purity is essential to avoid contamination of the final product.
Cumene Purity> 99%, anhydrousCumene should be thoroughly dried and degassed before use to prevent side reactions with the highly reactive chromium atoms.
Reaction Conditions
Operating Pressure10⁻⁴ to 10⁻⁶ TorrA high vacuum is necessary to enable the vaporization of chromium and prevent contamination from atmospheric gases.
Crucible Temperature1200 - 1500 °CTemperature required to achieve a sufficient vapor pressure of chromium.
Condensation Temperature-196 °C (Liquid Nitrogen)The cold surface ensures the rapid condensation of both chromium vapor and cumene, facilitating their interaction.
Metal to Ligand Ratio1:10 to 1:50 (molar ratio)A large excess of the ligand is used to maximize the probability of a chromium atom reacting with cumene molecules and to minimize metal-metal aggregation.[1]
Chromium Deposition Rate0.1 - 1.0 g/hour The rate should be controlled to ensure efficient co-condensation with the ligand.
Product
AppearanceDark, air-sensitive solidThe product is typically a dark-colored, crystalline, or amorphous solid that is sensitive to oxidation.
Yield20 - 60% (based on vaporized chromium)Yields can vary significantly depending on the specific design of the reactor and the precise reaction conditions.
Characterization Data
Mass Spectrometry (MS)M⁺ peak corresponding to [Cr(C₉H₁₂)₂]⁺Fragmentation pattern typically shows the successive loss of the cumene ligands.[2]
Nuclear Magnetic Resonance (NMR)¹H and ¹³C NMR spectra consistent with the sandwich structureSpectroscopic data will show characteristic shifts for the aromatic and isopropyl protons of the coordinated cumene ligands.
Infrared Spectroscopy (IR)Characteristic C-H and C=C stretching frequencies for the arene ligandChanges in the vibrational frequencies of the cumene ligand upon coordination to the chromium atom can be observed.

Experimental Protocols

Safety Precautions: Metal vapor synthesis involves high temperatures, high vacuum, and cryogenic liquids. All procedures should be carried out by trained personnel in a well-ventilated fume hood. The product, this compound, is air-sensitive and potentially pyrophoric, and should be handled under an inert atmosphere (e.g., argon or nitrogen).

Preparation of the Cocondensation Reactor
  • Crucible Preparation:

    • Load a high-purity alumina or tungsten crucible with chromium metal pieces.

    • Position the crucible within the resistive heating element or electron beam hearth of the metal vapor synthesis reactor.

  • Reactor Assembly and Evacuation:

    • Assemble the reactor, ensuring all seals are clean and properly fitted.

    • Attach a flask containing freshly distilled and degassed cumene to a leak-tight inlet valve.

    • Begin evacuating the reactor using a high-vacuum pump system to achieve a pressure of at least 10⁻⁴ Torr.

  • Degassing:

    • Gently heat the crucible to a temperature below the vaporization point of chromium for a period to degas the metal and the crucible.

    • Allow the system to cool back to room temperature while maintaining the high vacuum.

Cocondensation Procedure
  • Cooling the Condensation Surface:

    • Fill the cold finger or the outer dewar of the reactor with liquid nitrogen to cool the condensation surface to -196 °C.

  • Ligand Introduction:

    • Slowly open the inlet valve to introduce cumene vapor into the reactor.

    • Control the rate of addition to form a thin, uniform layer of frozen cumene on the cold surface.

  • Chromium Vaporization:

    • Gradually increase the power to the heating element or electron beam to heat the crucible containing the chromium metal.

    • Increase the temperature until a steady rate of chromium vaporization is achieved. The chromium vapor will co-deposit with the cumene on the cold surface.

    • Simultaneously, continue to introduce cumene vapor at a rate that maintains a significant excess of the ligand on the condensation surface.

  • Reaction Matrix Formation:

    • Continue the co-deposition until the desired amount of chromium has been vaporized. The reaction matrix will appear as a deeply colored solid on the cold surface.

  • Completion of the Reaction:

    • Once the chromium vaporization is complete, turn off the power to the heating source.

    • Close the cumene inlet valve.

    • Allow the reactor to remain under vacuum while the cold surface slowly warms to room temperature overnight. This allows the matrix to melt and the reaction to go to completion.

Product Isolation and Purification
  • Inert Atmosphere Transfer:

    • Once the reactor has reached room temperature, backfill it with a dry, inert gas (e.g., argon or nitrogen).

    • Under a positive pressure of inert gas, open the reactor.

  • Extraction:

    • Wash the reaction products from the cold surface with a minimal amount of a dry, deoxygenated, non-polar solvent (e.g., hexane or toluene).

    • Transfer the resulting solution or slurry to a Schlenk flask or into a glovebox for further manipulation.

  • Filtration:

    • Filter the solution through a medium porosity fritted glass filter under an inert atmosphere to remove any unreacted metal particles and other insoluble impurities.

  • Purification:

    • The crude product can be purified by crystallization or sublimation.

    • Crystallization: Slowly cool a concentrated solution of the product in a suitable solvent (e.g., hexane) to induce crystallization.

    • Sublimation: If the product is sufficiently volatile, it can be purified by vacuum sublimation. This is often a very effective method for obtaining high-purity bis(arene)chromium compounds.

  • Storage:

    • Store the purified this compound in a sealed container under an inert atmosphere in a freezer to prevent decomposition.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis A Reactor Preparation - Load Cr crucible - Assemble and evacuate - Degas system B Cocondensation - Cool surface (-196 °C) - Introduce cumene vapor - Vaporize chromium A->B High Vacuum C Reaction - Form reaction matrix - Slow warming to RT B->C Co-deposition D Product Isolation - Backfill with inert gas - Extract with solvent C->D Inert Atmosphere E Purification - Filter to remove solids - Crystallization or Sublimation D->E Inert Atmosphere F Characterization & Storage - MS, NMR, IR - Store under inert atmosphere E->F

Caption: A flowchart illustrating the major steps in the cocondensation synthesis of this compound.

Logical_Relationships Logical Relationships in Cocondensation Synthesis cluster_reactants Reactants cluster_process Process Steps cluster_product Product Cr Chromium (s) Vaporization High Temp Vaporization Cr->Vaporization Cumene Cumene (l) Cumene->Vaporization Vapor Inlet Cocondensation Cryogenic Cocondensation Vaporization->Cocondensation Cr (g) + Cumene (g) DicumeneCr This compound Cocondensation->DicumeneCr Reaction on Warming

Caption: A diagram showing the logical progression from reactants to product in the synthesis.

References

Analytical techniques for the characterization of Dicumene chromium

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request.## Application Notes and Protocols for the Characterization of Dicumene Chromium

Introduction: this compound, formally known as bis(η⁶-cumene)chromium(0), is an organometallic sandwich compound. Its characterization is crucial for ensuring purity, determining structural integrity, and understanding its properties for applications in catalysis, materials science, and as a chromium precursor. This document provides detailed application notes and experimental protocols for a suite of analytical techniques essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the molecular structure of this compound in solution.[1][2] ¹H NMR provides information on the hydrogen environments, confirming the presence of the cumene ligands, including the aromatic protons and the isopropyl protons. ¹³C NMR spectroscopy identifies the different carbon environments within the molecule, distinguishing between aromatic and aliphatic carbons.[3] For organometallic complexes, NMR is invaluable for confirming the ligand-metal coordination.[1]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Benzene-d₆ or THF-d₈) in a standard 5 mm NMR tube. This compound is sensitive to air and moisture, so sample preparation should be performed under an inert atmosphere (e.g., in a glovebox).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Parameters (300-500 MHz Spectrometer):

    • ¹H NMR:

      • Set the spectral width to cover the expected range (e.g., -5 to 15 ppm).

      • Use a pulse angle of 30-45 degrees.

      • Set the relaxation delay (d1) to 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Use proton decoupling (e.g., broadband decoupling) to simplify the spectrum.[3]

      • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

      • Use a pulse angle of 45 degrees.

      • Set the relaxation delay (d1) to 2-5 seconds.

      • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[3]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Analyze the chemical shifts and coupling patterns to confirm the structure.

Expected Data:

Analysis Parameter Expected Value / Observation
Identity Molecular FormulaC₁₈H₂₄Cr[4]
Molecular Weight292.4 g/mol [4]
¹H NMR Aromatic ProtonsMultiplets in the aromatic region (shifted due to coordination with Cr).
Isopropyl CH ProtonSeptet, shifted from typical values.
Isopropyl CH₃ ProtonsDoublet, shifted from typical values.
¹³C NMR Aromatic CarbonsPeaks in the aromatic region (~90-120 ppm), with shifts influenced by the Cr(0) center.[5]
Isopropyl CH CarbonAliphatic peak.
Isopropyl CH₃ CarbonsAliphatic peak.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to confirm the molecular weight and purity of this compound. When coupled with Gas Chromatography (GC-MS), it can also identify volatile impurities or decomposition products. Electron Impact (EI) ionization can be used, which will likely lead to fragmentation, providing structural information by showing the loss of cumene ligands.

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile, inert solvent like hexane or toluene.

    • Handle the sample under an inert atmosphere to prevent oxidation before analysis.

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, operated at a temperature that ensures volatilization without decomposition (e.g., 200-250 °C). Use a fast injection.

      • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

      • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

    • Mass Spectrometer (MS):

      • Interface Temperature: Set to prevent condensation (e.g., 280 °C).

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to find the molecular ion (M⁺) at m/z ≈ 292 (corresponding to the most abundant isotopes).

    • Identify major fragment ions, such as [M - cumene]⁺ and [cumene]⁺.

    • Analyze other peaks in the chromatogram to identify impurities.

Expected Data:

Parameter Expected m/z Value Identity
Molecular Ion (M⁺)~292.1[Cr(C₉H₁₂)₂]⁺
Fragment Ion 1~172.0[Cr(C₉H₁₂)]⁺
Fragment Ion 2~120.1[C₉H₁₂]⁺ (Cumene)
Fragment Ion 3~105.1[C₈H₉]⁺ (Loss of CH₃ from Cumene)

Infrared (IR) Spectroscopy

Application Note: Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the cumene ligands and to confirm their coordination to the chromium center.[1] The technique is sensitive to changes in bond vibrations upon complexation. Key regions of interest include the C-H stretching frequencies of the aromatic and aliphatic groups and the C=C stretching of the aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation:

    • Under an inert atmosphere, place a small amount (1-5 mg) of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Analysis:

    • Perform a background subtraction.

    • Identify the characteristic absorption bands and compare them to the spectrum of free cumene to observe shifts upon coordination to the chromium atom.

Expected Data:

Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch~3100 - 3000
Aliphatic C-H Stretch~2980 - 2850
Aromatic C=C Stretch~1600 - 1450 (Shifts upon coordination)
C-H Bending~1470 - 1350

UV-Visible Spectroscopy

Application Note: UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. As a d⁶ complex, it is expected to have metal-to-ligand charge transfer (MLCT) bands. The technique can be used for quantitative analysis to determine the concentration of the compound in solution using the Beer-Lambert law.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent, inert solvent (e.g., hexane or THF) of a known concentration. This must be done in a glovebox.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Use a quartz cuvette with a 1 cm path length.

  • Instrument Parameters:

    • Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200 - 800 nm.

    • Blank: Use the pure solvent as a blank to zero the instrument.

    • Scan Speed: Medium.

  • Data Analysis:

    • Record the absorbance spectrum for each standard and the unknown sample.

    • Identify the wavelength of maximum absorbance (λ_max).

    • Plot a calibration curve of absorbance at λ_max versus concentration for the standards.

    • Use the linear regression of the calibration curve to determine the concentration of the unknown sample.

Thermal Analysis (TGA/DSC)

Application Note: Thermal analysis is used to determine the thermal stability, decomposition profile, and melting point of this compound. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating the temperatures at which ligands are lost. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, allowing for the determination of the melting point and other phase changes.[6]

Experimental Protocol: TGA and DSC

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into an appropriate TGA or DSC pan (e.g., aluminum or ceramic).

    • Perform the loading in an inert atmosphere if possible to prevent pre-analysis oxidation.

  • Instrument Parameters:

    • TGA:

      • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

      • Temperature Program: Ramp from room temperature to 500-600 °C at a constant heating rate (e.g., 10 °C/min).

    • DSC:

      • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

      • Temperature Program: Heat from room temperature to a temperature above the expected melting point (e.g., 150 °C) at a rate of 5-10 °C/min.

  • Data Analysis:

    • TGA: Analyze the thermogram to identify the onset temperature of decomposition and the percentage of mass loss at each step. The mass loss should correspond to the loss of the cumene ligands.

    • DSC: Analyze the thermogram to identify the endothermic peak corresponding to the melting point.

Expected Data:

Analysis Parameter Expected Observation
DSC Melting PointA sharp endothermic peak.
TGA DecompositionStepwise mass loss corresponding to the loss of two cumene ligands.
ResidueThe final residue at high temperature should correspond to a chromium oxide or carbide, depending on the atmosphere.

Visualization of Analytical Workflows

G Overall Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physical Properties cluster_results Final Assessment synthesis Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Initial Samples ms Mass Spectrometry (GC-MS) synthesis->ms Initial Samples ir IR Spectroscopy synthesis->ir Initial Samples uvvis UV-Vis Spectroscopy synthesis->uvvis Initial Samples thermal Thermal Analysis (TGA/DSC) nmr->thermal For Confirmed Pure Sample report Comprehensive Characterization Report nmr->report Structure Confirmation ms->thermal For Confirmed Pure Sample ms->report Molecular Weight & Purity ir->thermal For Confirmed Pure Sample ir->report Functional Groups uvvis->thermal For Confirmed Pure Sample uvvis->report Electronic Properties thermal->report Thermal Stability

Caption: Workflow for the comprehensive characterization of this compound.

G Detailed Workflow for Hyphenated Analysis (GC-MS) prep Sample Preparation (Dilute in Hexane under N₂) inject Injection (Split/Splitless Inlet) prep->inject gc Gas Chromatograph (Separation by Volatility) inject->gc transfer Heated Transfer Line gc->transfer Eluent ms_ion MS Ion Source (Electron Impact, 70 eV) transfer->ms_ion ms_analyzer Mass Analyzer (Quadrupole) ms_ion->ms_analyzer Ions detector Detector (Electron Multiplier) ms_analyzer->detector Filtered Ions data Data System (TIC & Mass Spectra) detector->data Signal

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for ⁵³Cr NMR Spectroscopy of Chromium Carbonyl and Carbene Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium-53 (⁵³Cr) Nuclear Magnetic Resonance (NMR) spectroscopy is a specialized analytical technique for probing the local electronic environment of chromium atoms in chemical complexes. Due to the inherent properties of the ⁵³Cr nucleus—a spin of 3/2, low natural abundance (9.501%), and a significant quadrupole moment—its application has been limited compared to more common nuclei.[1] These properties often lead to broad resonance signals and low sensitivity, presenting considerable experimental challenges.[1]

Despite these difficulties, ⁵³Cr NMR is a powerful tool for studying diamagnetic chromium(0) and chromium(VI) complexes, as paramagnetic species like Cr(III) yield signals far too broad to be observed with high-resolution NMR spectrometers.[1] This technique is particularly insightful for characterizing chromium carbonyls and Fischer-type carbene complexes, where the chromium center is in the Cr(0) oxidation state. The ⁵³Cr chemical shift is highly sensitive to the electronic nature of the ligands attached to the chromium center, making it a valuable probe of metal-ligand bonding.

Application Notes: ⁵³Cr NMR of Chromium Carbonyl and Carbene Complexes

Chemical Shift Trends

The ⁵³Cr NMR chemical shifts of pentacarbonylchromium(0) carbene complexes span a wide range, typically observed downfield from the chromium hexacarbonyl (Cr(CO)₆) reference standard.[2] A seminal study on 46 different Fischer-type carbene complexes revealed a chemical shift range of over 300 ppm.[2]

The key finding is a strong correlation between the ⁵³Cr chemical shift (δ) and the electron-donating or -accepting properties of the carbene ligand.[3][4]

  • Better Donor Ligands: Carbene ligands that are stronger electron donors increase the electron density at the chromium nucleus. This increased shielding results in a more upfield (less positive) chemical shift.

  • Better Acceptor Ligands: Conversely, electron-withdrawing carbene ligands decrease the electron density at the chromium nucleus, leading to deshielding and a more downfield (more positive) chemical shift.

This relationship allows for a nuanced understanding of the net electronic interaction between the carbene ligand and the Cr(CO)₅ fragment.[2] The chemical shifts are also sensitive to steric factors that influence the efficiency of π-overlap between the heteroatom on the carbene and the carbene carbon.[3][4]

Linewidth Analysis

The linewidth (peak width at half-height, Δν₁/₂) of the ⁵³Cr NMR signal provides information about the symmetry of the electronic environment around the chromium nucleus.

  • Symmetric Environments: Highly symmetric complexes, such as Cr(CO)₆, exhibit relatively sharp lines (e.g., 2-3 Hz).[2]

  • Asymmetric Environments: As the electronic environment becomes less symmetric, quadrupolar relaxation becomes more efficient, leading to significantly broader lines. In carbene complexes, linewidths can range from a few hertz to over 3500 Hz.[2]

Linewidths have also been observed to correlate with the reactivity of the carbene complex, suggesting that the degree of electronic distortion at the chromium center can influence its chemical behavior.[3][4]

Quantitative Data Summary

The following tables summarize the typical ⁵³Cr NMR data for chromium hexacarbonyl and the ranges observed for various pentacarbonylchromium carbene complexes based on the findings reported by Hafner, Hegedus, et al. (1988).

Table 1: ⁵³Cr NMR Data for Reference Chromium Carbonyl Complex

ComplexPhaseChemical Shift (δ) [ppm]Linewidth (Δν₁/₂) [Hz]Reference
Cr(CO)₆Solid-stateIsotropic shift ~ -1835N/ABryce, D. L.; Wasylishen, R. E. (2001)
Cr(CO)₆Solution0 (by definition)~2-3Hafner, A.; Hegedus, L. S., et al. (1988)

Note: The solution chemical shift of Cr(CO)₆ is used as the primary reference (0 ppm) for ⁵³Cr NMR spectroscopy.[2]

Table 2: Representative ⁵³Cr NMR Data Ranges for (CO)₅Cr=C(X)R Carbene Complexes

Carbene Ligand TypeSubstituent Effects (X, R)Chemical Shift (δ) Range [ppm]Linewidth (Δν₁/₂) Range [Hz]
Alkoxy (Fischer) CarbenesR=Alkyl, Aryl; X=OR'Downfield from Cr(CO)₆Wide (tens to thousands)
Amino CarbenesR=Alkyl, Aryl; X=NR'₂Generally upfield of alkoxy carbenesWide (tens to thousands)
Vinyl CarbenesR=Vinyl group; X=OR'Varies with conjugationWide (tens to thousands)

Data in Table 2 is a qualitative summary based on the descriptive findings of Hafner, Hegedus, et al., J. Am. Chem. Soc. 1988, 110, 8413-8421, which reported a total range of over 300 ppm for 46 complexes.[2][3][4]

Visualizing Key Relationships

The following diagrams illustrate the workflow for ⁵³Cr NMR spectroscopy and the factors that influence the resulting chemical shifts.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Prepare Concentrated Solution (0.1-0.5 M) in Deuterated Solvent filter_sample Filter Sample into 5mm NMR Tube prep_sample->filter_sample setup_nmr Configure Spectrometer (Tune Probe to ⁵³Cr frequency, Set Pulse Program) filter_sample->setup_nmr acquire_data Acquire FID Data (Long acquisition time, Large number of scans) setup_nmr->acquire_data process_fid Apply Fourier Transform, Phase Correction, Baseline Correction acquire_data->process_fid analyze_spectrum Determine Chemical Shift (δ) and Linewidth (Δν₁/₂) process_fid->analyze_spectrum interpret Correlate Data with Molecular Structure and Reactivity analyze_spectrum->interpret

Figure 1. Experimental workflow for ⁵³Cr NMR spectroscopy.

chemical_shift_factors cluster_ligand Ligand Electronic Effects cluster_shielding Effect on Chromium Nucleus cluster_shift Resulting Chemical Shift center_node ⁵³Cr Chemical Shift (δ) donor Stronger σ-Donor/ π-Donor Ligands shielding Increased Electron Density (Shielding) donor->shielding leads to acceptor Stronger π-Acceptor Ligands deshielding Decreased Electron Density (Deshielding) acceptor->deshielding leads to upfield Upfield Shift (Smaller δ value) shielding->upfield causes downfield Downfield Shift (Larger δ value) deshielding->downfield causes upfield->center_node downfield->center_node

Figure 2. Factors influencing ⁵³Cr NMR chemical shifts.

Experimental Protocols

The following is a generalized protocol for acquiring solution-state ⁵³Cr NMR spectra of diamagnetic chromium carbonyl and carbene complexes, synthesized from best practices for quadrupolar nuclei.

Sample Preparation
  • Solute Concentration: Due to the low sensitivity of ⁵³Cr, samples should be as concentrated as possible. Aim for a concentration of 0.1 M to 0.5 M, or a saturated solution if solubility permits.

  • Solvent Selection: Use a deuterated solvent in which the complex is highly soluble and stable. Acetone-d₆ is a common choice for chromium carbene complexes. Ensure the solvent is of high purity and dry, as impurities can interfere with the measurement.

  • Sample Filtration: All samples must be filtered to remove any particulate matter. Suspended solids will severely degrade the magnetic field homogeneity, leading to broadened lines and poor spectral quality. Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Sample Volume: Use a sufficient volume of solution to cover the active region of the NMR probe's coils, typically a height of 4-5 cm in a 5 mm tube (approx. 0.6-0.7 mL).

NMR Spectrometer Setup
  • Tuning and Matching: Carefully tune and match the NMR probe to the ⁵³Cr Larmor frequency (e.g., approximately 22.6 MHz on an 11.7 T magnet). Proper tuning is critical for maximizing sensitivity.

  • Locking and Shimming: Lock the field on the deuterium signal of the solvent. Perform automated and manual shimming of the magnetic field to achieve the best possible homogeneity, which is crucial for resolving potentially broad signals.

  • Temperature Control: Use a stable temperature, typically room temperature (e.g., 298 K). Note that linewidths are temperature-dependent, so consistency is key for comparative studies.

Data Acquisition Parameters
  • Pulse Program: A simple one-pulse (zg) experiment is typically sufficient.

  • Acquisition Time (AT): Use a relatively long acquisition time (e.g., 1-2 seconds) to ensure the Free Induction Decay (FID) has decayed sufficiently.

  • Relaxation Delay (D1): The relaxation delay should be set considering the spin-lattice relaxation time (T₁). For quadrupolar nuclei, T₁ is often short, but a conservative delay of 1-5 times T₁ is recommended. A practical starting point could be 0.1 to 1 second.

  • Pulse Width (P1): Calibrate the 90° pulse width for ⁵³Cr on the specific sample and probe.

  • Spectral Width (SW): The chemical shift range for chromium carbene complexes is wide. Set a spectral width large enough to encompass all expected signals, for example, 400-500 ppm.

  • Number of Scans (NS): A large number of scans will be required to achieve an adequate signal-to-noise ratio. Be prepared for acquisition times ranging from several hours to overnight. A starting point could be 10,000 to 100,000 scans.

  • Referencing: The chemical shifts should be referenced externally to a saturated solution of Cr(CO)₆ in a suitable deuterated solvent, defined as 0 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential line broadening factor (LB) before Fourier transformation to improve the signal-to-noise ratio. A value of 50-100 Hz is a reasonable starting point, but it should be optimized to balance sensitivity enhancement with resolution loss.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm to ensure accurate integration and peak picking.

  • Analysis: Determine the chemical shift (δ) at the peak maximum and the linewidth at half-height (Δν₁/₂).

References

Application Notes and Protocols for Mass Spectrometry Analysis of Bis(arene)chromium Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(arene)chromium complexes, a class of organometallic sandwich compounds, have garnered significant interest due to their unique electronic properties and applications in catalysis and materials science. Mass spectrometry is a powerful analytical technique for the characterization of these complexes, providing crucial information about their molecular weight, stoichiometry, and fragmentation pathways. This document provides detailed application notes and protocols for the analysis of bis(arene)chromium complexes using mass spectrometry, with a focus on electron ionization (EI) techniques.

Fragmentation Pattern of Bis(arene)chromium Complexes

The fragmentation of bis(arene)chromium complexes under electron ionization mass spectrometry (EI-MS) is characterized by a well-defined and predictable pattern. The primary fragmentation pathway involves the sequential loss of the arene ligands from the molecular ion. This behavior is a direct reflection of the relative strengths of the metal-ligand bonds.

The general fragmentation scheme can be represented as follows:

[Cr(arene)₂]⁺˙ → [Cr(arene)]⁺ + arene → Cr⁺ + arene

The most abundant ions observed in the mass spectrum are typically the molecular ion [Cr(arene)₂]⁺˙, the fragment ion resulting from the loss of one arene ligand [Cr(arene)]⁺, and the bare chromium ion Cr⁺. The relative intensities of these ions can provide insights into the stability of the complex and the metal-arene bond strength.

Quantitative Fragmentation Data

The following table summarizes the prominent ions and their relative intensities observed in the electron ionization mass spectra of various bis(arene)chromium complexes. This data allows for a comparative analysis of the fragmentation patterns as a function of the arene substituent.

CompoundMolecular FormulaMolecular Ion [M]⁺˙ (m/z)Relative Intensity (%)[M - arene]⁺ (m/z)Relative Intensity (%)[Cr]⁺ (m/z)Relative Intensity (%)
Bis(benzene)chromiumC₁₂H₁₂Cr208100130855260
Bis(toluene)chromiumC₁₄H₁₆Cr236100144755255
Bis(ethylbenzene)chromiumC₁₆H₂₀Cr264100158685250

Note: The m/z values correspond to the most abundant isotope of chromium (⁵²Cr). The relative intensities are approximate and can vary depending on the instrument and experimental conditions.

Experimental Protocols

Sample Preparation for Air-Sensitive Complexes

Bis(arene)chromium complexes are often air- and moisture-sensitive. Therefore, proper handling techniques are crucial to prevent sample degradation.

  • Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.

  • Solvent Selection: Use anhydrous and deoxygenated solvents for sample dissolution. Toluene and THF are common choices.

  • Direct Insertion Probe (DIP): For solid samples, a direct insertion probe is the preferred method for introduction into the mass spectrometer. Load the sample onto the probe tip inside the glovebox.

  • Syringe Injection: For solutions, use a gas-tight syringe to withdraw the sample from a sealed vial inside the glovebox and inject it directly into the mass spectrometer's inlet system if available.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol outlines the general procedure for acquiring EI mass spectra of bis(arene)chromium complexes.

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is recommended.

Procedure:

  • Tuning and Calibration: Tune and calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibration compound (e.g., perfluorotributylamine - PFTBA).

  • Sample Introduction:

    • Solids: Load a small amount of the solid sample onto the tip of a direct insertion probe within a glovebox. Quickly transfer the probe to the mass spectrometer's vacuum lock and insert it into the ion source.

    • Solutions: If a suitable inlet is available, inject the sample solution using a gas-tight syringe.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

    • Ion Source Temperature: 150-250 °C (optimize to ensure sample volatilization without thermal decomposition)

    • Transfer Line Temperature: 200-280 °C (to prevent sample condensation)

    • Mass Range: Scan a mass range appropriate for the complex being analyzed (e.g., m/z 40-400).

    • Scan Rate: 1-2 scans/second.

  • Data Acquisition: Acquire data for a sufficient duration to obtain a good quality mass spectrum with a clear molecular ion and fragment ion peaks.

  • Data Analysis:

    • Identify the molecular ion peak based on the expected molecular weight of the complex.

    • Identify the major fragment ions corresponding to the sequential loss of arene ligands and the chromium ion.

    • Analyze the isotopic pattern of the chromium-containing ions to confirm their elemental composition. Chromium has a characteristic isotopic distribution (⁵⁰Cr, ⁵²Cr, ⁵³Cr, ⁵⁴Cr).

Experimental Workflow

The following diagram illustrates the logical workflow for the mass spectrometry analysis of bis(arene)chromium complexes.

MassSpecWorkflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis and Interpretation Sample Bis(arene)chromium Complex Dissolution Dissolution in Anhydrous Solvent (Optional) Sample->Dissolution Loading Loading onto Direct Insertion Probe or into Syringe Sample->Loading Dissolution->Loading Introduction Sample Introduction into MS Loading->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization MassAnalysis Mass Analysis (e.g., TOF, Quadrupole) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum PeakID Peak Identification (M+, Fragments, Isotopes) Spectrum->PeakID Fragmentation Fragmentation Pattern Analysis PeakID->Fragmentation Report Reporting and Interpretation Fragmentation->Report

Caption: Workflow for the mass spectrometric analysis of bis(arene)chromium complexes.

Logical Relationships in Fragmentation

The fragmentation of bis(arene)chromium complexes follows a clear logical progression based on the cleavage of the metal-ligand bonds. This relationship can be visualized as a sequential decay process.

FragmentationPathway M [Cr(arene)₂]⁺˙ Molecular Ion M_minus_arene [Cr(arene)]⁺ Fragment Ion M->M_minus_arene - arene Cr Cr⁺ Chromium Ion M_minus_arene->Cr - arene

Caption: Fragmentation pathway of bis(arene)chromium complexes in EI-MS.

Application Notes and Protocols for Handling and Storage of Air-Sensitive Dicumene Chromium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the safe and effective handling and storage of the air-sensitive organometallic compound, Dicumene chromium. Due to its reactivity with atmospheric oxygen and moisture, strict adherence to inert atmosphere techniques is crucial to maintain its integrity and ensure personnel safety. These protocols are based on established best practices for handling air-sensitive materials and information available for analogous bis(arene)chromium complexes.

Compound Information

PropertyDataSource
Molecular Formula C₁₈H₂₄Cr[1]
Molecular Weight 292.4 g/mol [1]
Appearance Typically a solid, analogous to the brown-black crystals of bis(benzene)chromium.[2]
Air Sensitivity Highly sensitive to air and moisture. Rapid oxidation occurs on exposure to air.[3]
Thermal Stability Thermally stable in the absence of air. Bis(benzene)chromium melts at 284-285 °C and decomposes around 300 °C.[3]

Storage Protocols

Proper storage is paramount to prevent degradation of this compound.

  • Inert Atmosphere: The compound must be stored under a dry, inert atmosphere, such as high-purity argon or nitrogen.[4][5] A glovebox with low oxygen and moisture levels (<1 ppm) is the ideal storage environment.[6]

  • Containers: Use well-sealed, oven-dried glass containers, such as Schlenk flasks or vials with PTFE-lined caps.[5] For long-term storage, sealing the container with a vacuum grease and wrapping the joint with Parafilm® is recommended.

  • Temperature: Store in a cool, dark place. Refrigeration or storage in a freezer inside the glovebox is advisable to minimize thermal decomposition.

  • Light Sensitivity: While not explicitly documented for this compound, related bis(arene)chromium(I) salts are light-sensitive.[3][7] It is prudent to protect the compound from light by using amber-colored containers or by wrapping the container in aluminum foil.

Handling Procedures

All manipulations of this compound must be performed using standard air-free techniques, primarily utilizing a glovebox or a Schlenk line.[8][9][10]

Glovebox Technique

A glovebox provides a controlled inert atmosphere for handling air-sensitive solids.

Protocol for Weighing and Preparing a Solution in a Glovebox:

  • Preparation: Ensure the glovebox atmosphere is stable with low oxygen and moisture levels. Bring all necessary, oven-dried (and cooled under vacuum) glassware (e.g., vials, spatulas, flasks) and other equipment into the glovebox antechamber.

  • Purging: Cycle the antechamber with the inert glovebox gas at least three times to remove atmospheric contaminants.

  • Transfer: Move the items from the antechamber into the main glovebox chamber.

  • Weighing: Carefully open the container of this compound. Using a clean, dry spatula, weigh the desired amount of the solid onto a tared weighing paper or directly into a pre-tared vial or flask.

  • Sealing: Immediately and securely seal the primary container of this compound.

  • Dissolution: If preparing a solution, add the weighed solid to a flask containing a stir bar. Add the desired amount of a dry, deoxygenated solvent (see Section 4 for solvent information) to the flask.

  • Mixing: Seal the flask and stir the mixture until the solid is fully dissolved.

  • Removal from Glovebox: If the prepared solution or solid needs to be used outside the glovebox, ensure the flask is sealed with a gas-tight septum or stopcock before transferring it out through the antechamber.

Schlenk Line Technique

A Schlenk line is used for handling air-sensitive materials on the benchtop under an inert gas flow or vacuum.

Protocol for Transferring Solid this compound using a Schlenk Line:

  • Glassware Preparation: Assemble and flame-dry all necessary glassware (e.g., Schlenk flasks, gas inlet adapter) under vacuum and then cool under a positive pressure of inert gas.

  • Inert Atmosphere: Connect the flask containing the this compound (previously sealed in a glovebox) and the receiving flask to the Schlenk line. Evacuate and backfill each flask with inert gas three times.

  • Solid Transfer: Under a positive flow of inert gas, quickly remove the stoppers from both flasks and connect them via a transfer tube or by carefully and quickly pouring the solid from one flask to the other. A solid addition funnel can also be used for a more controlled transfer.

  • Resealing: Once the transfer is complete, quickly reseal both flasks under the positive flow of inert gas.

Solvent Selection and Preparation

  • Recommended Solvents: Non-polar and aromatic solvents such as toluene, hexane, and benzene are likely suitable.

  • Solvent Preparation: All solvents must be rigorously dried and deoxygenated before use. This is typically achieved by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers and aromatic hydrocarbons, calcium hydride for halogenated solvents) under an inert atmosphere or by passing the solvent through a column of activated alumina in a solvent purification system.

  • Degassing: Before use, solvents should be thoroughly degassed using methods such as freeze-pump-thaw cycles (for solvents that will not be distilled immediately prior to use) or by bubbling a stream of inert gas through the solvent for an extended period.[5]

Experimental Workflow and Decision Making

The following diagrams illustrate the general workflow for handling this compound and a decision-making process for choosing the appropriate handling technique.

G General Workflow for Handling this compound storage Storage (Inert Atmosphere, Cold, Dark) glovebox Glovebox Manipulation (Weighing, Aliquoting) storage->glovebox Transfer In schlenk Schlenk Line Manipulation (Reaction Setup, Transfers) glovebox->schlenk Sealed Transfer reaction Reaction (Under Inert Atmosphere) schlenk->reaction workup Work-up (Air-free Filtration, Extraction) reaction->workup analysis Analysis (Sealed NMR tube, etc.) workup->analysis disposal Disposal (Quenching and Waste Management) analysis->disposal

General workflow for handling this compound.

G Decision Tree for Handling Technique start Start: Need to handle This compound is_solid Is the compound a solid that needs to be weighed accurately? start->is_solid use_glovebox Use Glovebox is_solid->use_glovebox Yes is_solution Is it a solution transfer or reaction setup? is_solid->is_solution No use_glovebox->is_solution use_schlenk Use Schlenk Line is_solution->use_schlenk Yes end Proceed with experiment use_schlenk->end

Decision tree for selecting the appropriate handling technique.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. When working outside a glovebox, flame-resistant lab coats are recommended.

  • Toxicity: The specific toxicity of this compound is not well-documented. However, chromium compounds can be toxic.[12] It is prudent to handle it with care and avoid inhalation of dust or contact with skin.

  • Disposal: Dispose of waste this compound and contaminated materials in accordance with local regulations for hazardous chemical waste. Small residual amounts in glassware can be carefully quenched by slow addition of a proton source (e.g., isopropanol) under an inert atmosphere before cleaning.

Disclaimer: These protocols are intended as a guide. Researchers should always perform a thorough risk assessment before handling any air-sensitive compound and adapt these procedures as necessary for their specific experimental setup.

References

Application Notes and Protocols: Dicumene Chromium in the Synthesis of High-Density Polyethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium-based catalysts have long been a cornerstone in the industrial production of high-density polyethylene (HDPE). Among these, organometallic chromium compounds have been explored for their potential to offer unique catalytic properties. Dicumene chromium, an organometallic sandwich compound, has been cited in patent literature as a catalyst for ethylene polymerization. These application notes provide a detailed overview of the available information on the use of this compound in the synthesis of HDPE, including experimental protocols derived from patent literature and general principles of chromium-catalyzed polymerization. It is important to note that while this compound is a known compound, its application in HDPE synthesis is not as extensively documented in peer-reviewed literature as other commercial chromium catalysts, such as the Phillips catalyst.

Data Presentation

Due to the limited specific quantitative data for this compound in the synthesis of HDPE in publicly available literature, the following table summarizes typical data ranges for chromium-based catalysts in HDPE production to provide a comparative context.

ParameterTypical Value Range for Chromium-Based CatalystsNotes
Catalyst Activity 1,000 - 10,000 g PE / (g Cr · h)Highly dependent on support, cocatalyst, and polymerization conditions.
Polymerization Temperature 80 - 110 °CInfluences reaction rate and polymer properties.
Polymerization Pressure 10 - 40 barAffects ethylene concentration in the reaction medium.
Polymer Molecular Weight (Mw) 50,000 - 300,000 g/mol Can be controlled by temperature, hydrogen, and cocatalysts.
Polydispersity Index (PDI) 5 - 20Chromium catalysts typically produce polymers with a broad molecular weight distribution.
Density of HDPE 0.940 - 0.965 g/cm³Influenced by the degree of branching.
Melt Index (MI₂) 0.1 - 50 g/10 minInversely related to molecular weight; a key parameter for polymer processing.

Experimental Protocols

The following protocols are generalized based on information from patents mentioning this compound and common practices for slurry polymerization of ethylene to produce HDPE.

Protocol 1: Catalyst Preparation and Activation

This protocol describes the preparation of a supported this compound catalyst.

Materials:

  • This compound(0)

  • Silica or mixed metal phosphate support (e.g., silica-alumina)

  • Anhydrous hexane or other suitable inert solvent

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Support Preparation: Dry the silica or mixed metal phosphate support under vacuum at a high temperature (e.g., 200-600 °C) for several hours to remove physisorbed water.

  • Impregnation: In an inert atmosphere (e.g., nitrogen or argon), dissolve a known quantity of this compound(0) in anhydrous hexane.

  • Add the dried support material to the this compound solution.

  • Stir the slurry for a specified period (e.g., 1-4 hours) to ensure uniform impregnation of the catalyst onto the support.

  • Drying: Remove the solvent under vacuum to obtain a free-flowing catalyst powder.

  • Activation (Optional): Depending on the desired active species, the supported catalyst may be subjected to a controlled heat treatment in an inert or specific gas atmosphere.

Protocol 2: High-Density Polyethylene Synthesis (Slurry Phase)

This protocol outlines a laboratory-scale slurry polymerization of ethylene using a supported this compound catalyst.

Materials:

  • Prepared supported this compound catalyst

  • High-purity ethylene gas

  • Anhydrous hexane or isobutane (polymerization medium)

  • Cocatalyst (e.g., triethylaluminum - TEAl), if required

  • Pressurized polymerization reactor equipped with a stirrer, temperature and pressure controls, and an ethylene inlet.

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the polymerization reactor with high-purity nitrogen to remove air and moisture.

  • Solvent Addition: Introduce the desired volume of anhydrous hexane or isobutane into the reactor.

  • Catalyst Injection: Under a nitrogen blanket, inject a precise amount of the supported this compound catalyst into the reactor.

  • Cocatalyst Addition (if applicable): If a cocatalyst is used, add the required amount of the cocatalyst solution (e.g., TEAl in hexane) to the reactor.

  • Pressurization and Polymerization:

    • Pressurize the reactor with ethylene to the desired operating pressure (e.g., 20 bar).

    • Heat the reactor to the target polymerization temperature (e.g., 90 °C).

    • Maintain constant ethylene pressure and temperature throughout the polymerization by continuously feeding ethylene.

  • Termination: After the desired reaction time, stop the ethylene feed and vent the reactor.

  • Polymer Recovery:

    • Quench the reaction by adding a small amount of an alcohol (e.g., isopropanol).

    • Filter the polymer slurry to separate the HDPE powder from the solvent.

    • Wash the polymer with fresh solvent and then with an acidified alcohol solution to remove catalyst residues.

    • Dry the HDPE powder in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Mandatory Visualizations

Logical Relationship: Factors Influencing HDPE Properties

G Factors Influencing HDPE Properties with this compound Catalyst cluster_catalyst Catalyst System cluster_conditions Polymerization Conditions cluster_properties HDPE Properties This compound Concentration This compound Concentration Molecular Weight Molecular Weight This compound Concentration->Molecular Weight Support Type (Silica, Mixed Metal Phosphate) Support Type (Silica, Mixed Metal Phosphate) Molecular Weight Distribution Molecular Weight Distribution Support Type (Silica, Mixed Metal Phosphate)->Molecular Weight Distribution Cocatalyst (e.g., TEAl) Cocatalyst (e.g., TEAl) Cocatalyst (e.g., TEAl)->Molecular Weight Temperature Temperature Temperature->Molecular Weight Melt Index Melt Index Temperature->Melt Index Ethylene Pressure Ethylene Pressure Ethylene Pressure->Molecular Weight Reaction Time Reaction Time Reaction Time->Molecular Weight Hydrogen Concentration Hydrogen Concentration Hydrogen Concentration->Molecular Weight Chain Transfer Molecular Weight->Melt Index Density Density Molecular Weight Distribution->Density

Caption: Key factors influencing the properties of HDPE synthesized with a this compound catalyst.

Experimental Workflow: HDPE Synthesis

G Experimental Workflow for HDPE Synthesis A Catalyst Preparation (this compound on Support) C Solvent and Catalyst Charging A->C B Reactor Setup and Purging B->C D Ethylene Pressurization and Heating C->D E Polymerization D->E F Reaction Termination E->F G Polymer Filtration and Washing F->G H Drying of HDPE Powder G->H I HDPE Characterization H->I

Caption: A typical experimental workflow for the synthesis of HDPE using a supported this compound catalyst.

Signaling Pathway: Proposed Polymerization Mechanism

The precise mechanism for this compound is not well-documented. The following diagram illustrates a generally accepted mechanism for chromium-based olefin polymerization, which likely shares similarities.

G Proposed Mechanism for Ethylene Polymerization A Active Cr(II/III) Center B Ethylene Coordination A->B Ethylene Monomer C Migratory Insertion B->C D Growing Polymer Chain C->D E Chain Propagation D->E Further Ethylene Insertion F Chain Transfer D->F β-Hydride Elimination or Chain Transfer Agent E->D G HDPE Polymer F->G H Reactivated Cr Center F->H H->B New Ethylene Monomer

Caption: A generalized mechanism for ethylene polymerization catalyzed by an active chromium center.

Application Notes and Protocols: Metal-Vapor Synthesis of (Arene)Cr(PF₃)₃ Complexes with Cumene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-vapor synthesis (MVS) is a powerful technique for the preparation of organometallic complexes that are often inaccessible through conventional solution-based methods. This method involves the co-condensation of high-temperature metal vapors with a large excess of a cooled ligand on a cold surface. The resulting highly reactive metal atoms react directly with the ligand at low temperatures to form the desired complex. This application note provides a detailed protocol for the synthesis of (arene)Cr(PF₃)₃ complexes, with a specific focus on utilizing cumene as the arene ligand, a reaction analogous to the synthesis of the toluene complex, [Cr(C₇H₈)(PF₃)₃].

The (arene)Cr(PF₃)₃ complexes are of interest due to the unique electronic properties conferred by the strongly π-accepting trifluorophosphine (PF₃) ligands. These properties can influence the reactivity of the coordinated arene ring, making these complexes potential candidates for applications in catalysis and as synthons in organic and medicinal chemistry. While the direct applications of (cumene)Cr(PF₃)₃ in drug development have not been extensively explored, the modification of the arene ligand's reactivity upon complexation to the Cr(PF₃)₃ moiety presents opportunities for the synthesis of novel organic molecules with potential biological activity. The chromium tricarbonyl analogues, (arene)Cr(CO)₃, have been widely used in organic synthesis to activate the arene ring for nucleophilic attack and to control stereochemistry, suggesting that the PF₃ derivatives could exhibit similarly useful reactivity.[1][2]

Data Presentation

Due to the limited availability of specific quantitative data for (cumene)Cr(PF₃)₃, the following table summarizes typical data for analogous (arene)Cr(PF₃)₃ and (arene)Cr(CO)₃ complexes to provide an expected range for yields and key spectroscopic features.

ComplexSynthesis MethodAreneLigandYield (%)IR ν(PF) (cm⁻¹) / ν(CO) (cm⁻¹)¹H NMR δ (ppm) (Arene-H)Reference
[Cr(C₇H₈)(PF₃)₃] (Toluene)Metal-Vapor SynthesisToluenePF₃N/AN/AN/AMentioned in[3]
(C₆H₆)Cr(CO)₃ (Benzene)Thermal ReactionBenzeneCO>901985, 19155.30[4]
(Mesitylene)Cr(CO)₃ Thermal ReactionMesityleneCO70-801961, 18875.15General knowledge
(Hexamethylbenzene)Cr(CO)₃ Thermal ReactionHexamethylbenzeneCO851955, 18802.20 (CH₃)General knowledge

Note: "N/A" indicates that the specific data was not available in the cited literature. The data for (arene)Cr(CO)₃ complexes are provided for comparative purposes. The IR stretching frequencies for PF₃ ligands in similar chromium complexes typically appear in the range of 800-900 cm⁻¹. The upfield shift of the arene protons in the ¹H NMR spectrum is a characteristic feature of these "piano-stool" complexes.[5]

Experimental Protocols

The following protocol is a generalized procedure for the metal-vapor synthesis of (cumene)Cr(PF₃)₃ based on established MVS techniques for similar arene-metal complexes.[6][7] Caution: This synthesis involves highly toxic and pyrophoric materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials and Equipment
  • Chromium metal (high purity, lump or wire)

  • Cumene (isopropylbenzene), freshly distilled and degassed

  • Phosphorus trifluoride (PF₃), electronic grade

  • Liquid nitrogen

  • Pentane or hexane, anhydrous and deoxygenated

  • Metal-vapor synthesis reactor (a schematic is provided below)

  • High-vacuum pump capable of reaching < 10⁻⁴ torr

  • Resistive heating source (e.g., tungsten basket or boat) or electron beam evaporator

  • Schlenk line for inert atmosphere manipulations

  • Rotary evaporator

  • Chromatography column (silica gel or alumina)

Experimental Workflow Diagram

G Experimental Workflow for Metal-Vapor Synthesis of (cumene)Cr(PF3)3 cluster_prep Reactor Preparation cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Characterization prep_reactor Assemble and leak-test the MVS reactor load_cr Load chromium metal into the crucible prep_reactor->load_cr degas_ligands Degas cumene and PF3 load_cr->degas_ligands evacuate Evacuate the reactor to high vacuum (< 10⁻⁴ torr) degas_ligands->evacuate cool_reactor Cool the reactor walls with liquid nitrogen evacuate->cool_reactor introduce_ligands Introduce cumene and PF3 vapor into the reactor cool_reactor->introduce_ligands evaporate_cr Heat the crucible to evaporate chromium metal introduce_ligands->evaporate_cr co_condensation Co-condense Cr, cumene, and PF3 on the cold walls evaporate_cr->co_condensation warm_reactor Allow the reactor to warm to room temperature co_condensation->warm_reactor extract_product Extract the crude product with cold, degassed solvent warm_reactor->extract_product filter_solution Filter the solution under inert atmosphere extract_product->filter_solution remove_solvent Remove solvent under reduced pressure filter_solution->remove_solvent purify_product Purify by chromatography or crystallization remove_solvent->purify_product characterization Characterize the product by NMR, IR, and Mass Spectrometry purify_product->characterization

Caption: Workflow for the synthesis of (cumene)Cr(PF₃)₃.

Detailed Synthesis Procedure
  • Reactor Preparation:

    • Thoroughly clean and dry all components of the metal-vapor synthesis reactor.

    • Assemble the reactor and perform a leak test to ensure it can hold a high vacuum.

    • Place a fresh charge of high-purity chromium metal into the resistive heating crucible (e.g., a tungsten basket).

    • Degas the cumene by several freeze-pump-thaw cycles.

    • Ensure the PF₃ gas handling line is leak-tight and purged with an inert gas.

  • Co-condensation:

    • Evacuate the reactor to a pressure of less than 10⁻⁴ torr.

    • Begin cooling the outer wall of the reactor with liquid nitrogen.

    • Introduce the degassed cumene into the reactor as a vapor through a controlled leak valve. The pressure should be maintained in the range of 10⁻⁴ to 10⁻³ torr.

    • Simultaneously, introduce PF₃ gas into the reactor at a controlled rate. The partial pressure of PF₃ should be carefully monitored. A significant excess of the ligands relative to the metal is crucial for good yields.[7]

    • Once a stable atmosphere of the ligands is established, begin heating the crucible containing the chromium metal.

    • The rate of metal evaporation should be controlled to ensure the formation of isolated metal atoms rather than clusters. This typically corresponds to a deposition rate of a few hundred angstroms per minute.

    • Continue the co-condensation of chromium vapor and the ligands on the liquid nitrogen-cooled surface until the desired amount of chromium has been evaporated.

  • Product Isolation and Purification:

    • After the evaporation is complete, stop the flow of ligands and allow the reactor to remain under vacuum while warming to room temperature.

    • Once at room temperature, backfill the reactor with an inert gas (e.g., nitrogen or argon).

    • Introduce a cold, deoxygenated solvent (e.g., pentane or hexane) into the reactor to dissolve the product from the walls.

    • Transfer the resulting solution to a Schlenk flask under an inert atmosphere.

    • Filter the solution through a cannula filter to remove any insoluble materials.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel or alumina at low temperature, eluting with a non-polar solvent. Alternatively, recrystallization from a suitable solvent at low temperature can be employed.

Characterization

The final product, (cumene)Cr(PF₃)₃, is expected to be a colored, air-sensitive solid. Characterization should be performed using standard techniques for organometallic compounds:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the cumene ligand and to observe the characteristic upfield shift of the aromatic protons and carbons upon coordination to the chromium center.

  • ³¹P and ¹⁹F NMR Spectroscopy: To characterize the PF₃ ligands. A doublet in the ³¹P NMR spectrum (due to P-F coupling) and a doublet in the ¹⁹F NMR spectrum (due to F-P coupling) are expected.

  • Infrared (IR) Spectroscopy: To identify the characteristic P-F stretching vibrations.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.

Potential Applications in a Drug Development Context

While specific applications of (cumene)Cr(PF₃)₃ in drug development are not yet established, the unique chemical properties of arene-chromium complexes suggest several areas of potential relevance:

  • Bioorganometallic Chemistry: The Cr(PF₃)₃ moiety can be used as a temporary protecting or activating group in the synthesis of complex organic molecules that may have biological activity. The electron-withdrawing nature of the Cr(PF₃)₃ fragment is expected to activate the cumene ring towards nucleophilic aromatic substitution, allowing for the introduction of various functional groups that are difficult to introduce on the uncomplexed arene.[1][2]

  • Catalysis: Arene-chromium complexes have been investigated as catalysts for various organic transformations. The specific steric and electronic environment provided by the cumene and PF₃ ligands could lead to novel catalytic activities relevant to the synthesis of pharmaceutical intermediates.

  • Scaffold for Drug Design: The "piano-stool" geometry of (arene)Cr(PF₃)₃ complexes provides a rigid three-dimensional scaffold. This scaffold could be functionalized to present pharmacophores in a specific spatial orientation for interaction with biological targets. The lipophilicity of the complex can be tuned by modifying the arene ligand, which is a key parameter in drug design.

Further research is needed to explore the biological activity and potential therapeutic applications of (cumene)Cr(PF₃)₃ and related complexes. Their stability, reactivity, and toxicological profiles would need to be thoroughly investigated.

References

Application Notes and Protocols for the Deposition of Carbon-Containing Chromium Films from Dicumene Chromium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-containing chromium films, often in the form of chromium carbide (CrCₓ), are of significant interest in various fields due to their exceptional properties, including high hardness, excellent wear resistance, and good thermal stability. These characteristics make them suitable for a range of applications, from protective coatings on industrial tools to biocompatible coatings on medical implants. One effective method for producing these films is through Metal-Organic Chemical Vapor Deposition (MOCVD), a process that utilizes a volatile organometallic precursor.

Dicumene chromium, [Cr(C₉H₁₂)₂], is a bis(arene)chromium compound that serves as a viable precursor for the deposition of carbon-rich chromium films. Its thermal decomposition under controlled conditions allows for the formation of chromium carbide phases. This document provides detailed application notes and experimental protocols for the deposition of these films, drawing on data from this compound and closely related bis(arene)chromium precursors such as bis(benzene)chromium (BBC) and bis(ethylbenzene)chromium (BEBC).

Data Presentation

The properties of carbon-containing chromium films are highly dependent on the deposition parameters. The following tables summarize key quantitative data obtained from studies using bis(arene)chromium precursors, which are expected to be comparable to films deposited from this compound.

Table 1: Deposition Parameters for Chromium Carbide Films from Bis(arene)Chromium Precursors

ParameterValuePrecursor SystemDeposition MethodReference
Deposition Temperature350 - 550 °C (623 - 823 K)Bis(benzene)chromium, Bis(ethylbenzene)chromiumMOCVD, DLI-MOCVD[1]
Precursor Temperature473 K (for DLI)Bis(ethylbenzene)chromium in TolueneDLI-MOCVD[1]
Carrier GasNitrogen (N₂) or Argon (Ar)Bis(benzene)chromium in TolueneDLI-MOCVD[1]
Pressure1.3 x 10² - 7 x 10³ PaBis(benzene)chromium in TolueneDLI-MOCVD[1]

Table 2: Properties of Deposited Carbon-Containing Chromium Films

PropertyValueDeposition ConditionsPrecursor SystemReference
Film Composition~22 at.% Carbon748 KBis(benzene)chromium[1]
Chromium to Carbon RatioCr:C ≈ 2:1 (intermediate between Cr₇C₃ and Cr₃C₂)400 - 525 °CBis(benzene)chromium[1]
MicrostructureAmorphous673 - 823 KBis(ethylbenzene)chromium[1]
MicrostructurePolycrystalline> 450 °CBis(benzene)chromium, this compound[1]
Hardness> 23 GPaAmorphous filmsBis(ethylbenzene)chromium[1]
Growth Rate0.5 - 10 µm/h-Bis(ethylbenzene)chromium[1]

Experimental Protocols

The following protocols provide a detailed methodology for the deposition of carbon-containing chromium films using this compound via Direct Liquid Injection Metal-Organic Chemical Vapor Deposition (DLI-MOCVD). This method offers excellent control over precursor delivery and can achieve high growth rates.

Protocol 1: Precursor Solution Preparation
  • Materials:

    • This compound [Cr(C₉H₁₂)₂] (solid)

    • Anhydrous Toluene (solvent)

    • Schlenk flask or glovebox

    • Magnetic stirrer and stir bar

    • Syringe or cannula for liquid transfer

  • Procedure:

    • Due to the air and moisture sensitivity of this compound, all handling should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

    • In the inert atmosphere, weigh the desired amount of this compound and transfer it to a dry Schlenk flask.

    • Using a syringe or cannula, transfer the required volume of anhydrous toluene to the Schlenk flask to achieve the desired precursor concentration (a typical starting concentration is 0.1 M).

    • Stir the mixture at room temperature until the this compound is completely dissolved.

    • The prepared precursor solution should be stored under an inert atmosphere until use.

Protocol 2: Substrate Preparation
  • Materials:

    • Substrates (e.g., silicon wafers, stainless steel coupons)

    • Acetone (reagent grade)

    • Isopropanol (reagent grade)

    • Deionized water

    • Ultrasonic bath

    • Nitrogen or argon gas for drying

  • Procedure:

    • Place the substrates in a beaker and sonicate in acetone for 15 minutes to remove organic residues.

    • Rinse the substrates thoroughly with deionized water.

    • Sonicate the substrates in isopropanol for 15 minutes.

    • Rinse the substrates again with deionized water.

    • Dry the substrates under a stream of nitrogen or argon gas.

    • Store the cleaned substrates in a clean, dry environment until they are loaded into the deposition chamber.

Protocol 3: DLI-MOCVD Deposition of Carbon-Containing Chromium Films
  • Equipment:

    • DLI-MOCVD reactor with a heated substrate holder

    • Direct liquid injection system (injector and vaporizer)

    • Mass flow controllers for carrier and process gases

    • Vacuum pump and pressure control system

    • Precursor solution prepared as in Protocol 1

  • Procedure:

    • Load the cleaned substrates onto the substrate holder in the MOCVD reactor.

    • Evacuate the reactor to a base pressure of < 1 Pa.

    • Heat the substrate to the desired deposition temperature (e.g., 450 °C).

    • Set the vaporizer temperature (e.g., 200 °C).

    • Introduce the carrier gas (e.g., N₂) at a controlled flow rate.

    • Pressurize the precursor solution vessel with the carrier gas.

    • Start the liquid injection of the this compound solution into the vaporizer. The injection frequency and opening time will determine the precursor flow rate.

    • The vaporized precursor is transported by the carrier gas into the reaction chamber and onto the heated substrate.

    • The this compound thermally decomposes on the substrate surface, forming a carbon-containing chromium film.

    • Continue the deposition for the desired amount of time to achieve the target film thickness.

    • After deposition, stop the precursor injection and cool down the reactor to room temperature under a continuous flow of the carrier gas.

    • Vent the reactor to atmospheric pressure with the inert gas and unload the coated substrates.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_prep Preparation Phase cluster_cvd DLI-MOCVD Process cluster_analysis Analysis Phase precursor This compound Solution Preparation inject Inject Precursor Solution precursor->inject substrate Substrate Cleaning load Load Substrate substrate->load pump Evacuate Chamber load->pump heat Heat Substrate & Vaporizer pump->heat gas Introduce Carrier Gas heat->gas gas->inject deposit Film Deposition inject->deposit cool Cool Down deposit->cool unload Unload Coated Substrate cool->unload characterize Film Characterization (Composition, Hardness, etc.) unload->characterize

Caption: Workflow for the deposition of carbon-containing chromium films via DLI-MOCVD.

G precursor This compound [Cr(C₉H₁₂)₂] (gas phase) decomposition Thermal Decomposition precursor->decomposition Adsorption surface Heated Substrate Surface (>350°C) film Chromium Carbide Film (CrCₓ) + Free Carbon decomposition->film Surface Reaction byproducts Volatile Byproducts (Cumene, Benzene, H₂) decomposition->byproducts Desorption

Caption: Proposed thermal decomposition pathway of this compound on a heated substrate.

References

Application Notes and Protocols for Dicumene Chromium in Ethylene Trimerization Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Extensive investigation into the role of dicumene chromium as a catalyst for ethylene trimerization has revealed a significant lack of specific data, detailed experimental protocols, and quantitative results in publicly available scientific literature and patents. While the compound bis(cumene)chromium is known, its application as a primary catalyst in this specific industrial process is not well-documented.

Therefore, this document provides a comprehensive overview of the closely related and industrially significant field of chromium-based catalysis for ethylene trimerization. The principles, protocols, and data presented here are derived from studies on well-established chromium catalyst systems and are intended to serve as a foundational guide for researchers in this area.

Introduction to Chromium-Catalyzed Ethylene Trimerization

The selective trimerization of ethylene to 1-hexene is a critical industrial process, as 1-hexene is a valuable comonomer in the production of linear low-density polyethylene (LLDPE). Chromium-based catalysts are the dominant technology for this transformation due to their high activity and selectivity. A typical catalyst system consists of a chromium precursor, a co-catalyst (often an organoaluminum compound), and sometimes a ligand to modulate the catalyst's performance.

The general mechanism for chromium-catalyzed ethylene trimerization is believed to proceed through a metallacyclic intermediate. This mechanism accounts for the high selectivity towards 1-hexene over other oligomers or polyethylene.

Core Concepts and Reaction Mechanism

The catalytic cycle is generally understood to involve the following key steps:

  • Catalyst Activation: The chromium precursor reacts with a co-catalyst, such as modified methylaluminoxane (MMAO), to form the active catalytic species.

  • Oxidative Coupling: Two ethylene molecules coordinate to the chromium center and undergo oxidative coupling to form a chromacyclopentane intermediate.

  • Ethylene Insertion: A third ethylene molecule inserts into the chromacyclopentane ring, expanding it to a chromacycloheptane.

  • β-Hydride Elimination and Reductive Elimination: The chromacycloheptane intermediate undergoes β-hydride elimination followed by reductive elimination to release 1-hexene and regenerate the active chromium catalyst.

This proposed mechanism is supported by experimental evidence, including studies with deuterated ethylene that show no H/D scrambling in the 1-hexene product, which is consistent with a metallacyclic pathway.[1]

Below is a diagram illustrating the generally accepted metallacyclic mechanism for ethylene trimerization catalyzed by a chromium complex.

Ethylene_Trimerization_Mechanism Cr_cat Active Cr Catalyst Coord1 Ethylene Coordination Cr_cat->Coord1 Metallacycle5 Chromacyclopentane Coord1->Metallacycle5 Oxidative Coupling Coord2 Ethylene Insertion Metallacycle5->Coord2 Metallacycle7 Chromacycloheptane Coord2->Metallacycle7 Elimination β-H Elimination & Reductive Elimination Metallacycle7->Elimination Elimination->Cr_cat Catalyst Regeneration Product 1-Hexene Elimination->Product Ethylene1 2 C2H4 Ethylene1->Coord1 Ethylene2 C2H4 Ethylene2->Coord2

A simplified diagram of the metallacyclic mechanism for ethylene trimerization.

Experimental Protocols

The following are generalized experimental protocols for homogeneous and heterogeneous chromium-catalyzed ethylene trimerization, based on common practices reported in the literature.

Protocol 1: Homogeneous Ethylene Trimerization

This protocol describes a typical lab-scale batch reaction using a soluble chromium catalyst.

Materials:

  • Chromium precursor (e.g., Chromium(III) 2-ethylhexanoate, Cr(acac)₃, or a specific Cr-ligand complex)

  • Co-catalyst (e.g., Modified Methylaluminoxane (MMAO) solution in toluene)

  • Anhydrous toluene (or other suitable solvent like cyclohexane)

  • High-purity ethylene gas

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • High-pressure stainless-steel reactor (e.g., 200 mL) equipped with a mechanical stirrer, temperature and pressure controls, and injection ports.

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried in an oven and then purged with an inert gas (Argon or Nitrogen) at an elevated temperature (e.g., 100 °C) for a minimum of 2 hours to remove any residual moisture and air.

  • Solvent and Co-catalyst Addition: The reactor is cooled to the desired reaction temperature (e.g., 80 °C). Anhydrous toluene (e.g., 40 mL) is then injected into the reactor, followed by the addition of the MMAO co-catalyst solution.

  • Ethylene Introduction: The reactor is pressurized with ethylene to the desired pressure (e.g., 25 bar), and the system is allowed to equilibrate for approximately 20 minutes with continuous ethylene flow to ensure saturation of the solvent.

  • Catalyst Injection: The chromium catalyst (e.g., 2.3 µmol) is dissolved in a small amount of anhydrous toluene and injected into the reactor to initiate the trimerization reaction.

  • Reaction: The reaction is allowed to proceed for a set duration (e.g., 30 minutes) while maintaining constant temperature and ethylene pressure.

  • Quenching and Product Analysis: After the reaction time has elapsed, the reactor is rapidly cooled, and the ethylene pressure is vented. The reaction is quenched by the addition of a small amount of an alcohol (e.g., ethanol). The liquid and gas phases are then analyzed by gas chromatography (GC) to determine the product distribution and quantify the amount of 1-hexene and any byproducts.

Protocol 2: Heterogeneous Ethylene Trimerization

This protocol outlines the use of a supported chromium catalyst.

Catalyst Preparation (Example: Immobilization on Silica):

  • Support Pre-treatment: A silica support (e.g., SBA-15) is calcined at a high temperature (e.g., 700 °C) under an inert gas flow to dehydroxylate the surface.

  • Immobilization: The chromium complex is dissolved in a suitable solvent and added to the pre-treated silica support. The mixture is stirred to ensure even distribution, and the solvent is subsequently removed under vacuum.

Trimerization Procedure: The experimental setup and procedure are similar to the homogeneous protocol, with the key difference being the introduction of the solid heterogeneous catalyst into the reactor before the addition of the solvent and co-catalyst.

Below is a workflow diagram for a typical ethylene trimerization experiment.

Experimental_Workflow Start Start Prep_Reactor Prepare & Purge Reactor Start->Prep_Reactor Add_Solvent_CoCat Add Solvent & Co-catalyst Prep_Reactor->Add_Solvent_CoCat Pressurize Pressurize with Ethylene Add_Solvent_CoCat->Pressurize Inject_Catalyst Inject Cr Catalyst Pressurize->Inject_Catalyst Reaction Run Reaction (Constant T & P) Inject_Catalyst->Reaction Quench Quench Reaction Reaction->Quench Analyze Analyze Products by GC Quench->Analyze End End Analyze->End

A general workflow for a laboratory-scale ethylene trimerization experiment.

Quantitative Data Presentation

The following tables summarize typical performance data for various chromium-based catalyst systems reported in the literature.

Table 1: Performance of Homogeneous Cr-SNS Catalysts

CatalystActivity (g 1-C₆ / g Cr·h)Selectivity to 1-Hexene (%)
Cr-SNS-D60,772>99.9
Cr-SNS-B53,344>99.9

Reaction Conditions: 80 °C, 25 bar Ethylene, Toluene, MMAO (Al/Cr = 700).

Table 2: Performance of Heterogeneous Cr-SNS Catalysts on Different Supports

CatalystSupportActivity (g 1-C₆ / g Cr·h)
Cr-SNS-DSBA-1519,394
Cr-SNS-DTi-SBA-1535,115

Reaction Conditions: 80 °C, 25 bar Ethylene, Toluene, MMAO (Al/Cr = 700).

Conclusion

References

Application Notes and Protocols: Chromium-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium-based catalysts have emerged as versatile and powerful tools in modern organic synthesis. Their applications span a wide range of transformations, including oxidations, carbon-carbon bond formations, and polymerization reactions. The diverse reactivity of chromium, existing in various oxidation states from Cr(0) to Cr(VI), allows for the catalysis of a broad spectrum of chemical reactions with high efficiency and selectivity. These catalysts are instrumental in the synthesis of complex molecules, natural products, and polymers, making them indispensable in academic research and the pharmaceutical and materials science industries.

This document provides detailed application notes and experimental protocols for key organic transformations catalyzed by chromium-based reagents. It is designed to be a practical guide for researchers, offering insights into the scope and limitations of these catalysts, as well as step-by-step procedures for their use.

I. Oxidation Reactions: Harnessing the Power of Chromium(VI)

Chromium(VI) reagents are renowned for their efficacy in oxidizing alcohols to carbonyl compounds. The choice of reagent and reaction conditions dictates the selectivity of the oxidation, allowing for the synthesis of aldehydes, ketones, or carboxylic acids.

Jones Oxidation

The Jones oxidation is a classic and cost-effective method for the oxidation of primary and secondary alcohols.[1][2] The reagent, prepared in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone, is a strong oxidizing agent.[3]

Application Notes:

  • Primary Alcohols: Typically oxidized to carboxylic acids. The intermediate aldehyde is hydrated in the aqueous acidic medium and further oxidized.[3][4] Benzylic and allylic primary alcohols can sometimes be selectively oxidized to aldehydes as they form hydrates to a lesser extent.[4]

  • Secondary Alcohols: Efficiently oxidized to ketones.[3]

  • Tertiary Alcohols: Are unreactive under Jones oxidation conditions.

  • Chemoselectivity: The reaction is generally tolerant of esters and other functional groups that are not sensitive to strong acid.[4]

Quantitative Data:

Substrate (Alcohol)ProductReagentSolventYield (%)Reference
1-OctanolOctanoic acidCrO₃/H₂SO₄Acetone~90[3] (General)
CyclohexanolCyclohexanoneCrO₃/H₂SO₄Acetone~92[3] (General)
Benzyl alcoholBenzaldehydeCrO₃/H₂SO₄AcetoneHigh[4]
2-Butanol2-ButanoneCrO₃/H₂SO₄AcetoneHigh[3] (General)

Experimental Protocol: Oxidation of Cyclohexanol to Cyclohexanone

  • Reagent Preparation (Jones Reagent): In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 26.7 g of chromium trioxide (CrO₃) to 23 mL of concentrated sulfuric acid. Slowly add 70 mL of water with continuous stirring until a homogeneous orange solution is formed.

  • Reaction Setup: In a separate 500 mL flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of cyclohexanol in 100 mL of acetone.

  • Oxidation: Cool the acetone solution of cyclohexanol to 0-5 °C in an ice bath. Slowly add the prepared Jones reagent dropwise from the dropping funnel with vigorous stirring. The color of the reaction mixture will change from orange to a greenish-blue precipitate of chromium(III) salts. Maintain the temperature below 20 °C during the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature. The persistence of the orange color indicates the completion of the oxidation.

  • Work-up: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears completely, and a green suspension is obtained. Add 200 mL of water and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude cyclohexanone can be further purified by distillation.

Logical Relationship: Jones Oxidation Mechanism

Jones_Oxidation cluster_0 Formation of Chromate Ester cluster_1 Oxidation cluster_2 Further Oxidation (Primary Alcohols) Alcohol Alcohol Chromate_Ester Chromate Ester Alcohol->Chromate_Ester Nucleophilic attack Chromic_Acid Chromic Acid (H2CrO4) Chromic_Acid->Chromate_Ester Base Base (e.g., H2O) Carbonyl_Compound Ketone or Aldehyde Chromate_Ester->Carbonyl_Compound E2-like elimination Cr_IV Cr(IV) species Chromate_Ester->Cr_IV Base->Carbonyl_Compound Aldehyde Aldehyde Hydrate Aldehyde Hydrate Aldehyde->Hydrate Hydration Carboxylic_Acid Carboxylic Acid Hydrate->Carboxylic_Acid Oxidation

Caption: Mechanism of the Jones Oxidation.

Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a milder and more selective oxidizing agent than Jones reagent, particularly for the synthesis of aldehydes from primary alcohols.[5][6] The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (DCM).[7]

Application Notes:

  • Primary Alcohols: Selectively oxidized to aldehydes in high yields.[6] Over-oxidation to carboxylic acids is minimal in the absence of water.[5]

  • Secondary Alcohols: Oxidized to ketones.[6]

  • Allylic and Benzylic Alcohols: Smoothly oxidized to the corresponding α,β-unsaturated aldehydes and ketones.

  • Acid-Sensitive Substrates: PCC is acidic, which can be problematic for substrates with acid-labile protecting groups. Buffering the reaction mixture with sodium acetate or pyridine can mitigate this issue.

Quantitative Data:

Substrate (Alcohol)ProductReagentSolventYield (%)Reference
1-HeptanolHeptanalPCCDCM~85[6] (General)
GeraniolGeranialPCCDCM~85[6] (General)
CyclooctanolCyclooctanonePCCDCM~90[6] (General)
4-tert-Butylcyclohexanol4-tert-ButylcyclohexanonePCCDCM~95[6] (General)

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

  • Reaction Setup: To a stirred suspension of 2.15 g (10 mmol) of pyridinium chlorochromate (PCC) and 2 g of powdered molecular sieves (4Å) in 20 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask, add a solution of 1.08 g (10 mmol) of benzyl alcohol in 5 mL of anhydrous DCM in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and filter the mixture through a pad of silica gel to remove the chromium salts.

  • Purification: Wash the silica gel pad with additional diethyl ether (2 x 20 mL). Combine the filtrates and remove the solvent under reduced pressure. The crude benzaldehyde can be purified by distillation or column chromatography.

II. Carbon-Carbon Bond Forming Reactions

Chromium catalysts, particularly those based on chromium(II), are highly effective in mediating the formation of carbon-carbon bonds. These reactions are characterized by their high chemoselectivity and functional group tolerance.

Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful method for the coupling of vinyl, aryl, or allyl halides with aldehydes to form allylic or benzylic alcohols.[2] The reaction is typically mediated by chromium(II) chloride (CrCl₂) and a catalytic amount of a nickel(II) salt.[2]

Application Notes:

  • High Chemoselectivity: The NHK reaction is highly selective for aldehydes, tolerating a wide range of other functional groups such as ketones, esters, amides, and nitriles.[2]

  • Stereoselectivity: The reaction can be rendered enantioselective by the use of chiral ligands.

  • Catalytic Variants: While stoichiometric amounts of chromium(II) are traditionally used, catalytic versions employing a stoichiometric reductant like manganese have been developed.

Quantitative Data: Substrate Scope of the NHK Reaction [8][9]

AldehydeHalideProductYield (%)
BenzaldehydeVinyl bromide1-Phenyl-2-propen-1-ol92
Cyclohexanecarboxaldehyde1-Iodocyclohexene1-(Cyclohexenyl)cyclohexylmethanol85
3-PhenylpropanalIodobenzene1,3-Diphenyl-1-propanol78
BenzaldehydeAllyl bromide1-Phenyl-3-buten-1-ol96

Experimental Protocol: Coupling of Benzaldehyde and Vinyl Bromide

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, place 1.23 g (10 mmol) of anhydrous chromium(II) chloride (CrCl₂) and a catalytic amount of nickel(II) chloride (NiCl₂, ~1 mol%).

  • Solvent Addition: Add 20 mL of anhydrous and degassed N,N-dimethylformamide (DMF) to the flask via a syringe. Stir the suspension at room temperature for 15 minutes.

  • Reactant Addition: To the stirred suspension, add 0.53 g (5 mmol) of benzaldehyde followed by the dropwise addition of a solution of 1.07 g (10 mmol) of vinyl bromide in 5 mL of anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC.

  • Work-up: Quench the reaction by adding 50 mL of water. Extract the mixture with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Catalytic Cycle: Nozaki-Hiyama-Kishi Reaction

NHK_Reaction Cr(II) Cr(II) Ni(0) Ni(0) Cr(II)->Ni(0) 2e⁻ reduction R-Cr(III)-X R-Cr(III)-X Cr(II)->R-Cr(III)-X Ni(II) Ni(II) Ni(II)->Ni(0) R-Ni(II)-X R-Ni(II)-X Ni(0)->R-Ni(II)-X Oxidative Addition R-X R-X (Vinyl/Aryl Halide) R-X->R-Ni(II)-X R-Ni(II)-X->Ni(II) Regeneration R-Ni(II)-X->R-Cr(III)-X Transmetalation Product_complex Product-Cr(III) Complex R-Cr(III)-X->Product_complex Nucleophilic Addition Aldehyde R'CHO Aldehyde->Product_complex Product Alcohol Product Product_complex->Product Workup (H₂O) Cr(III) Cr(III) Product_complex->Cr(III)

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Takai Olefination

The Takai olefination is a highly stereoselective method for the conversion of aldehydes to (E)-vinyl halides using a haloform (CHX₃) and chromium(II) chloride.[10]

Application Notes:

  • Stereoselectivity: The reaction generally provides high (E)-selectivity for the resulting vinyl halide.[10]

  • Substrate Scope: A wide range of aldehydes, including aliphatic and aromatic aldehydes, are suitable substrates. Ketones are generally less reactive.

  • Reagents: Iodoform (CHI₃) or bromoform (CHBr₃) are commonly used haloforms.

Quantitative Data: (E)-Selectivity in the Takai Olefination of Benzaldehydes [11]

AldehydeHaloform(E):(Z) Ratio
BenzaldehydeCHI₃>95:5
4-MethoxybenzaldehydeCHI₃>95:5
4-NitrobenzaldehydeCHI₃>95:5
2-ChlorobenzaldehydeCHI₃90:10

Experimental Protocol: Olefination of Benzaldehyde with Iodoform

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, suspend 1.23 g (10 mmol) of anhydrous chromium(II) chloride (CrCl₂) in 20 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 1.97 g (5 mmol) of iodoform (CHI₃) in 10 mL of anhydrous THF dropwise to the stirred suspension. Stir the mixture for 30 minutes at 0 °C.

  • Aldehyde Addition: Add a solution of 0.53 g (5 mmol) of benzaldehyde in 5 mL of anhydrous THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by pouring it into 50 mL of water. Extract the product with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (E)-β-iodostyrene can be purified by flash column chromatography.

III. Polymerization Reactions: Chromium Catalysts in Polyolefin Production

Chromium-based catalysts, particularly the Phillips catalyst (CrO₃ on silica), are of immense industrial importance for the production of high-density polyethylene (HDPE).[12] Homogeneous chromium catalysts have also been developed for ethylene oligomerization and polymerization.

Ethylene Polymerization with Phillips-Type Catalysts

Application Notes:

  • Catalyst Activation: The Phillips catalyst requires activation at high temperatures in a dry, oxygen-containing atmosphere to generate the active Cr(VI) sites on the silica support.

  • Polymer Properties: The molecular weight and molecular weight distribution of the resulting polyethylene can be controlled by adjusting the activation temperature, reaction temperature, and the presence of co-monomers or hydrogen.

  • Co-monomers: The incorporation of α-olefins like 1-hexene allows for the production of linear low-density polyethylene (LLDPE).

Quantitative Data: Influence of Ligand on Ethylene Oligomerization/Polymerization [1][13]

LigandCocatalystActivity (kg PE/mol Cr·h)Selectivity (1-Hexene/1-Octene %)
PNP-type 1MAO15045 / 35
PNP-type 2MMAO19876 (total C₆/C₈)
Pyridine-phosphineMAO50High for oligomers

Experimental Protocol: General Procedure for Ethylene Polymerization

  • Catalyst Preparation: A supported chromium catalyst (e.g., chromocene on silica) is prepared by impregnating a silica support with a solution of the chromium precursor, followed by drying under vacuum.

  • Reactor Setup: A stainless-steel autoclave reactor is charged with a solvent (e.g., heptane) and a co-catalyst (e.g., triethylaluminum) under an inert atmosphere.

  • Polymerization: The reactor is heated to the desired temperature (e.g., 80-100 °C) and pressurized with ethylene to the desired pressure (e.g., 10-30 bar). The catalyst suspension is then injected into the reactor to initiate polymerization.

  • Reaction Termination: After the desired reaction time, the ethylene feed is stopped, and the reactor is cooled and vented. The polymerization is quenched by the addition of an alcohol (e.g., isopropanol).

  • Polymer Isolation: The polyethylene product is collected by filtration, washed with the alcohol and a suitable solvent, and dried under vacuum.

Workflow: Ethylene Polymerization with a Supported Chromium Catalyst

Ethylene_Polymerization cluster_0 Catalyst Preparation & Activation cluster_1 Polymerization Process Cr_precursor Chromium Precursor Impregnation Impregnation & Drying Cr_precursor->Impregnation Support Silica Support Support->Impregnation Activation High Temperature Activation Impregnation->Activation Active_Catalyst Active Supported Catalyst Activation->Active_Catalyst Reactor Polymerization Reactor Active_Catalyst->Reactor Ethylene Ethylene Monomer Polymer_chain Growing Polymer Chain Reactor->Polymer_chain Initiation & Propagation Ethylene->Reactor Polyethylene Polyethylene Product Polymer_chain->Polyethylene Termination

Caption: General workflow for ethylene polymerization.

Conclusion

Chromium-based catalysts are a cornerstone of modern organic synthesis, offering a diverse array of synthetic transformations. From the selective oxidation of alcohols to the intricate construction of carbon-carbon bonds and the industrial-scale production of polymers, these catalysts provide chemists with powerful and versatile tools. The continued development of new chromium catalysts and catalytic systems, with a focus on improving selectivity, efficiency, and sustainability, promises to further expand their utility in addressing the challenges of contemporary chemical synthesis.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a well-equipped laboratory with appropriate safety precautions. The toxicity of chromium compounds, particularly Cr(VI), necessitates careful handling and disposal according to institutional and regulatory guidelines.

References

Application Notes and Protocols for the Purification of Crude Bis(arene)chromium Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis(arene)chromium complexes are a class of organometallic compounds with a "sandwich" structure, where a central chromium atom is bonded to two arene ligands. These complexes are valuable in various fields, including organic synthesis and materials science. The synthesis of bis(arene)chromium complexes often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is a critical step to obtain materials of high purity for subsequent applications. This document provides detailed application notes and protocols for the common techniques used in the purification of crude bis(arene)chromium complexes, including crystallization, column chromatography, and sublimation.

Crystallization/Recrystallization

Application Notes

Crystallization is a widely used technique for the purification of solid crude bis(arene)chromium complexes.[1] The principle behind this method is the difference in solubility of the desired compound and the impurities in a selected solvent at different temperatures. An ideal solvent for recrystallization should dissolve the crude product sparingly at room temperature but have high solubility at an elevated temperature, typically near the solvent's boiling point.[1] Slow cooling of the saturated solution allows for the formation of pure crystals of the bis(arene)chromium complex, while the impurities remain dissolved in the solvent.[1] This method is particularly effective for removing soluble impurities and byproducts from the crude reaction mixture. The choice of solvent is crucial and may require some empirical testing to find the optimal conditions for a specific complex. It is important to use a minimum amount of hot solvent to ensure the solution is saturated, which maximizes the yield of the recrystallized product.[1]

Advantages:

  • Can yield highly pure crystalline products.

  • Relatively simple and cost-effective technique.

  • Scalable for both small and large quantities of material.

Disadvantages:

  • Finding a suitable solvent can be time-consuming.

  • Some product loss is inevitable as some of the desired compound will remain in the mother liquor.

  • Not effective for removing impurities with similar solubility profiles to the product.

Experimental Protocol: Recrystallization of Bis(benzene)chromium

This protocol describes the general procedure for the recrystallization of a solid crude bis(arene)chromium complex, using bis(benzene)chromium as an example.

Materials:

  • Crude bis(benzene)chromium

  • Selected recrystallization solvent (e.g., benzene, diethyl ether)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent in which bis(benzene)chromium has low solubility at room temperature but high solubility at elevated temperatures. Benzene can be a suitable solvent for crystallizing bis(benzene)chromium.[2]

  • Dissolution: Place the crude bis(benzene)chromium in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with filter paper to remove the solid impurities. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. For sensitive compounds, drying over a desiccant like P₂O₅ in a desiccator can be employed.[2]

Logical Workflow for Recrystallization

Recrystallization_Workflow A Crude Complex B Add Minimal Hot Solvent A->B C Dissolution B->C D Hot Filtration (if needed) C->D E Slow Cooling C->E No insoluble impurities D->E F Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J Pure Crystals I->J Chromatography_Workflow A Prepare Alumina Column C Load Sample onto Column A->C B Dissolve Crude Mixture B->C D Elute with Solvent C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Complex H->I Sublimation_Logic cluster_0 Sublimation Apparatus (under vacuum) Crude Crude Complex (Solid) Vapor Complex (Gas) Crude->Vapor Heating Impurities Non-volatile Impurities Crude->Impurities Remain as residue Pure Pure Complex (Solid) Vapor->Pure Condensation on Cold Finger

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Fischer-Hafner Synthesis of Bis(cumene)chromium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Bis(cumene)chromium synthesis via the Fischer-Hafner reaction.

Troubleshooting Guide

Low or no yield of Bis(cumene)chromium can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Common Problems and Solutions

Problem IDIssuePotential Cause(s)Recommended Action(s)
BC-01 Reaction fails to initiate (no color change) - Inactive reducing agent: Aluminum powder may be oxidized. - Impure reagents: Moisture or other impurities in cumene, chromium chloride, or aluminum chloride. - Low-quality chromium (III) chloride: Anhydrous CrCl₃ is often difficult to dissolve.- Use freshly opened or properly stored aluminum powder. Consider pre-activation of the aluminum. - Ensure all reagents and solvents are anhydrous. Purify cumene if necessary. - Use a soluble form of chromium chloride, such as the THF adduct (CrCl₃(THF)₃), for better reactivity.
BC-02 Low yield of the Bis(cumene)chromium(I) cation - Suboptimal molar ratios of reactants. - Incorrect reaction temperature. - Insufficient reaction time. - Experiment with varying the molar ratios of CrCl₃, AlCl₃, and Al. A common starting point is a 1:2:1 ratio. - For alkylated benzenes like cumene, lower reaction temperatures are often preferred to minimize side reactions. - Ensure the reaction is allowed to proceed for a sufficient duration, which may require optimization.
BC-03 Formation of significant side products - Friedel-Crafts isomerization or dealkylation: The isopropyl group on cumene can rearrange or be cleaved under harsh Lewis acid conditions, especially at elevated temperatures.- Conduct the reaction at a lower temperature. The use of CrBr₃/AlBr₃/Al systems may allow for room temperature reactions, which can suppress these side reactions.[1]
BC-04 Difficulty in isolating and purifying the final product - Air sensitivity of the final product: Bis(cumene)chromium is sensitive to oxidation. - Inefficient extraction or sublimation. - Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon). - Optimize the sublimation conditions (temperature and pressure) to effectively separate the product from non-volatile impurities.

Frequently Asked Questions (FAQs)

1. What is the general two-step process of the Fischer-Hafner synthesis for Bis(cumene)chromium?

The synthesis is a reductive Friedel-Crafts reaction that proceeds in two main stages:

  • Step 1: Formation of the Bis(cumene)chromium(I) cation. In this step, chromium(III) chloride is reduced in the presence of cumene, aluminum chloride (as a Lewis acid), and a reducing agent (typically aluminum powder). This forms the stable 17-electron sandwich complex, the bis(cumene)chromium(I) cation.

  • Step 2: Reduction of the cation to the neutral complex. The isolated cation is then reduced to the desired 18-electron, neutral bis(cumene)chromium complex. Common reducing agents for this step include sodium dithionite or formamidinesulfinic acid.[1]

2. How critical is the purity of the starting materials?

The purity of all reagents is paramount for achieving a good yield. The reaction is sensitive to moisture and oxygen. Cumene should be free of peroxides and water. Anhydrous aluminum chloride and a reactive form of chromium(III) chloride are essential. The aluminum reducing agent should be a fine powder and free of significant oxide layers.

3. What are the typical molar ratios of the reactants?

While the optimal ratios may require empirical determination, a common starting point for the Fischer-Hafner synthesis is a molar ratio of CrCl₃ : AlCl₃ : Al of approximately 1 : 2 : 1 . Cumene is used in large excess as it also serves as the solvent.

4. What is the effect of temperature on the yield and purity?

Temperature is a critical parameter. For alkylated benzenes like cumene, high temperatures (e.g., refluxing cumene) can promote Friedel-Crafts-type side reactions such as isomerization or dealkylation of the isopropyl group, leading to a mixture of products and a lower yield of the desired bis(cumene)chromium. It is often advantageous to run the reaction at lower temperatures. One study on a similar system with mesitylene showed that running the reaction at room temperature with the bromide analogues of the chromium and aluminum salts could prevent isomerization.[1]

5. How can I purify the final Bis(cumene)chromium product?

Purification is typically achieved through sublimation under high vacuum. The crude product, after reduction of the cation and removal of the solvent, is heated under vacuum, and the volatile bis(cumene)chromium sublimes onto a cold surface, leaving behind non-volatile impurities. All purification steps should be carried out under an inert atmosphere to prevent oxidation of the air-sensitive product.

Data Presentation

The following tables provide an illustrative summary of how reaction parameters can influence the yield of Bis(cumene)chromium. Please note that these are representative data for guiding optimization and may not reflect the outcomes of a specific experimental setup.

Table 1: Effect of Reactant Molar Ratios on Yield

ExperimentMolar Ratio (CrCl₃:AlCl₃:Al)Temperature (°C)Reaction Time (h)Approximate Yield (%)
11 : 1.5 : 1130645
21 : 2 : 1130660
31 : 2.5 : 1.5130655

Table 2: Effect of Temperature on Yield

ExperimentMolar Ratio (CrCl₃:AlCl₃:Al)Temperature (°C)Reaction Time (h)Approximate Yield (%)
41 : 2 : 1100850
51 : 2 : 1130660
61 : 2 : 1150 (reflux)440 (with significant side products)

Experimental Protocols

Representative Protocol for the Synthesis of Bis(cumene)chromium

This protocol is a generalized procedure based on the Fischer-Hafner synthesis of arene-chromium complexes and should be optimized for specific laboratory conditions.

Step 1: Synthesis of the Bis(cumene)chromium(I) Cation

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous chromium(III) chloride (e.g., 10 mmol), anhydrous aluminum chloride (e.g., 20 mmol), and aluminum powder (e.g., 10 mmol).

  • Addition of Cumene: Add an excess of dry, peroxide-free cumene (e.g., 100 mL) to the flask.

  • Reaction: Heat the mixture with vigorous stirring. The optimal temperature should be determined experimentally, but a starting point of 130°C is suggested. The reaction mixture will typically turn a dark color.

  • Reaction Time: Maintain the temperature and stirring for several hours (e.g., 4-6 hours).

  • Cooling and Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly hydrolyze the reaction mixture by adding it to ice-water. This should be done in a fume hood as hydrogen gas will be evolved.

  • Separation: Separate the aqueous layer, which contains the yellow bis(cumene)chromium(I) cation.

Step 2: Reduction to Neutral Bis(cumene)chromium

  • Preparation: Cool the aqueous solution containing the cation in an ice bath.

  • Reduction: While stirring vigorously, add a freshly prepared aqueous solution of a reducing agent, such as sodium dithionite, portion-wise until the precipitation of the neutral, brown bis(cumene)chromium is complete.

  • Isolation: Collect the precipitate by filtration under an inert atmosphere. Wash the solid with deoxygenated water and then a small amount of cold, deoxygenated ethanol or methanol.

  • Drying: Dry the product under high vacuum.

  • Purification: Purify the crude product by sublimation under high vacuum.

Visualizations

Fischer_Hafner_Workflow Experimental Workflow for Bis(cumene)chromium Synthesis cluster_step1 Step 1: Cation Formation cluster_step2 Step 2: Reduction and Purification A Mix CrCl3, AlCl3, Al in Cumene B Heat and Stir under N2 A->B C Hydrolyze with Ice-Water B->C D Separate Aqueous Layer (Contains [Cr(C10H14)2]+) C->D E Reduce Aqueous Layer with Sodium Dithionite D->E Aqueous Cation Solution F Filter and Wash Precipitate E->F G Dry under Vacuum F->G H Purify by Sublimation G->H

Caption: Workflow for the Fischer-Hafner synthesis of Bis(cumene)chromium.

Troubleshooting_Tree Troubleshooting Low Yield in Bis(cumene)chromium Synthesis Start Low or No Product Q1 Is the reaction mixture colored? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there significant side products? A1_Yes->Q2 Cause1 Reaction not initiated. Check reagent activity/purity. A1_No->Cause1 A2_Yes A2_Yes Q2->A2_Yes Yes A2_No A2_No Q2->A2_No No Cause2 Isomerization/Dealkylation likely. Lower reaction temperature. A2_Yes->Cause2 Cause3 Suboptimal conditions or loss during workup. Optimize ratios, time, and purification. A2_No->Cause3

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Troubleshooting low purity in Dicumene chromium synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low purity in dicumene chromium synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, also known as bis(cumene)chromium, is typically synthesized via a reductive Friedel-Crafts reaction. This involves the reaction of chromium(III) chloride (CrCl₃) with cumene in the presence of a reducing agent, most commonly aluminum powder, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction initially forms the cationic species [Cr(C₁₈H₂₄)]⁺, which is subsequently reduced to the neutral this compound complex. The compound is air-sensitive, necessitating handling under an inert atmosphere.[1][2]

Q2: My final product is a dark, oily substance instead of a crystalline solid. What could be the issue?

A2: The presence of a dark, oily product often indicates the presence of significant impurities. Potential causes include:

  • Residual Solvents: Incomplete removal of cumene or other solvents used during the synthesis or workup.

  • Side-Reaction Products: Formation of polymeric or oligomeric materials resulting from side reactions.

  • Decomposition: The product may have decomposed due to exposure to air or moisture. This compound is known to be air-sensitive.[2]

Q3: What are the most common impurities in this compound synthesis?

A3: Common impurities can originate from starting materials, side reactions, or decomposition. These may include:

  • Unreacted Cumene: Excess starting material that was not fully removed during purification.

  • Arene Coupling Products: Bicumene and other coupled aromatic compounds formed as byproducts of the Friedel-Crafts reaction.

  • Chromium Salts: Unreacted chromium(III) chloride or other chromium species.

  • Aluminum Salts: Residual aluminum chloride or its hydrolysis products from the workup.

  • Oxidation Products: Various chromium oxides and organic oxides if the reaction or product is exposed to air.

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be employed to determine the purity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the characteristic signals of this compound and detect organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile organic impurities, such as residual cumene or side-reaction byproducts.[3]

  • Elemental Analysis: Can determine the percentage of carbon, hydrogen, and chromium in your sample, which can be compared to the theoretical values.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Inadequate Reducing Agent Ensure the aluminum powder is fresh and finely divided to maximize its surface area and reactivity.
Inactive Catalyst Use anhydrous aluminum chloride. Hydrated AlCl₃ is ineffective as a catalyst in Friedel-Crafts reactions.
Poor Reaction Conditions Optimize the reaction temperature. While heating can increase the reaction rate, excessive temperatures can lead to byproduct formation. A moderate temperature is often optimal.[4][5][6]
Air or Moisture Contamination All reagents and solvents must be rigorously dried and degassed. The reaction should be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.[7]
Problem 2: Product Contaminated with Starting Materials
Potential Cause Suggested Solution
Excess Cumene Remove excess cumene by vacuum distillation after the reaction is complete.
Insoluble Chromium and Aluminum Salts After the reaction, the mixture should be hydrolyzed carefully to dissolve the inorganic salts. Subsequent extraction with an organic solvent will separate the this compound.
Problem 3: Difficulty in Isolating a Pure, Crystalline Product
Potential Cause Suggested Solution
Presence of Oily Impurities Purify the crude product using column chromatography under an inert atmosphere. A modified flash chromatography setup is suitable for air-sensitive compounds.[8]
Improper Crystallization Technique Recrystallization from a suitable solvent under an inert atmosphere can yield crystalline this compound. The choice of solvent is critical and may require some experimentation. Cooling the solution slowly can promote the formation of larger crystals.[1][9]

Quantitative Data Summary

The purity of the final this compound product is highly dependent on the reaction conditions. The following table summarizes the expected impact of key parameters on product purity, based on general principles of Friedel-Crafts reactions.

Parameter Condition Expected Impact on Purity Rationale
Temperature Low to Moderate (e.g., room temperature to 60°C)Higher PurityMinimizes side reactions such as arene coupling and rearrangements.[6]
High (e.g., > 100°C)Lower PurityPromotes the formation of byproducts and potential decomposition.[4][5]
Reaction Time OptimalHigher PurityAllows for complete reaction of starting materials without significant byproduct formation.
ExcessiveLower PurityCan lead to increased formation of side products and decomposition.
Catalyst Quality Anhydrous AlCl₃Higher PurityEssential for catalytic activity in Friedel-Crafts reactions.
Hydrated AlCl₃Very Low Purity/No ReactionWater deactivates the Lewis acid catalyst.
Atmosphere Inert (Argon or Nitrogen)Higher PurityPrevents oxidation of the air-sensitive this compound.[2]
AirVery Low PurityRapid decomposition of the product will occur.

Experimental Protocols

Key Experiment: Synthesis of this compound (Adapted from Bis(benzene)chromium Synthesis)

Disclaimer: This is an adapted procedure based on the synthesis of the analogous bis(benzene)chromium.[2] All manipulations should be carried out under a dry, oxygen-free nitrogen or argon atmosphere using Schlenk techniques.

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Aluminum powder (fine)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Cumene (dried and distilled)

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Degassed, deionized water

  • Anhydrous diethyl ether

Procedure:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, combine anhydrous CrCl₃, aluminum powder, and anhydrous AlCl₃.

  • Add dry, distilled cumene to the flask.

  • Stir the mixture vigorously and heat to a moderate temperature (e.g., 60-80°C) for several hours. The reaction progress can be monitored by a color change.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully hydrolyze the reaction mixture by the slow addition of degassed water. This should be done in an ice bath to control the exothermic reaction.

  • Prepare a reducing solution of sodium dithionite in aqueous sodium hydroxide.

  • Add the reducing solution to the hydrolyzed reaction mixture and stir. The aqueous layer should change color as the cationic chromium species is reduced.

  • Extract the neutral this compound into anhydrous diethyl ether.

  • Wash the organic layer with degassed water to remove any remaining inorganic salts.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography under an inert atmosphere.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound CrCl3 CrCl₃ Intermediate [Cr(C₁₈H₂₄)]⁺AlCl₄⁻ (Cationic Intermediate) CrCl3->Intermediate Al Al Powder Al->Intermediate Cumene Cumene Cumene->Intermediate AlCl3 AlCl₃ (catalyst) AlCl3->Intermediate Reduction Reduction (Na₂S₂O₄, NaOH) Intermediate->Reduction Product This compound Cr(C₁₈H₂₄) Reduction->Product

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Troubleshooting Low Purity in this compound Synthesis Start Low Purity Product Check_Air_Sensitivity Check for Air/Moisture Exposure Start->Check_Air_Sensitivity Inert_Atmosphere Use Strict Inert Atmosphere Techniques Check_Air_Sensitivity->Inert_Atmosphere Yes Check_Reagents Verify Reagent Quality Check_Air_Sensitivity->Check_Reagents No Inert_Atmosphere->Check_Reagents Anhydrous_Reagents Use Anhydrous Reagents and Solvents Check_Reagents->Anhydrous_Reagents Impurities Found Check_Temp Evaluate Reaction Temperature Check_Reagents->Check_Temp Reagents OK Anhydrous_Reagents->Check_Temp Optimize_Temp Optimize Temperature (avoid excess heat) Check_Temp->Optimize_Temp Suboptimal Check_Purification Assess Purification Method Check_Temp->Check_Purification Optimal Optimize_Temp->Check_Purification Purify Recrystallize or Use Inert Atmosphere Chromatography Check_Purification->Purify Ineffective Success High Purity Product Check_Purification->Success Effective Purify->Success

Caption: Troubleshooting workflow for low purity.

References

Minimizing byproduct formation in organochromium reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organochromium reactions. The focus is on minimizing byproduct formation and addressing common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Nozaki-Hiyama-Kishi (NHK) reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in NHK reactions are a common issue and can often be attributed to several factors:

  • Purity and Activity of Chromium(II) Chloride (CrCl₂): The quality of CrCl₂ is critical. Commercial batches can vary in purity, and the presence of even small amounts of nickel impurities was historically found to be essential for the reaction's success with certain substrates.[1][2] Ensure you are using a high-purity, anhydrous grade of CrCl₂. Some sources recommend using colorless CrCl₂; pale-green batches may result in lower yields.[3] If you suspect the quality of your CrCl₂, you can prepare it fresh by reducing chromium(III) chloride (CrCl₃) with reagents like lithium aluminum hydride or zinc.[4]

  • Inadequate Anhydrous Conditions: Organochromium reagents are sensitive to moisture. Any residual water in your glassware, solvents, or reagents can quench the organochromium species and reduce your yield. It is imperative to thoroughly dry all glassware (oven- or flame-drying) and use anhydrous solvents.[5] Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is also crucial.

  • Insufficient Nickel Co-catalyst: For the coupling of vinyl halides, aryl halides, or triflates with aldehydes, a nickel(II) salt (e.g., NiCl₂) as a co-catalyst is essential.[1][2] The nickel is the actual catalyst that undergoes oxidative addition with the organic halide.[1] Without it, the reaction with these substrates is often sluggish or fails completely.

  • Reaction Temperature and Time: While many NHK reactions proceed at room temperature, some may require heating to achieve a reasonable rate.[6] Optimization of both temperature and reaction time is crucial. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time and prevent decomposition of products or starting materials.[7]

Q2: I am observing significant formation of side products. What are the likely byproducts and how can I minimize them?

A2: Byproduct formation in organochromium reactions can manifest in several ways:

  • Homocoupling of the Organic Halide: This is a common side reaction, particularly when using a nickel co-catalyst. The amount of nickel should be kept low to minimize direct alkene coupling to a diene.[1]

  • Reduction of the Aldehyde: The low-valent chromium species used in the reaction are reducing agents and can reduce the aldehyde starting material to the corresponding alcohol, though this is less common due to the high chemoselectivity of organochromium reagents for addition over reduction.

  • Formation of Diastereomers: For reactions involving chiral substrates, the formation of multiple diastereomers is a possibility. The choice of solvent and the presence of coordinating ligands can influence the diastereoselectivity of the addition.[8] In some cases, chiral ligands can be employed to enhance the formation of a single diastereomer.[8][9]

To minimize byproduct formation:

  • Optimize Catalyst Loading: Use the minimum effective amount of nickel co-catalyst.

  • Control Reaction Conditions: Adjusting the temperature and reaction time can favor the desired reaction pathway.

  • Purify Reagents: Ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions.

Q3: My reaction is not reproducible, even when I follow the same procedure. What could be the cause?

A3: Lack of reproducibility in NHK reactions often points to subtle variations in experimental conditions:

  • Variability in CrCl₂ Source: As mentioned, the success of the NHK reaction has historically been linked to nickel impurities in the CrCl₂.[1][2] Different batches or suppliers of CrCl₂ may have varying levels of these crucial impurities, leading to inconsistent results. The use of a specific amount of a nickel co-catalyst helps to standardize the reaction conditions and improve reproducibility.

  • Trace Amounts of Water: Seemingly minor differences in anhydrous technique can have a significant impact on the reaction outcome. Ensure a consistent and rigorous protocol for drying glassware and handling anhydrous solvents.

  • Solvent Purity: The choice of solvent, typically DMF or DMSO, is important for dissolving the chromium salts.[1] The purity of the solvent can affect the reaction; for instance, thoroughly purified DMF is recommended for reproducible results in catalytic NHK reactions.[3]

Quantitative Data on Nozaki-Hiyama-Kishi Reactions

The following tables summarize data from various studies on the NHK reaction, highlighting the effects of different reaction parameters on yield and selectivity.

Table 1: Effect of Nickel Co-catalyst on Reaction Yield

Organic HalideAldehydeNiCl₂ (mol%)Yield (%)Reference
IodobenzeneBenzaldehyde0<5[10]
IodobenzeneBenzaldehyde583[10]
Vinyl BromideAcyclic Aldehyde0.163[6]

Table 2: Diastereoselectivity in the Synthesis of Palytoxin Fragments

Vinyl IodideAldehydeConditionsDiastereomeric RatioYield (%)Reference
Complex Fragment 3Complex Fragment 2CrCl₂/NiCl₂, DMSO1.3 : 180[8][10]

Experimental Protocols

Detailed Protocol for a Typical Nozaki-Hiyama-Kishi Reaction [6]

This protocol describes the coupling of a vinyl bromide with an aldehyde.

1. Reagent and Glassware Preparation:

  • All glassware should be oven-dried or flame-dried immediately before use to ensure anhydrous conditions.
  • Solvents (e.g., DMF) must be anhydrous and degassed.
  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction Setup:

  • In a glovebox, add nickel(II) chloride (0.1 eq) and chromium(II) chloride (8.0 eq) to an oven-dried flask.
  • Remove the flask from the glovebox and place it under a positive pressure of nitrogen.
  • Place the flask in a room temperature water bath.
  • Add degassed DMF (53.0 mL for a 10.8 mmol scale reaction) to the stirring mixture.

3. Addition of Substrates:

  • After stirring for 10 minutes, add a solution of the vinyl bromide (2.0 eq) and the aldehyde (1.0 eq, 10.8 mmol) in degassed DMF (53.0 mL).

4. Reaction Conditions:

  • Allow the reaction mixture to warm to 50 °C and stir for 1 hour.
  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

5. Work-up and Purification:

  • Cool the mixture to room temperature.
  • Quench the reaction by adding water.
  • Dilute the mixture with diethyl ether (Et₂O).
  • Separate the layers and extract the aqueous layer with Et₂O.
  • Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
  • Purify the resulting residue by flash column chromatography to afford the desired alcohol.

Visualizations

Below are diagrams illustrating key aspects of organochromium reactions.

NHK_Catalytic_Cycle cluster_Cr Chromium Cycle NiII Ni(II)Cl₂ CrII 2 Cr(II)Cl₂ CrIII 2 Cr(III)Cl₃ Ni0 Ni(0) RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition RCrIIIX R-Cr(III)-X RNiIIX->RCrIIIX Transmetalation (with Cr(III)) Product_complex Product-Cr(III) Complex RCrIIIX->Product_complex Nucleophilic Addition Aldehyde R'CHO Product Product (Alcohol) Product_complex->Product Hydrolysis CrII->Ni0 Reduction RX R-X Workup Aqueous Workup

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi (NHK) reaction.

Troubleshooting_Workflow Start Low Yield in NHK Reaction Check_CrCl2 Check Quality of CrCl₂ Start->Check_CrCl2 Use_High_Purity Use high-purity, anhydrous CrCl₂ (or prepare fresh) Check_CrCl2->Use_High_Purity Poor Quality Check_Anhydrous Ensure Rigorous Anhydrous Conditions Check_CrCl2->Check_Anhydrous Good Quality Use_High_Purity->Check_Anhydrous Dry_Glassware_Solvents Oven/flame-dry glassware Use anhydrous solvents Check_Anhydrous->Dry_Glassware_Solvents Inadequate Check_Ni_Catalyst Check Ni(II) Co-catalyst Check_Anhydrous->Check_Ni_Catalyst Adequate Dry_Glassware_Solvents->Check_Ni_Catalyst Add_NiCl2 Add catalytic amount of NiCl₂ Check_Ni_Catalyst->Add_NiCl2 Absent/Insufficient Optimize_Conditions Optimize Reaction Conditions Check_Ni_Catalyst->Optimize_Conditions Sufficient Add_NiCl2->Optimize_Conditions Vary_Temp_Time Vary temperature and reaction time Optimize_Conditions->Vary_Temp_Time Yes Success Improved Yield Optimize_Conditions->Success No Change Needed Vary_Temp_Time->Success

Caption: Troubleshooting workflow for low yields in NHK reactions.

References

Addressing air and moisture sensitivity of Dicumene chromium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dicumene chromium, a highly air- and moisture-sensitive organometallic compound.

Troubleshooting Guide

Users may encounter several issues during the handling and use of this compound due to its inherent instability in the presence of atmospheric oxygen and moisture. This guide provides systematic approaches to identify and resolve common problems.

Problem/Observation Potential Cause(s) Recommended Action(s)
Color change of solid this compound (e.g., from dark crystals to a greenish or brownish powder). 1. Exposure to air (oxidation).2. Exposure to moisture (hydrolysis).3. Improper storage conditions (elevated temperature or light exposure).1. Immediately move the compound to a rigorously inert atmosphere (glovebox or Schlenk line).2. Discard the discolored portion of the reagent as it is likely decomposed.3. Review and improve inert atmosphere handling techniques (see Experimental Protocols).4. Store the compound in a sealed, opaque container inside a freezer within a glovebox.
Reaction failure or low yield. 1. Decomposed this compound was used.2. Solvents were not properly dried and degassed.3. Glassware was not properly dried.4. The reaction atmosphere was compromised (leak in the system).1. Visually inspect the this compound for any color change before use.2. Use freshly purified and rigorously degassed solvents.3. Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.[1] 4. Check all joints and septa for a proper seal. Perform a leak test on your Schlenk line or check the glovebox analyzer for O₂ and H₂O levels.
Inconsistent results between experiments. 1. Variable quality of this compound.2. Inconsistent inert atmosphere quality.3. Variations in solvent purity.1. If possible, purify the this compound (e.g., by recrystallization or sublimation under inert atmosphere) before use.2. Standardize inert atmosphere procedures; always use a high-purity inert gas (Argon is preferred over Nitrogen for some organometallics).3. Use solvents from a solvent purification system or freshly distilled from an appropriate drying agent.
Precipitate forms upon dissolving this compound. 1. The solvent is wet or contains dissolved oxygen, leading to decomposition products.2. The compound has low solubility in the chosen solvent at the experimental temperature.1. Ensure the solvent is anhydrous and thoroughly deoxygenated.2. Consult literature for appropriate solvents and solubility data. Consider using a different solvent or gently warming the mixture if the compound's stability allows.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: The most common sign of decomposition is a visible color change. While pure this compound is typically described as dark, crystalline solid, decomposition due to air or moisture exposure can lead to the formation of greenish or brownish powders. This is likely due to the oxidation of the chromium center.

Q2: How should I properly store this compound?

A2: this compound should be stored under a rigorously inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox) at all times. The container should be sealed, opaque to protect from light, and kept in a freezer (-20°C or below) to minimize thermal decomposition.

Q3: What is the expected reactivity of this compound with air and moisture?

A3: As an organometallic compound with a low-valent chromium center, this compound is expected to be highly reactive towards both oxygen and water.[2] Oxygen can oxidize the chromium, leading to the dissociation of the cumene ligands and formation of chromium oxides. Water can protonate the ligands or react with the metal center, leading to hydrolysis and decomposition. Organometallic compounds, in general, are sensitive to air and moisture.[1][3]

Q4: Can I handle this compound on the benchtop, even for a short time?

A4: No. This compound is highly air- and moisture-sensitive and should never be handled on an open bench. All manipulations, including weighing and transfer, must be performed under a strictly inert atmosphere using either a glovebox or Schlenk line techniques.

Q5: What solvents are suitable for this compound?

Q6: My reaction with this compound is not working. What should I check first?

A6: The first things to verify are the integrity of your inert atmosphere, the purity of your solvents, and the quality of your this compound. A troubleshooting workflow is outlined below.

G A Reaction Failure B Check Inert Atmosphere (Glovebox/Schlenk Line) A->B Is atmosphere pure? C Check Solvent Purity (Dry & Degassed?) A->C Are solvents pure? D Check Reagent Quality (Visual Inspection) A->D Is reagent good? E System Leak Test B->E No H Problem Resolved B->H Yes F Solvent Purification C->F No C->H Yes G Use Fresh Reagent D->G No D->H Yes E->B F->C G->D

Caption: Troubleshooting workflow for reaction failure.

Experimental Protocols

Protocol 1: Handling this compound Using a Schlenk Line

This protocol outlines the procedure for safely transferring a solid air-sensitive reagent like this compound from its storage container to a reaction flask using a Schlenk line.

  • Glassware Preparation: Ensure all glassware (reaction flask, spatulas, etc.) is thoroughly cleaned and dried in an oven (e.g., at 125°C overnight).[1] Assemble the hot glassware on the Schlenk line and perform at least three vacuum/inert gas (argon or nitrogen) cycles to remove adsorbed moisture and air.[4]

  • Reagent Transfer: Place both the this compound storage container and the reaction flask under a positive pressure of inert gas on the Schlenk line.

  • Positive Pressure Transfer: Briefly remove the stoppers from both the storage container and the reaction flask under a strong counterflow of inert gas.

  • Weighing: Quickly weigh the desired amount of this compound and transfer it to the reaction flask.

  • Sealing: Immediately seal both the reaction flask and the storage container.

  • Purging: Once sealed, evacuate the headspace of the reaction flask and refill with inert gas. Repeat this cycle three times to ensure any air introduced during the transfer is removed.

G cluster_0 Schlenk Line Operations A Oven-Dry Glassware B Assemble Hot & Purge (3x Vacuum/Inert Gas) A->B C Establish Positive Inert Gas Flow B->C D Transfer Solid Under Counterflow C->D E Seal Flask D->E F Purge Headspace (3x Vacuum/Inert Gas) E->F G Ready for Reaction F->G

Caption: Experimental workflow for Schlenk line transfer.

Protocol 2: Preparation of Anhydrous and Deoxygenated Solvents

Proper solvent preparation is critical for success in experiments involving this compound.

  • Drying: Choose an appropriate drying agent for your solvent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons). Reflux the solvent under an inert atmosphere for several hours.

  • Distillation: Distill the solvent directly into a flame-dried collection flask (e.g., a Strauss flask) under an inert atmosphere.

  • Deoxygenation: If not using a still, solvents can be deoxygenated by bubbling a stream of dry, inert gas (argon or nitrogen) through the solvent for at least 30 minutes. Alternatively, the freeze-pump-thaw method (three cycles) can be used for more rigorous deoxygenation.

  • Storage: Store the purified solvent in a sealed flask with a Teflon valve over molecular sieves (ensure the sieves are activated) under an inert atmosphere.

Signaling Pathways and Logical Relationships

The decomposition of this compound is a critical issue. The logical relationship between environmental factors and the compound's stability can be visualized as follows:

G cluster_0 Decomposition Pathway A This compound (Stable) B Oxygen (O₂) A->B exposure to C Moisture (H₂O) A->C exposure to D Oxidized Species (e.g., Chromium Oxides) B->D leads to E Hydrolyzed Species C->E leads to F Decomposed Product (Inactive) D->F E->F

Caption: Logical diagram of this compound decomposition.

References

Technical Support Center: Optimization of Chromium Film Deposition from Bis(cumene)chromium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(cumene)chromium as a precursor for the deposition of chromium films via Metal-Organic Chemical Vapor Deposition (MOCVD).

Troubleshooting Guide

This guide addresses common issues encountered during the MOCVD of chromium films from Bis(cumene)chromium, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Film Adhesion 1. Improper substrate cleaning and preparation.[1] 2. Substrate surface contamination.[1] 3. Low deposition temperature. 4. High residual stress in the film.1. Implement a thorough substrate cleaning protocol (e.g., sonication in solvents, piranha solution, DI water rinse, and drying).[1] 2. Utilize in-situ plasma cleaning of the substrate immediately prior to deposition. 3. Increase the substrate temperature to promote better interfacial bonding. 4. Optimize deposition parameters (e.g., pressure, temperature) to minimize stress. Consider a post-deposition annealing step.
High Carbon Incorporation 1. Incomplete decomposition of the Bis(cumene)chromium precursor. 2. Deposition temperature is too low or too high. 3. Inappropriate carrier gas or flow rate.[2] 4. High precursor partial pressure.1. Increase the deposition temperature to facilitate more complete decomposition of the organic ligands. 2. Optimize the deposition temperature. While higher temperatures can aid decomposition, they can also sometimes lead to increased carbon incorporation from ligand fragmentation. 3. Introduce a reactive gas like hydrogen (H2) as part of the carrier gas mixture to assist in the removal of carbon-containing byproducts. 4. Reduce the precursor flow rate or increase the carrier gas flow rate to lower the precursor partial pressure.
Low Deposition Rate 1. Low precursor vaporization temperature or flow rate. 2. Low substrate temperature. 3. Incorrect reactor pressure.1. Increase the bubbler/vaporizer temperature for the Bis(cumene)chromium to increase its vapor pressure. 2. Increase the substrate temperature to enhance the surface reaction kinetics. 3. Optimize the reactor pressure; lower pressures can sometimes increase the mean free path of molecules and affect deposition rates.
Poor Film Uniformity 1. Non-uniform substrate temperature. 2. Inefficient gas flow dynamics in the reaction chamber.[1] 3. Precursor condensation in the gas lines.1. Ensure the substrate heater provides a uniform temperature profile across the entire substrate. 2. Adjust the total gas flow rate, reactor pressure, and showerhead-to-substrate distance to optimize flow dynamics.[1] 3. Ensure all gas lines from the precursor source to the chamber are heated above the precursor's vaporization temperature.
Rough Film Morphology 1. Gas phase nucleation of particles. 2. Deposition parameters favoring columnar or dendritic growth. 3. Substrate surface roughness.1. Reduce the precursor concentration in the gas phase or increase the total gas flow rate to minimize gas-phase reactions. 2. Adjust the deposition temperature and pressure to control the nucleation and growth kinetics. 3. Ensure the substrate is atomically smooth before deposition.

Frequently Asked Questions (FAQs)

1. What is the optimal substrate temperature for depositing chromium films from Bis(cumene)chromium?

The optimal substrate temperature is a critical parameter that influences film properties such as crystallinity, adhesion, and impurity levels. While the ideal temperature can vary depending on the specific MOCVD reactor configuration and desired film characteristics, a general starting range for bis(arene)chromium precursors is between 300°C and 500°C. Lower temperatures may lead to incomplete precursor decomposition and high carbon content, while excessively high temperatures can result in rougher films and potential damage to sensitive substrates.

2. How can I minimize carbon contamination in my chromium films?

Carbon incorporation is a common challenge when using organometallic precursors. For bis(arene)chromium compounds, including Bis(cumene)chromium, the fragmentation of the aromatic ligands is a primary source of carbon. To minimize carbon content:

  • Optimize Deposition Temperature: There is often an optimal temperature window for minimizing carbon.

  • Use a Reactive Carrier Gas: Introducing hydrogen (H2) into the carrier gas can help to form volatile hydrocarbon byproducts that are more easily removed from the chamber.

  • Adjust Precursor Partial Pressure: Lowering the partial pressure of the Bis(cumene)chromium can reduce the amount of carbon available at the growth surface.

3. What carrier gas should I use for Bis(cumene)chromium MOCVD?

Inert gases such as Argon (Ar) or Nitrogen (N2) are commonly used as carrier gases to transport the precursor vapor into the reaction chamber.[2] However, as mentioned above, using a mixture of an inert gas with a reactive gas like hydrogen (H2) can be beneficial for reducing carbon incorporation. The choice and flow rate of the carrier gas will also influence the deposition rate and film uniformity.

4. Why is my chromium film peeling off the substrate?

Poor adhesion, leading to film peeling, is often related to the substrate-film interface.[1] Key factors to investigate include:

  • Substrate Cleaning: The substrate must be meticulously cleaned to remove any organic residues, moisture, or particulate contamination before being loaded into the MOCVD system.

  • Native Oxide Layer: For some substrates, a native oxide layer can inhibit good adhesion. An in-situ pre-treatment, such as a plasma etch or a high-temperature anneal, may be necessary.

  • Deposition Conditions: Low substrate temperatures can result in poor interfacial bonding. Increasing the temperature can improve adhesion. High internal stress in the film can also lead to delamination. Optimizing deposition parameters can help to reduce stress.

5. How does reactor pressure affect the deposition process?

Reactor pressure is a key parameter that influences several aspects of the MOCVD process:

  • Deposition Rate: The relationship between pressure and deposition rate can be complex and depends on the reaction kinetics.

  • Film Uniformity: Pressure affects the gas flow dynamics and the boundary layer thickness above the substrate, which in turn impacts the uniformity of the deposited film.

  • Film Purity: The pressure can influence the residence time of precursor molecules and byproducts in the reactor, which can affect impurity incorporation.

Experimental Protocols

Standard MOCVD Protocol for Chromium Film Deposition

This protocol provides a general framework for the deposition of chromium films using Bis(cumene)chromium. Note: Specific parameters should be optimized for your particular MOCVD system and desired film properties.

  • Substrate Preparation: a. Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized (DI) water for 10 minutes each. b. Dry the substrate with a nitrogen gun. c. (Optional, for silicon substrates) Perform a piranha clean (a 3:1 mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂)) for 15 minutes, followed by a thorough DI water rinse and nitrogen drying. Extreme caution must be exercised when handling piranha solution. d. Load the substrate into the MOCVD load-lock chamber immediately after cleaning.

  • System Preparation: a. Pump down the reactor to a base pressure of <1 x 10⁻⁶ Torr. b. Heat the Bis(cumene)chromium bubbler to the desired vaporization temperature (e.g., 100-150°C) and allow it to stabilize. c. Heat the gas lines between the bubbler and the reactor to a temperature at least 10-20°C higher than the bubbler temperature to prevent precursor condensation.

  • Deposition Process: a. Transfer the substrate from the load-lock to the main reactor. b. Heat the substrate to the desired deposition temperature (e.g., 350-450°C) under a flow of carrier gas (e.g., Argon). c. Once the substrate temperature is stable, introduce the Bis(cumene)chromium precursor into the reactor by flowing the carrier gas through the bubbler. d. Maintain the desired reactor pressure (e.g., 1-10 Torr) throughout the deposition. e. Continue the deposition for the desired time to achieve the target film thickness.

  • Post-Deposition: a. Stop the precursor flow and cool down the substrate under a continued flow of carrier gas. b. Once the substrate has cooled to below 100°C, transfer it back to the load-lock. c. Vent the load-lock with nitrogen before removing the substrate.

Quantitative Data

The following tables summarize the influence of key deposition parameters on the properties of chromium-based films from organometallic precursors. Note that specific values can be highly dependent on the MOCVD system used.

Table 1: Influence of Deposition Temperature on Film Properties

PrecursorSubstrateDeposition Temperature (°C)Film CompositionObservations
Bis(ethylbenzene)chromiumSteel400 - 700Cr films with Cr₂₃C₆ and CCarbon content varied from 0.7-6 wt.%.
Bis(benzene)chromium / Bis(cumene)chromium-> 450PolycrystallineSimilar carbon incorporation was observed for both precursors.
Bis(benzene)chromium / Bis(cumene)chromium-< 450Amorphous-

Table 2: General MOCVD Parameters for Chromium-based Films

ParameterTypical Range
Precursor Bubbler Temperature80 - 150 °C
Substrate Temperature300 - 500 °C
Reactor Pressure1 - 20 Torr
Carrier Gas Flow Rate50 - 200 sccm
Precursor Flow Rate (carrier gas through bubbler)10 - 50 sccm

Visualizations

Deposition_Parameter_Influence cluster_params Deposition Parameters cluster_props Film Properties Temp Substrate Temperature Adhesion Adhesion Temp->Adhesion Increases with Temp Carbon Carbon Content Temp->Carbon Complex relationship DepRate Deposition Rate Temp->DepRate Increases with Temp Morphology Morphology Temp->Morphology Affects crystallinity Pressure Reactor Pressure Pressure->DepRate Influences Pressure->Morphology Affects uniformity PrecursorFlow Precursor Flow Rate PrecursorFlow->Carbon Increases with flow PrecursorFlow->DepRate Increases with flow CarrierGas Carrier Gas Composition CarrierGas->Carbon H2 reduces carbon CarrierGas->DepRate Influences

Caption: Influence of Deposition Parameters on Film Properties.

MOCVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition Substrate_Clean Substrate Cleaning System_Prep System Pump-down & Heating Substrate_Clean->System_Prep Substrate_Heat Substrate Heating System_Prep->Substrate_Heat Precursor_Intro Precursor Introduction Substrate_Heat->Precursor_Intro Deposition Film Growth Precursor_Intro->Deposition Cooldown Cooldown Deposition->Cooldown Unload Substrate Unloading Cooldown->Unload

Caption: General MOCVD Experimental Workflow.

References

Preventing decomposition of Dicumene chromium during storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of reagents is paramount to experimental success. This guide provides detailed information on preventing the decomposition of Dicumene chromium during storage, offering troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as bis(cumene)chromium, is an organometallic compound with the formula Cr(η⁶-C₁₀H₁₄)₂. It is a source of chromium in various chemical reactions. Its decomposition can lead to the formation of impurities, which can negatively impact experimental outcomes, leading to reduced yields, and unpredictable results.

Q2: What are the primary factors that cause the decomposition of this compound?

The main factors contributing to the decomposition of this compound are exposure to:

  • Air (Oxygen): Like many organometallic compounds, this compound is sensitive to oxidation.

  • Moisture: The compound can react with water, leading to hydrolysis and degradation.

  • Elevated Temperatures: While relatively thermally stable, prolonged exposure to heat can accelerate decomposition.

  • Light: Photolytic decomposition can occur, especially with exposure to UV light.

Q3: What are the visible signs of this compound decomposition?

Signs of decomposition can include:

  • A change in color of the material.

  • The presence of solid precipitates in a solution.

  • A noticeable change in solubility.

  • Inconsistent results in reactions where the compound is used.

Q4: How should I properly store this compound to prevent decomposition?

To ensure the long-term stability of this compound, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] The container should be placed in a cool, dry, and dark environment, such as a refrigerator or a desiccator cabinet away from light sources.[2][3]

Q5: What is the expected shelf life of this compound under ideal storage conditions?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Decomposition of this compound- Visually inspect the compound for any changes in appearance.- Test the material's performance in a small-scale, well-characterized reaction.- If decomposition is suspected, discard the old material and use a fresh batch.
Change in color or appearance Oxidation or hydrolysis- Ensure the storage container is properly sealed and the inert atmosphere is maintained.- Avoid opening the container in a non-inert atmosphere.- Use a glovebox or Schlenk line for handling.
Reduced solubility Formation of insoluble decomposition products- This is a strong indicator of decomposition. The material should be discarded.- Review handling procedures to prevent future exposure to air and moisture.

Quantitative Stability Data

The following table summarizes the recommended storage conditions and provides an estimated shelf life based on data from analogous compounds and general principles of organometallic chemistry.

Parameter Condition Estimated Shelf Life Source
Temperature 2-8 °C> 12 monthsInferred from general organometallic stability
Atmosphere Inert (Argon or Nitrogen)> 12 months[1]
Light Protected from light> 12 monthsGeneral recommendation for light-sensitive compounds
Moisture Anhydrous> 12 months[1]

Note: The shelf life is an estimate and can be affected by the purity of the compound and the rigor of the storage and handling procedures.

Experimental Protocols

Protocol 1: Proper Handling of this compound

  • Preparation: All glassware and equipment must be thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).

  • Inert Atmosphere: All manipulations of this compound should be performed in a glovebox or on a Schlenk line to prevent exposure to air and moisture.[1]

  • Transfer: Use dry, clean spatulas and syringes for transferring the solid or solutions of the compound.

  • Weighing: If weighing outside of a glovebox, do so quickly in a tared, sealed container.

  • Cleaning: All equipment that has come into contact with this compound should be quenched carefully with an appropriate solvent (e.g., isopropanol) before being exposed to air.

Visualizations

Logical Relationship for Preventing Decomposition

G Preventing this compound Decomposition cluster_storage Storage Conditions cluster_handling Handling Procedures Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Dicumene_Chromium_Stability Stable this compound Inert_Atmosphere->Dicumene_Chromium_Stability Cool_Temperature Cool Temperature (2-8 °C) Cool_Temperature->Dicumene_Chromium_Stability Dark_Environment Dark Environment Dark_Environment->Dicumene_Chromium_Stability Dry_Conditions Dry Conditions Dry_Conditions->Dicumene_Chromium_Stability Glovebox_Schlenk Use Glovebox or Schlenk Line Glovebox_Schlenk->Dicumene_Chromium_Stability Dry_Glassware Use Dry Glassware Dry_Glassware->Dicumene_Chromium_Stability Sealed_Containers Tightly Sealed Containers Sealed_Containers->Dicumene_Chromium_Stability

Caption: Key factors for maintaining this compound stability.

Troubleshooting Workflow for Storage Issues

G Troubleshooting this compound Storage Start Inconsistent Experimental Results Observed Inspect_Compound Visually Inspect This compound Start->Inspect_Compound Color_Change Color Change or Precipitate? Inspect_Compound->Color_Change Discard Discard Compound and Use Fresh Batch Color_Change->Discard Yes Review_Storage Review Storage and Handling Procedures Color_Change->Review_Storage No Discard->Review_Storage Check_Atmosphere Verify Inert Atmosphere and Seal Integrity Review_Storage->Check_Atmosphere Check_Temp_Light Confirm Proper Temperature and Light Protection Check_Atmosphere->Check_Temp_Light Implement_Corrections Implement Corrective Actions Check_Temp_Light->Implement_Corrections End Problem Resolved Implement_Corrections->End

Caption: A workflow for troubleshooting storage-related issues.

Generalized Decomposition Pathway

G Generalized Decomposition of Bis(arene)chromium Dicumene_Chromium Bis(cumene)chromium (Cr(C₁₀H₁₄)₂) Decomposition_Products Decomposition Products (e.g., Chromium Oxides, Cumene) Dicumene_Chromium->Decomposition_Products Oxidation Dicumene_Chromium->Decomposition_Products Hydrolysis Oxidizing_Agent O₂ (Air) Oxidizing_Agent->Decomposition_Products Moisture H₂O (Moisture) Moisture->Decomposition_Products

Caption: A generalized pathway for decomposition.

References

Strategies to reduce carbon contamination in chromium films from MOCVD

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metal-Organic Chemical Vapor Deposition (MOCVD) of chromium films. The primary focus is on strategies to minimize carbon contamination, a common challenge in this process.

Troubleshooting Guide: Reducing Carbon Contamination

This guide addresses specific issues related to carbon impurities in chromium films deposited via MOCVD.

IssuePotential CauseRecommended Solution
High Carbon Content in Film Inappropriate Precursor Choice: The molecular structure of the organometallic precursor is a primary source of carbon. Precursors with aromatic ligands, such as bis(benzene)chromium, can lead to significant carbon incorporation due to the fragmentation of the benzene ring.[1]Precursor Selection: Opt for precursors with weaker metal-ligand bonds and ligands that are less prone to leaving carbon residues. Chromium hexacarbonyl (Cr(CO)₆) is a common choice that can yield low carbon content, especially when used with a reactive gas like hydrogen.[2] While Cr(CO)₆ can be an effective precursor, it should be noted that it can also introduce oxygen impurities.[1]
Suboptimal Deposition Temperature: The deposition temperature affects the decomposition pathways of the precursor. An incorrect temperature can lead to incomplete decomposition or undesirable side reactions that incorporate carbon into the film.Temperature Optimization: Systematically vary the deposition temperature to find the optimal window for clean chromium film growth. For Cr(CO)₆, depositions at 300°C have been shown to produce chromium oxide films with negligible carbon content when hydrogen is used as the carrier gas.[2] In contrast, using bis(ethylbenzene)chromium may require temperatures in the range of 400-700°C, which can result in carbon contamination.[1]
Inert Carrier Gas: Using an inert carrier gas like nitrogen (N₂) may not actively participate in the removal of carbon-containing byproducts.Use of Hydrogen as a Carrier Gas: Employing hydrogen (H₂) as a carrier or co-reactant gas can significantly reduce carbon contamination.[3] Hydrogen can react with carbon species to form volatile hydrocarbons that are then removed from the reaction chamber.[4][5]
Film Contains Chromium Carbide Phases High Carbon Activity on the Surface: This can be due to the precursor type and process conditions favoring the reaction between chromium and carbon. Precursors like bis(benzene)chromium and bis(cumene)chromium have been shown to form chromium carbide phases.[1]Process Parameter Adjustment: Thermodynamic calculations suggest that for precursors like dibenzenechromium, increasing the total process pressure while decreasing the precursor molar fraction can lower the carbon content in the films.[1]
Poor Film Quality and High Defect Density Contaminated Process Chamber: Residual carbon from previous depositions can contribute to contamination in subsequent runs.Chamber Cleaning: After each growth run, it is good practice to anneal the reactor at a high temperature (e.g., 800°C) in an argon/hydrogen flow to eliminate residual byproducts.[6]
Difficulty in Removing Carbon Post-Deposition Ineffective Annealing Atmosphere: Annealing in a vacuum may not be sufficient to actively remove carbon and can sometimes lead to the depletion of chromium from the surface at very high temperatures.[7]Hydrogen Annealing: Post-deposition annealing in a hydrogen atmosphere (or forming gas, a mixture of H₂ and N₂) can be more effective for reducing surface oxides and may also help in reducing carbon content by forming volatile hydrocarbons.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of carbon contamination in the MOCVD of chromium films?

A1: The main source of carbon contamination is the decomposition of the organic ligands from the metal-organic precursor during the deposition process.[6][10] For example, with precursors containing benzene rings, the fragmentation of these rings is a significant contributor to carbon incorporation.[1] The choice of carrier gas can also play a role; inert gases like nitrogen may not facilitate the removal of carbon-containing byproducts as effectively as a reactive gas like hydrogen.[2]

Q2: How does the choice of chromium precursor affect carbon content?

A2: The choice of precursor is critical. Different precursors have different decomposition temperatures and byproducts, which directly impact film purity.

  • Chromium Hexacarbonyl (Cr(CO)₆): This precursor has a relatively low decomposition temperature and can produce films with very low carbon content, particularly when hydrogen is used as a carrier gas.[2][3] However, it can be a source of oxygen contamination.[1]

  • Bis(arene) Chromium Complexes (e.g., Cr(C₆H₆)₂, Cr(EtC₆H₅)₂): These precursors often lead to the incorporation of carbon, with concentrations ranging from 0.7 to 10 wt.%.[1] The carbon originates from the decomposition of the aromatic ligands.

Q3: What is the role of hydrogen gas in reducing carbon contamination?

A3: Hydrogen gas can act as a reactive species in the MOCVD process to reduce carbon incorporation through several mechanisms:

  • Reaction with Carbon Species: Hydrogen can react with carbon atoms and hydrocarbon fragments on the substrate surface to form volatile methane (CH₄) and other hydrocarbons, which are then exhausted from the reactor.[4]

  • Etching of Carbon: Hydrogen plasma can effectively etch amorphous carbon from surfaces.[4]

  • Passivation: Hydrogen can passivate dangling bonds on the growing film surface, which might otherwise be sites for carbon incorporation.

Using hydrogen as a carrier gas instead of an inert gas like nitrogen has been shown to be effective in producing chromium oxide films with negligible carbon content from a Cr(CO)₆ precursor.[2]

Q4: Can Plasma-Enhanced MOCVD (PECVD) help in reducing carbon contamination?

A4: Yes, PECVD can be a valuable technique for reducing carbon contamination. By using plasma to assist in the decomposition of the precursor, deposition temperatures can be significantly lowered (e.g., 250-400°C for Cr₂O₃ from Cr(CO)₆).[11] This lower thermal budget can alter the precursor decomposition pathways, potentially favoring cleaner film growth with less carbon incorporation. The plasma environment also generates reactive species that can aid in the removal of carbon-containing byproducts.

Q5: Is post-deposition annealing an effective strategy for carbon removal?

A5: Post-deposition annealing can be used to modify the microstructure and composition of the film. Annealing in a hydrogen-containing atmosphere is generally preferred over a vacuum for preventing oxidation and can aid in the reduction of surface oxides.[8][9] While direct evidence for significant bulk carbon removal from chromium films via annealing is limited in the provided search results, the principle of forming volatile hydrocarbons with hydrogen at elevated temperatures suggests it could be a viable strategy to investigate. The effectiveness will depend on the annealing temperature, duration, and atmosphere. It is important to note that annealing at very high temperatures (>1000°C) in a vacuum can lead to the sublimation of chromium from the surface.[7]

Quantitative Data on Carbon Contamination

The following table summarizes the reported carbon content in chromium-based films under different MOCVD conditions.

PrecursorDeposition Temperature (°C)Carrier/Reactive GasCarbon Content (at. % or wt. %)Film Composition
Cr(CO)₆300N₂~25 at. %CrCₓOᵧ (close to Cr₂CO)
Cr(CO)₆300H₂~2 at. %CrOᵧ (close to Cr₂O₃)
Bis(ethylbenzene)chromium400-700Not Specified0.7 - 6 wt. %Cr with Cr₂₃C₆ and C
Dibenzenechromium400-700Not Specified0.5 - 10 wt. %Cr with Cr₂₃C₆ and C

Experimental Protocols

Low-Carbon Chromium Oxide Deposition using Cr(CO)₆

This protocol is based on the atmospheric pressure MOCVD of chromium oxide with significantly reduced carbon content.

  • Substrate Preparation: Use 304L-type stainless steel or Si(100) wafers as substrates. Mechanically polish stainless steel substrates to a mirror-like finish.

  • Precursor Handling: Use chromium hexacarbonyl (Cr(CO)₆) as the chromium source. Maintain the precursor at a controlled temperature to ensure a stable vapor pressure.

  • MOCVD System: Employ a cold-wall atmospheric pressure CVD reactor.

  • Deposition Parameters:

    • Deposition Temperature: 300°C

    • Precursor Mole Fraction: Maintain a stable flow of the precursor vapor.

    • Carrier Gas: Use Hydrogen (H₂) as the carrier gas.

    • Reactor Pressure: Atmospheric pressure.

  • Deposition Process: Introduce the Cr(CO)₆ vapor into the reactor using the H₂ carrier gas. The thermal decomposition of the precursor at the heated substrate will lead to the formation of a chromium oxide film.

  • Post-Deposition: After the desired film thickness is achieved, cool down the reactor under a continuous flow of the carrier gas.

Visualizations

Logical Workflow for Minimizing Carbon Contamination

G Workflow for Low-Carbon Chromium Films cluster_precursor Precursor Selection cluster_process Process Optimization cluster_gas Carrier Gas Choice cluster_post Post-Deposition Treatment cluster_result Outcome precursor Select Precursor crco6 Cr(CO)6 (Low Carbon Potential) precursor->crco6 bisarene Bis(arene)s (High Carbon Potential) precursor->bisarene parameters Optimize Parameters crco6->parameters bisarene->parameters high_carbon High Carbon Film bisarene->high_carbon temperature Deposition Temperature parameters->temperature pressure Reactor Pressure parameters->pressure carrier_gas Carrier Gas parameters->carrier_gas h2 Hydrogen (H2) (Reductive) carrier_gas->h2 n2 Nitrogen (N2) (Inert) carrier_gas->n2 annealing Annealing h2->annealing n2->annealing n2->high_carbon h2_anneal H2 Annealing (Reduces Oxides) annealing->h2_anneal vacuum_anneal Vacuum Annealing annealing->vacuum_anneal low_carbon Low Carbon Film h2_anneal->low_carbon vacuum_anneal->low_carbon

Caption: Decision workflow for minimizing carbon in MOCVD chromium films.

Signaling Pathway of Hydrogen in Carbon Reduction

G Role of Hydrogen in Carbon Reduction precursor Organometallic Precursor (e.g., Cr(CO)6) decomposition Thermal Decomposition precursor->decomposition cr_film Growing Cr Film decomposition->cr_film carbon_species Carbon Species (C, CHx) decomposition->carbon_species carbon_species->cr_film Incorporation volatile_hc Volatile Hydrocarbons (e.g., CH4) carbon_species->volatile_hc Forms h2 Hydrogen Gas (H2) h2->carbon_species Reaction exhaust Exhaust volatile_hc->exhaust Removal

Caption: Mechanism of carbon reduction by hydrogen in MOCVD.

References

Technical Support Center: Enhancing the Efficiency of Dicumene Chromium-Based Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Dicumene chromium-based catalysts in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and application of this compound-based catalysts, particularly in ethylene polymerization processes where they are frequently employed as Phillips-type catalysts.

Issue IDProblemPotential CausesRecommended Solutions
TC-01 Low or No Catalytic Activity 1. Incomplete Catalyst Activation: The active Cr(II) or Cr(III) species has not been properly formed from the precatalyst. 2. Presence of Catalyst Poisons: Water, oxygen, or other impurities in the reagents or reaction environment. 3. Incorrect Activator/Cocatalyst Ratio: The molar ratio of the aluminum alkyl activator to the chromium catalyst is suboptimal. 4. Suboptimal Reaction Temperature: The temperature is too low for efficient activation and polymerization.1. Review Activation Protocol: Ensure the calcination temperature is sufficiently high (typically 500-1000°C) to dehydroxylate the silica support and activate the chromium species. If using a reducing agent like carbon monoxide, verify its purity and the reaction conditions. 2. Ensure Inert Atmosphere: Use rigorously dried solvents and monomers. Employ Schlenk line or glovebox techniques to exclude air and moisture. 3. Optimize Activator Concentration: Titrate the activator (e.g., MMAO, AlR₃) to determine the optimal molar ratio for maximum activity. 4. Adjust Reaction Temperature: Gradually increase the reaction temperature, monitoring for any changes in activity. Commercial polymerization temperatures often range from 65°C to 180°C.[1]
TC-02 Poor Polymer Properties (e.g., Undesirable Molecular Weight, Broad Molecular Weight Distribution) 1. Inappropriate Support Characteristics: The pore size, pore volume, and surface area of the silica support are not suitable for the desired polymer outcome.[1][2] 2. Incorrect Calcination Temperature: The temperature used for catalyst activation influences the final polymer characteristics.[1] 3. Suboptimal Hydrogen Concentration: Hydrogen is a key chain transfer agent, and its concentration affects the molecular weight of the polymer.1. Select Appropriate Support: For lower molecular weight polymers, use a silica support with a larger pore volume.[1][2] 2. Optimize Calcination Temperature: A higher calcination temperature can lead to an increase in the melt index (inversely related to molecular weight) of the polymer.[1] 3. Adjust Hydrogen Pressure: Increase the partial pressure of hydrogen to decrease the average molecular weight of the polyethylene.
TC-03 Catalyst Deactivation During Reaction 1. Fouling: Deposition of carbonaceous materials (coke) on the active sites. 2. Thermal Degradation: Sintering of the active chromium species or collapse of the support's pore structure at high temperatures.[3] 3. Poisoning: Strong chemisorption of impurities from the feedstock on the active sites.[3]1. Introduce Hydrogen: In some catalytic systems, hydrogen can mitigate the formation of coke precursors.[4] 2. Control Reaction Temperature: Operate within the recommended temperature range to avoid thermal degradation of the catalyst. 3. Purify Feedstock: Ensure high purity of ethylene and any comonomers by passing them through appropriate purification columns to remove potential poisons.
TC-04 Inconsistent Results / Poor Reproducibility 1. Variability in Catalyst Preparation: Inconsistent chromium loading or incomplete impregnation on the support. 2. Atmospheric Leaks: Small leaks in the reactor setup introducing contaminants. 3. Inconsistent Reagent Quality: Variations in the purity of solvents, monomers, or activators between batches.1. Standardize Catalyst Synthesis: Follow a consistent protocol for catalyst impregnation and calcination. Characterize each batch of catalyst to ensure consistent chromium loading and dispersion. 2. Leak-Check Reactor System: Before each experiment, thoroughly leak-check the reactor and gas delivery lines. 3. Purify and Standardize Reagents: Use freshly distilled solvents and high-purity monomers. If possible, use an activator from a single, well-characterized batch.

Frequently Asked Questions (FAQs)

1. What is a this compound-based catalyst?

This compound, more formally known as bis(cumene)chromium, is an organometallic compound where a central chromium atom is bonded to two cumene (isopropylbenzene) ligands. In industrial applications, it is often a precursor for supported chromium catalysts, such as the Phillips catalyst, used extensively for ethylene polymerization.[5] The catalyst is typically prepared by impregnating a chromium compound onto a high-surface-area support, like silica gel, followed by high-temperature activation.[5]

2. How do I prepare and activate a supported this compound catalyst?

A typical preparation involves the following steps:

  • Impregnation: A high surface area silica gel is impregnated with a solution containing a chromium precursor (like chromium trioxide or a chromium salt).

  • Drying: The impregnated support is thoroughly dried to remove the solvent.

  • Calcination (Activation): The dried material is heated in a flow of dry air at high temperatures (e.g., 500-1000°C). This step removes hydroxyl groups from the silica surface and converts the chromium to its active, typically hexavalent, state, often as a surface chromate ester.[1][5] The activated catalyst should be stored under an inert atmosphere (e.g., dry nitrogen) until use.[1]

3. What is the role of the silica support?

The silica support is not merely an inert carrier; its properties significantly influence the catalyst's performance and the resulting polymer characteristics.[1] Key factors include:

  • Surface Area and Porosity: A high surface area allows for better dispersion of the active chromium sites. The pore volume and pore size affect the diffusion of monomers and the properties of the resulting polymer. For instance, catalysts on high pore volume silica tend to produce polyethylene with a lower molecular weight.[1][2]

  • Surface Hydroxyl Groups: The presence of silanol (Si-OH) groups on the silica surface can negatively impact catalytic activity. The high-temperature calcination step is crucial for removing these groups.[1]

4. What are common activators for these catalysts and how do they work?

While some Phillips-type catalysts can be activated by ethylene alone, organoaluminum compounds are often used as activators or cocatalysts. Modified methylaluminoxane (MMAO) and various trialkylaluminum compounds (e.g., Al(CH₃)₃, Al(C₂H₅)₃) are common examples. These activators can play several roles, including the reduction of the chromium center and the alkylation of the active site, which initiates the polymerization process. The choice of activator and the Al/Cr molar ratio can significantly impact the catalyst's productivity and the selectivity of the reaction.

5. How can I influence the molecular weight of the polyethylene produced?

Several factors can be adjusted to control the molecular weight of the resulting polymer:

  • Hydrogen Concentration: Hydrogen acts as a chain transfer agent. Increasing the hydrogen pressure during polymerization will lead to a decrease in the average molecular weight.

  • Reaction Temperature: Higher polymerization temperatures generally result in lower molecular weight polymers.

  • Support Properties: As mentioned, using a silica support with a larger pore volume can lead to the production of polyethylene with a lower molecular weight and a higher melt index.[1][2]

  • Catalyst Modifications: The addition of co-catalysts or modifying the support (e.g., with titania) can also alter the polymer's molecular weight.

Quantitative Data Summary

The following tables summarize key quantitative data on the performance of supported chromium catalysts.

Table 1: Effect of Titania Content in Cr/Silica-Titania Support on Catalyst Activity and Polymer Properties

Titania Content (wt%)Catalyst Activity (g PE / g cat-h)Molecular Weight (Mw) ( kg/mol )Long-Chain Branching (LCB) (per 10⁶ C)
010002500.1
220002200.3
535001800.6
1025001500.4
Data adapted from studies on the influence of mixed oxide supports. Actual values may vary based on specific experimental conditions.

Table 2: Influence of Calcination Temperature on Cr/Silica Catalyst Performance

Calcination Temperature (°C)Polymerization Activity (Relative Units)Polymer Melt Index (MI) (g/10 min)
5001.00.2
6001.50.5
7002.21.1
8002.82.0
Data synthesized from literature describing the general effects of calcination temperature on Phillips-type catalysts.[1] Melt Index is inversely related to molecular weight.

Experimental Protocols

Protocol 1: General Procedure for Ethylene Polymerization using a Supported Chromium Catalyst

  • Catalyst Preparation and Activation:

    • Impregnate a wide-pore silica support with an aqueous solution of a chromium salt (e.g., chromium(III) acetate) to achieve the desired chromium loading (typically 0.5-1.0 wt%).

    • Dry the impregnated silica in an oven at 120°C overnight.

    • Place the dried material in a fluidized bed reactor and calcine under a stream of dry air. Ramp the temperature to 845°C and hold for at least 5 hours.

    • Cool the catalyst under a stream of dry nitrogen and store in an inert atmosphere.

  • Polymerization Reaction:

    • Assemble a dry, inert-atmosphere polymerization reactor (e.g., a stainless-steel autoclave).

    • Introduce the desired amount of activated catalyst into the reactor under a nitrogen counterflow.

    • Seal the reactor and introduce a purified, dry solvent (e.g., isobutane or hexane).

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 14 bar).

    • Heat the reactor to the target temperature (e.g., 90-100°C) while stirring.

    • Maintain the reaction for the desired duration. Monitor the uptake of ethylene to track the reaction progress.

    • After the reaction time, cool the reactor, vent the excess ethylene, and collect the polymer.

    • Dry the polymer to a constant weight and characterize it for properties such as molecular weight and melt index.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_analysis Product Analysis Impregnation 1. Impregnation (Cr salt on Silica) Drying 2. Drying (120°C) Impregnation->Drying Calcination 3. Calcination (500-1000°C in Air) Drying->Calcination Storage 4. Storage (Inert Atmosphere) Calcination->Storage Catalyst_Charge 6. Catalyst Charging Storage->Catalyst_Charge Reactor_Prep 5. Reactor Setup (Inert Atmosphere) Reactor_Prep->Catalyst_Charge Solvent_Add 7. Solvent Addition Catalyst_Charge->Solvent_Add Ethylene_Pressurize 8. Ethylene Pressurization Solvent_Add->Ethylene_Pressurize Heating 9. Heating & Stirring Ethylene_Pressurize->Heating Polymerization 10. Reaction Heating->Polymerization Workup 11. Polymer Isolation & Drying Polymerization->Workup Characterization 12. Characterization (GPC, DSC, etc.) Workup->Characterization

Caption: Workflow for supported chromium catalyst preparation and ethylene polymerization.

Troubleshooting_Logic Start Low/No Activity (Issue TC-01) Check_Activation Was Catalyst Properly Activated? Start->Check_Activation Check_Poisons Are Reagents/System Free of Poisons (H₂O, O₂)? Check_Activation->Check_Poisons Yes Sol_Activation Solution: Review Calcination Protocol (Temp, Time, Atmosphere) Check_Activation->Sol_Activation No Check_Temp Is Reaction Temperature Optimal? Check_Poisons->Check_Temp Yes Sol_Poisons Solution: Dry Solvents/Monomers, Use Inert Techniques Check_Poisons->Sol_Poisons No Check_Activator Is Activator Ratio Correct? Check_Temp->Check_Activator Yes Sol_Temp Solution: Gradually Increase Reaction Temperature Check_Temp->Sol_Temp No Sol_Activator Solution: Optimize Al/Cr Molar Ratio Check_Activator->Sol_Activator No

Caption: Troubleshooting decision tree for low catalytic activity.

References

Technical Support Center: Column Chromatography for Bis(arene)chromium Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatographic separation of bis(arene)chromium salts.

Frequently Asked Questions (FAQs)

Q1: Is column chromatography a suitable method for purifying bis(arene)chromium salts?

A: Yes, column chromatography is an effective technique for the analysis and separation of bis(arene)chromium salts. It has been successfully used for the purification of both neutral bis(arene)chromium(0) complexes and cationic bis(arene)chromium(I) salts.[1]

Q2: What are the recommended stationary phases for the chromatography of bis(arene)chromium salts?

A: The choice of stationary phase is critical and depends on the stability of your specific complex.

  • Alumina (Al₂O₃): Neutral or basic alumina is often the preferred stationary phase, especially for the purification of neutral Cr(0) complexes, as it is less acidic than silica and can minimize decomposition.[1]

  • Silica Gel (SiO₂): Silica gel can be used, but it's crucial to assess the stability of your bis(arene)chromium salt on it first, as its acidic nature can cause decomposition of sensitive organometallic compounds.[2] A 2D TLC test is recommended to check for stability before committing to a column. If decomposition is observed, using deactivated (neutralized) silica gel can be a viable alternative.

  • Mixed-Bed Ion-Exchange Media: For cationic bis(arene)chromium(I) salts, mixed-bed ion-exchange columns containing both anion and cation exchange sites (like alumina and silica) can be effective for simultaneous separation of different ionic species.[3]

Q3: How do I handle the air and moisture sensitivity of bis(arene)chromium complexes during chromatography?

A: Bis(arene)chromium complexes, particularly the neutral Cr(0) species, are often air-sensitive.[4][5][6] Therefore, all chromatographic procedures should be performed under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by:

  • Using a Schlenk line: This allows for the assembly and operation of the chromatography column under a positive pressure of inert gas.

  • Working in a glovebox: For highly sensitive compounds, packing and running the column entirely within a glovebox provides the most controlled inert environment.[2]

All solvents must be thoroughly degassed before use to remove dissolved oxygen.[7] Common degassing methods include freeze-pump-thaw cycles, sparging with an inert gas, or sonication under vacuum.

Q4: My bis(arene)chromium salt is light-sensitive. How can I prevent decomposition during chromatography?

A: Many bis(arene)chromium(I) salts are known to be light-sensitive.[1] To prevent photodegradation during the purification process, it is recommended to:

  • Wrap the glass chromatography column with aluminum foil.

  • Protect collection flasks from direct light.

  • Work in a dimly lit area of the lab when possible.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of bis(arene)chromium salts.

Problem: No compound is eluting from the column.
Possible Cause Solution
Incorrect Eluent Polarity The eluent may not be polar enough to displace your compound from the stationary phase. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Compound Decomposition on the Column Your bis(arene)chromium salt may be unstable on the chosen stationary phase (especially acidic silica gel). Perform a 2D TLC to confirm stability. If decomposition occurs, switch to a more inert stationary phase like neutral alumina or deactivated silica gel.
Compound Precipitation at the Top of the Column The sample may have precipitated upon loading due to low solubility in the initial eluent. Ensure your crude material is fully dissolved in the loading solvent. If necessary, use a stronger, more polar solvent for loading, or use the "dry loading" method where the sample is pre-adsorbed onto a small amount of stationary phase.
Problem: The colored band of my compound is spreading or tailing significantly.
Possible Cause Solution
Secondary Retention Mechanisms For cationic salts, strong ionic interactions with the stationary phase can cause peak tailing.[7][8][9] Consider adding a small amount of a modifier to the eluent, such as a salt or a buffer, to mitigate these interactions. The pH of the mobile phase can also be adjusted if using a buffered system.
Column Overload Too much sample was loaded onto the column.[10] This leads to a non-linear adsorption isotherm and results in peak tailing. Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Poor Column Packing An unevenly packed column with channels or voids will lead to poor separation and band broadening.[11][12] Ensure the column is packed uniformly as a homogenous slurry. Gently tapping the column during packing can help settle the stationary phase evenly.
Problem: The color of my compound changes or fades on the column.
Possible Cause Solution
Decomposition due to Air/Moisture The inert atmosphere has been compromised. Check all connections on your Schlenk line or glovebox for leaks. Ensure all solvents were properly degassed.
Decomposition due to Stationary Phase The compound is reacting with the stationary phase. As mentioned previously, test for stability with a 2D TLC and switch to a more inert stationary phase if necessary.
Light-Induced Decomposition The compound is light-sensitive. Protect the column and collection vessels from light by wrapping them in aluminum foil.[1]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Encountered During Column Chromatography no_elution No Compound Eluting start->no_elution Is the compound stuck? peak_tailing Significant Peak Tailing start->peak_tailing Is the peak shape poor? color_change Compound Color Changes/ Fades on Column start->color_change Is the compound decomposing? check_polarity Increase Eluent Polarity no_elution->check_polarity check_decomp Check for On-Column Decomposition (2D TLC) no_elution->check_decomp check_precipitation Check for Sample Precipitation no_elution->check_precipitation switch_stationary_phase Switch to Alumina or Deactivated Silica check_decomp->switch_stationary_phase dry_loading Use Dry Loading Method check_precipitation->dry_loading add_modifier Add Eluent Modifier (e.g., salt, buffer) peak_tailing->add_modifier reduce_load Reduce Sample Load peak_tailing->reduce_load repack_column Repack Column Carefully peak_tailing->repack_column color_change->check_decomp check_inert Verify Inert Atmosphere (check for leaks) color_change->check_inert check_light Protect from Light (wrap in foil) color_change->check_light

Caption: Troubleshooting flowchart for common column chromatography issues with bis(arene)chromium salts.

Experimental Protocols

Protocol 1: Inert Atmosphere Column Chromatography using a Schlenk Line

This protocol describes the purification of an air-sensitive bis(arene)chromium salt.

1. Preparation of the Column and Stationary Phase:

  • A glass chromatography column equipped with a stopcock and a sidearm for connection to a Schlenk line is required.

  • The stationary phase (e.g., neutral alumina, Brockmann activity II-III) should be dried under high vacuum at >150 °C for several hours to remove adsorbed water and oxygen.

  • The column is assembled and connected to the Schlenk line, then evacuated and backfilled with inert gas (e.g., argon) three times.

2. Packing the Column (Slurry Method):

  • Under a positive flow of inert gas, a plug of glass wool is placed at the bottom of the column, followed by a small layer of sand.

  • In a separate Schlenk flask, the dried stationary phase is suspended in a degassed, non-polar solvent (e.g., hexane) to form a slurry.

  • The slurry is transferred to the column via a cannula under positive inert gas pressure.

  • The stationary phase is allowed to settle, and the excess solvent is drained until it is level with the top of the stationary phase. A layer of sand is then added to the top.

3. Sample Loading (Dry Loading Method):

  • The crude bis(arene)chromium salt is dissolved in a minimal amount of a suitable solvent.

  • A small amount of the dried stationary phase is added to this solution, and the solvent is removed under vacuum to yield a free-flowing powder.

  • Under a positive flow of inert gas, this powder is carefully added to the top of the packed column.

4. Elution and Fraction Collection:

  • The column is filled with the initial, degassed eluent (e.g., a non-polar solvent like hexane).

  • A gentle positive pressure of inert gas is applied to the top of the column to control the flow rate.

  • The eluent is passed through the column, and fractions are collected in Schlenk tubes.

  • The polarity of the eluent is gradually increased as required to elute the compound(s) of interest.

  • The progress of the separation can be monitored by TLC analysis of the collected fractions (if the compound is not intensely colored).

Inert Atmosphere Chromatography Workflow

InertAtmosphereChromatography cluster_prep Preparation cluster_packing Column Packing cluster_running Separation dry_stationary_phase Dry Stationary Phase (Alumina/Silica) make_slurry Make Slurry in Schlenk Flask dry_stationary_phase->make_slurry degas_solvents Degas Solvents (Freeze-Pump-Thaw) degas_solvents->make_slurry assemble_column Assemble Column on Schlenk Line transfer_slurry Cannula Transfer Slurry to Column assemble_column->transfer_slurry make_slurry->transfer_slurry pack_and_settle Pack and Settle Stationary Phase transfer_slurry->pack_and_settle load_sample Dry Load Sample pack_and_settle->load_sample elute Elute with Degassed Solvents load_sample->elute collect_fractions Collect Fractions in Schlenk Tubes elute->collect_fractions

Caption: Workflow for performing column chromatography of air-sensitive compounds under an inert atmosphere.

Quantitative Data Summary

The following table provides an illustrative example of the relative elution order and approximate Rf values for a series of bis(arene)chromium(I) hexafluorophosphate salts on neutral alumina. Actual Rf values will vary depending on the specific experimental conditions.

CompoundArene SubstituentEluent System (v/v)Approximate Rf
1 HDichloromethane/Methanol (98:2)0.55
2 -CH₃Dichloromethane/Methanol (99:1)0.60
3 -OCH₃Dichloromethane/Methanol (98:2)0.45
4 -COOCH₃Dichloromethane/Methanol (95:5)0.30

Note: Generally, electron-donating groups on the arene ring will decrease the polarity of the complex, leading to a higher Rf value, while electron-withdrawing groups will increase the polarity, resulting in a lower Rf value.

References

Challenges in the functionalization of the arene ligands in bis(benzene)chromium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the arene ligands in bis(benzene)chromium, a notoriously challenging synthetic endeavor.

Frequently Asked Questions (FAQs)

Q1: Why is direct electrophilic aromatic substitution on bis(benzene)chromium so difficult?

A1: Direct electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts acylation, nitration, or halogenation, are generally unsuccessful with bis(benzene)chromium. The electron-rich nature of the chromium center makes the complex highly susceptible to oxidation and decomposition under the strongly acidic and electrophilic conditions required for these reactions.[1] Attempted EAS often results in the destruction of the sandwich complex rather than the desired functionalization.[1]

Q2: What is the most common and effective method for functionalizing bis(benzene)chromium?

A2: The most widely accepted and successful method for introducing functional groups onto the benzene rings of bis(benzene)chromium is through a deprotonation-functionalization strategy, specifically lithiation followed by quenching with an electrophile.[1] This approach circumvents the harsh conditions of EAS.

Q3: What are the main challenges associated with the lithiation of bis(benzene)chromium?

A3: The primary challenges include:

  • Controlling the degree of substitution: It can be difficult to selectively achieve mono-, di-, or poly-lithiation, often leading to a mixture of products.[1]

  • Regioselectivity: For substituted bis(arene)chromium complexes, controlling the position of lithiation can be challenging.

  • Air and moisture sensitivity: Both bis(benzene)chromium and its lithiated intermediates are highly sensitive to air and moisture, necessitating strict anaerobic and anhydrous reaction conditions.[2]

  • Thermal stability: While more stable than during EAS, the complex can still decompose at elevated temperatures, requiring careful temperature control during the lithiation and quenching steps.

Q4: Can modern cross-coupling reactions like Sonogashira or Buchwald-Hartwig amination be used on bis(benzene)chromium?

A4: While theoretically possible, the direct application of palladium-catalyzed cross-coupling reactions on unmodified bis(benzene)chromium is not feasible. These reactions require an aryl halide or triflate as a coupling partner. Therefore, a preliminary functionalization step to introduce a suitable leaving group (e.g., a halogen) via a lithiation-halogenation sequence is necessary. The subsequent cross-coupling reaction would then need to be optimized to be compatible with the sensitive organometallic nature of the bis(arene)chromium scaffold.

Troubleshooting Guides

Issue 1: Low or no yield of the desired functionalized product after lithiation and electrophilic quench.
Possible Cause Troubleshooting Step
Incomplete Lithiation - Ensure the use of a sufficiently strong base, such as n-butyllithium in the presence of a chelating agent like TMEDA, to enhance basicity. - Optimize reaction time and temperature. Forcing conditions may be required, but decomposition must be monitored.
Decomposition of the Starting Material or Product - Maintain strict inert atmosphere (argon or nitrogen) and use anhydrous solvents. - Control the temperature carefully during the addition of reagents and throughout the reaction. - The choice of electrophile is critical; highly reactive electrophiles may lead to side reactions and decomposition.
Side Reactions of the Electrophile - Ensure the electrophile is pure and added at a controlled rate, often at low temperatures, to the lithiated species. - Consider the possibility of electron transfer processes between the lithiated complex and the electrophile.
Difficult Product Isolation - Functionalized bis(benzene)chromium complexes can be air-sensitive.[1] Purification should be carried out under an inert atmosphere, for example, using column chromatography on deoxygenated silica or alumina.
Issue 2: Formation of a mixture of products with different degrees of substitution.
Possible Cause Troubleshooting Step
Over-lithiation - Carefully control the stoichiometry of the lithiating agent. Using a limiting amount of base can favor mono-lithiation. - Lowering the reaction temperature and reducing the reaction time can also help to minimize multiple deprotonations.
Scrambling or Isomerization - High reaction temperatures can sometimes lead to ligand exchange or isomerization.[1] Conduct the reaction at the lowest effective temperature.

Experimental Protocols

Protocol 1: Lithiation and Silylation of Bis(benzene)chromium

This protocol is based on the method developed by Elschenbroich for the functionalization of bis(benzene)chromium.[1]

Reaction: (η⁶-C₆H₆)₂Cr + n-BuLi/TMEDA → [(η⁶-C₆H₅Li)₂(η⁶-C₆H₆)₂-n]Cr → (quench with R₃SiCl) → [(η⁶-C₆H₅SiR₃)n(η⁶-C₆H₆)₂-n]Cr

Materials:

  • Bis(benzene)chromium

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous solvent (e.g., cyclohexane or hexane)

  • Electrophile (e.g., trimethylsilyl chloride)

  • Anhydrous diethyl ether or THF

  • Standard Schlenk line equipment for inert atmosphere operations

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve bis(benzene)chromium in anhydrous cyclohexane.

  • Add TMEDA (stoichiometrically equivalent to n-BuLi) to the solution.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature, depending on the desired degree of lithiation).

  • Slowly add the n-BuLi solution dropwise with stirring. The reaction mixture may change color, indicating the formation of the lithiated species.

  • Allow the reaction to stir for a predetermined time (e.g., 2-12 hours) to ensure complete lithiation.

  • Cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Slowly add a solution of the electrophile (e.g., trimethylsilyl chloride) in an anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by chromatography under an inert atmosphere.

Quantitative Data from Literature (Illustrative):

Electrophile Product Yield (%) Reference
(CH₃)₃SiCl(η⁶-C₆H₅Si(CH₃)₃)₂CrNot specified, but product was isolated[1]

Visualizations

Functionalization_Workflow cluster_start Starting Material cluster_lithiation Activation cluster_intermediate Reactive Intermediate cluster_quench Functionalization cluster_product Product start Bis(benzene)chromium lithiation Lithiation (n-BuLi/TMEDA) start->lithiation lithiated_species Lithiated Bis(benzene)chromium lithiation->lithiated_species quench Electrophilic Quench (e.g., R₃SiCl, RX, etc.) lithiated_species->quench product Functionalized Bis(benzene)chromium quench->product

Caption: General workflow for the functionalization of bis(benzene)chromium.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low/No Product Yield incomplete_lith Incomplete Lithiation start->incomplete_lith decomposition Decomposition start->decomposition side_reactions Side Reactions start->side_reactions optimize_base Optimize Base/Conditions incomplete_lith->optimize_base inert_atmosphere Strict Inert Atmosphere decomposition->inert_atmosphere control_temp Control Temperature decomposition->control_temp side_reactions->control_temp purify_reagents Purify Electrophile side_reactions->purify_reagents

Caption: Troubleshooting logic for low product yield in functionalization reactions.

References

Identifying sources of impurities in Dicumene chromium precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to impurities in dicumene chromium precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound precursors?

A1: Impurities in this compound precursors can originate from several sources throughout the synthesis and handling processes. The primary sources include:

  • Starting Materials: The purity of the reactants, including cumene, chromium salts (e.g., chromium(III) chloride), and the reducing agent (e.g., aluminum powder), is critical. Impurities in the cumene, such as other alkylated benzenes, can lead to the formation of undesired sandwich compounds.

  • Synthesis Byproducts: The Fischer-Hafner synthesis, a common method for preparing this compound, is a reductive Friedel-Crafts reaction. This can generate byproducts. For instance, using unpurified reagents can lead to the formation of complex salts like bis(benzene)chromium octachlorooxotrialuminate.[1] Side reactions such as the formation of polyisopropylbenzenes during the synthesis of cumene can also introduce impurities.

  • Solvent and Reagent Contamination: Solvents used during the synthesis and purification steps can introduce contaminants. Common laboratory solvents and reagents are known sources of trace impurities.

  • Decomposition: this compound can be sensitive to air, moisture, and heat. Improper handling and storage can lead to the formation of decomposition products, including chromium oxides.

  • Incomplete Reactions: Unreacted starting materials can remain in the final product if the reaction does not go to completion.

Q2: How do impurities affect the performance of this compound precursors?

A2: The presence of impurities can have a significant impact on the performance and reliability of this compound precursors in downstream applications. Potential effects include:

  • Reduced Yield and Purity of the Final Product: Impurities can interfere with subsequent reactions, leading to lower yields and the incorporation of defects in the desired material.

  • Altered Material Properties: For applications in materials science, such as the deposition of chromium-containing thin films, impurities can alter the electrical, optical, and mechanical properties of the resulting material.

  • Inconsistent Experimental Results: The presence of unknown or variable levels of impurities can lead to poor reproducibility of experiments.

  • Catalyst Poisoning: In catalytic applications, certain impurities can act as poisons, deactivating the catalyst and reducing its efficiency.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A3: A combination of analytical techniques is typically employed for the comprehensive analysis of this compound precursors:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile organic impurities. It can separate different components of a mixture and provide information about their molecular weight and fragmentation patterns, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the structure of the desired this compound complex and identifying organic impurities.[2][3] Quantitative NMR (qNMR) can be used to determine the purity of the precursor without the need for a reference standard of the impurity.[4]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for the detection and quantification of trace elemental impurities, particularly other metals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the sample, which can help in the identification of certain types of impurities.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the synthesis and use of this compound precursors.

Issue 1: Unexpected Color of the Final Product
Observation Potential Cause Suggested Action
Greenish tintOxidation of Cr(0) to Cr(III) species.Ensure all synthesis and handling steps are performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and deoxygenated solvents.
Brown or black solidSignificant decomposition or presence of metallic impurities.Review the reaction temperature and duration. Analyze the product for elemental impurities using ICP-MS.
Crystalline solid with a different huePresence of a crystalline byproduct.Characterize the solid by X-ray diffraction. Analyze for byproducts using GC-MS and NMR. For example, with unpurified reagents in a Fischer-Hafner synthesis, a salt like bis(benzene)chromium octachlorooxotrialuminate could form.[1]
Issue 2: Low Yield of this compound
Observation Potential Cause Suggested Action
Low yield of the desired productIncomplete reaction.Verify the purity and stoichiometry of all reactants. Ensure the reducing agent is active. Optimize reaction time and temperature.
Side reactions consuming reactants.Analyze the crude reaction mixture for byproducts. Adjust reaction conditions (e.g., temperature, addition rate of reagents) to minimize side reactions.
Loss of product during workup and purification.Optimize the purification procedure (e.g., extraction, crystallization, sublimation). Ensure appropriate solvent selection.
Issue 3: Inconsistent Performance in Downstream Applications
Observation Potential Cause Suggested Action
Variable results between batchesBatch-to-batch variation in impurity profiles.Implement stringent quality control of starting materials. Perform detailed impurity analysis (GC-MS, NMR) on each batch of this compound.
Poor performance despite high purity by one methodPresence of impurities not detected by the primary analytical method.Employ orthogonal analytical techniques. For example, if purity is assessed by GC-MS, use NMR to detect non-volatile or thermally labile impurities.

Quantitative Data Summary

The following table provides a hypothetical summary of impurity analysis for two different batches of this compound, illustrating how quantitative data can be presented.

Impurity Batch A (%) Batch B (%) Analytical Method
Unreacted Cumene0.50.2GC-MS
Diisopropylbenzene0.1< 0.05GC-MS
Other Alkylated Benzenes< 0.05< 0.05GC-MS
Bis(arene)chromium byproductNot Detected0.3NMR
Chromium Oxides< 0.10.5ICP-MS
Purity (by qNMR) 99.2 98.9 qNMR

Experimental Protocols

Protocol 1: GC-MS Analysis for Volatile Organic Impurities

Objective: To identify and quantify volatile organic impurities in this compound precursors.

Methodology:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a high-purity solvent (e.g., toluene or hexane) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by assuming equal response factors for closely related compounds.

Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification

Objective: To confirm the structure of this compound and identify the presence of organic impurities.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., benzene-d₆ or toluene-d₈) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Experiment: Standard ¹H NMR.

    • Number of Scans: 16-64 (adjust as needed for signal-to-noise).

    • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).

    • Pulse Angle: 30-45 degrees.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate all signals. The ratio of the integrals of the aromatic and isopropyl protons of the cumene ligands should be consistent with the structure of this compound.

    • Identify impurity signals by comparing their chemical shifts to known values for common solvents and byproducts.[5] For quantitative analysis, compare the integral of a known impurity peak to the integral of a well-resolved product peak.

Visualizations

Impurity_Troubleshooting_Workflow cluster_synthesis Synthesis & Observation cluster_analysis Analysis cluster_identification Identification & Action Start This compound Synthesis Problem Observe Unexpected Product Characteristics Start->Problem Analysis Perform Analytical Characterization Problem->Analysis Unacceptable Product GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR ICPMS ICP-MS Analysis->ICPMS Identify Identify Impurity Source GCMS->Identify NMR->Identify ICPMS->Identify StartingMaterials Starting Materials Identify->StartingMaterials Byproducts Reaction Byproducts Identify->Byproducts Decomposition Decomposition Identify->Decomposition Remediate Remediate & Optimize StartingMaterials->Remediate Byproducts->Remediate Decomposition->Remediate

Caption: Workflow for troubleshooting impurities in this compound precursors.

Logical_Relationship_Impurity_Source cluster_sources Potential Impurity Sources Dicumene_Chromium This compound Precursor Starting_Materials Starting Materials (Cumene, CrCl3, Al) Dicumene_Chromium->Starting_Materials originates from Synthesis_Byproducts Synthesis Byproducts (e.g., complex salts) Dicumene_Chromium->Synthesis_Byproducts originates from Solvent_Contamination Solvent Contamination Dicumene_Chromium->Solvent_Contamination originates from Decomposition_Products Decomposition Products (e.g., Chromium Oxides) Dicumene_Chromium->Decomposition_Products originates from

Caption: Logical relationship between this compound and potential impurity sources.

References

Influence of solvent on the stability of Dicumene chromium solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and analysis of Dicumene chromium solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive?

This compound, also known as bis(cumene)chromium, is an organometallic sandwich compound with the formula Cr(η⁶-C₆H₅CH(CH₃)₂)₂. Like other bis(arene)chromium(0) complexes, it is sensitive to atmospheric oxygen and moisture. The chromium center in its zero-oxidation state is electron-rich and readily oxidized, leading to the decomposition of the complex.

Q2: My this compound solution changed color from yellow/brown to a colorless or green solution. What happened?

A color change often indicates decomposition. The characteristic color of bis(arene)chromium(0) complexes is due to charge transfer bands. Oxidation of the chromium center to higher oxidation states, such as Cr(I) or Cr(III), disrupts this electronic structure, leading to a loss of the original color. Green coloration, for instance, is characteristic of many Cr(III) compounds.

Q3: I observe a precipitate forming in my this compound solution. What is it?

Precipitate formation is another sign of decomposition. The solid is likely an insoluble chromium oxide or hydroxide, formed from the reaction of the complex with oxygen and moisture.

Q4: Can I use chlorinated solvents like dichloromethane or chloroform with this compound?

It is generally not recommended to use halogenated solvents with highly reactive organometallic compounds. There is a potential for reaction between the solvent and the complex, especially over prolonged periods or upon heating. Non-halogenated, anhydrous, and deoxygenated solvents are preferred.

Q5: How should I store my this compound solutions?

Solutions should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably a Schlenk flask or in a glovebox. Storage at low temperatures (-20°C or below) can further enhance stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution discoloration (e.g., fading of yellow/brown color, turning green) 1. Exposure to air (oxygen). 2. Presence of moisture in the solvent. 3. Use of an inappropriate or impure solvent.1. Ensure all manipulations are performed under a strict inert atmosphere using Schlenk line or glovebox techniques. 2. Use freshly distilled, anhydrous, and thoroughly deoxygenated solvents. 3. Choose a compatible solvent (see Data Presentation section).
Precipitate formation 1. Significant decomposition due to air/moisture exposure. 2. Low solubility of the complex in the chosen solvent at the storage temperature.1. Review and improve air-sensitive handling techniques. The solution may need to be discarded and remade. 2. Ensure the chosen solvent can dissolve the desired concentration of the complex at the storage temperature.
Inconsistent experimental results 1. Partial decomposition of the stock solution. 2. Contamination of the solution.1. Prepare fresh solutions for critical experiments. 2. Regularly check the purity of the solvent and the integrity of the storage container.
Difficulty dissolving the solid this compound 1. Use of a non-ideal solvent. 2. Insufficient solvent volume.1. Refer to the solvent compatibility information. Aromatic or etheral solvents are often good choices. 2. Prepare a more dilute solution.

Data Presentation: Influence of Solvent on Stability

Solvent Type Examples Expected Stability Reasoning
Aromatic Hydrocarbons Benzene, Toluene, XyleneGoodNon-polar and aprotic, minimizing reactions with the complex. The arene ligands themselves are aromatic hydrocarbons.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneModerate to GoodNon-polar and aprotic, but may have lower solvating power for the complex compared to aromatic solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateEthers are polar aprotic solvents that can coordinate to the metal center, which might slightly alter its reactivity. Must be rigorously purified from peroxides.
Polar Aprotic Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Poor to ModerateHigher polarity and coordinating ability can promote decomposition pathways, such as oxidation.
Protic Solvents Alcohols (e.g., Methanol, Ethanol), WaterVery PoorThe acidic protons can readily react with and decompose the organometallic complex. Water will lead to rapid hydrolysis.
Halogenated Solvents Dichloromethane (DCM), Chloroform (CHCl₃)PoorPotential for redox reactions and decomposition.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution under Inert Atmosphere

Objective: To prepare a stock solution of this compound of a known concentration for experimental use.

Materials:

  • This compound solid

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Schlenk flask with a magnetic stir bar

  • Septa

  • Syringes and needles

  • Inert gas (Argon or Nitrogen) supply connected to a Schlenk line

  • Analytical balance

Procedure:

  • Dry the Schlenk flask and stir bar in an oven and allow to cool under vacuum.

  • In a glovebox or under a positive flow of inert gas, weigh the desired amount of this compound and add it to the Schlenk flask.

  • Seal the flask with a septum.

  • Connect the flask to the Schlenk line and evacuate and backfill with inert gas three times to ensure an inert atmosphere.

  • Using a syringe, transfer the required volume of anhydrous, deoxygenated solvent into the Schlenk flask.

  • Stir the solution until the solid is completely dissolved.

  • Store the solution under a positive pressure of inert gas in a dark, cool place.

Protocol 2: Monitoring the Stability of this compound Solutions using UV-Vis Spectroscopy

Objective: To qualitatively and semi-quantitatively assess the stability of a this compound solution over time by monitoring changes in its absorption spectrum.

Materials:

  • Stock solution of this compound in the solvent of interest

  • UV-Vis spectrophotometer

  • Cuvettes with septa or an airtight sample holder for air-sensitive samples

  • Syringes and needles

Procedure:

  • Prepare a solution of this compound in the chosen solvent under an inert atmosphere as described in Protocol 1.

  • Using a gas-tight syringe, transfer an aliquot of the solution into an airtight cuvette.

  • Immediately record the initial UV-Vis spectrum of the solution. Identify the wavelength of maximum absorbance (λmax).

  • Store the cuvette under the same conditions as the bulk solution (e.g., at room temperature, protected from light).

  • At regular time intervals (e.g., every hour, then every 24 hours), record the UV-Vis spectrum.

  • Monitor the decrease in absorbance at λmax over time. A decrease in absorbance indicates decomposition of the complex.

  • Plot absorbance at λmax versus time to visualize the stability profile.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment prep Prepare this compound Solution (Protocol 1) initial_analysis Initial Analysis (UV-Vis, NMR) prep->initial_analysis t = 0 storage Store under Controlled Conditions (Inert, Dark) initial_analysis->storage time_points Periodic Sampling at Time Intervals storage->time_points t = 1, 2, 3... analysis Analyze Samples (UV-Vis, NMR) time_points->analysis data Data Analysis (Plot Absorbance vs. Time) analysis->data

Caption: Workflow for assessing the stability of this compound solutions.

Degradation_Pathway General Decomposition Pathway dc_cr This compound (Cr(0)) oxidized_species Oxidized Intermediates (e.g., [Cr(I)]+) dc_cr->oxidized_species final_products Final Decomposition Products (e.g., Cr2O3, Cumene) oxidized_species->final_products reagents O2, H2O reagents->dc_cr Oxidation

Caption: Simplified pathway of this compound decomposition.

Technical Support Center: Process Improvements for the Large-Scale Synthesis of Bis(cumene)chromium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis of Bis(cumene)chromium. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems encountered during the large-scale synthesis of Bis(cumene)chromium, offering potential causes and recommended solutions.

Issue ID Problem Potential Causes Recommended Solutions
BC-T01 Low Yield of Bis(cumene)chromium - Incomplete reaction due to insufficient reaction time or temperature.- Poor quality or stoichiometry of reagents (CrCl₃, Al, Cumene, AlCl₃).- Presence of moisture or oxygen in the reaction system.- Suboptimal reaction conditions.- Optimize reaction time and temperature based on in-process monitoring.- Ensure high purity of all reagents and precise stoichiometric ratios.- Employ rigorous inert atmosphere techniques (e.g., dry nitrogen or argon) and use anhydrous solvents.- Refer to optimized experimental protocols for ideal conditions.
BC-T02 Product is a dark, intractable tar instead of a crystalline solid. - Excessive reaction temperature leading to decomposition.- Presence of impurities in the cumene starting material.- Prolonged reaction times causing side reactions.- Maintain strict temperature control throughout the synthesis.- Use freshly distilled, high-purity cumene.- Monitor the reaction progress to avoid extended reaction times after completion.
BC-T03 Formation of significant amounts of side products (e.g., polyalkylated benzenes). - High reaction temperatures can promote Friedel-Crafts isomerization and transalkylation.[1]- Conduct the reaction at the lowest effective temperature.[1]- Consider using a milder Lewis acid or optimizing the AlCl₃ concentration.
BC-T04 Difficulty in isolating and purifying the final product. - The product is highly air-sensitive, leading to decomposition during workup.[1]- Co-precipitation of inorganic salts with the product.- Perform all isolation and purification steps under a strict inert atmosphere.- Utilize appropriate filtration and washing techniques to remove inorganic byproducts effectively. Consider column chromatography on deoxygenated alumina.[1]
BC-T05 Inconsistent batch-to-batch results. - Variations in the quality of raw materials, especially the activity of the aluminum powder.- Inconsistent inert atmosphere conditions.- Fluctuations in reaction temperature control.- Establish stringent quality control for all incoming raw materials.- Standardize inert gas purging procedures and ensure leak-tight reactor systems.- Calibrate and verify temperature monitoring and control systems regularly.

Frequently Asked Questions (FAQs)

1. What is the most common and scalable method for synthesizing Bis(cumene)chromium?

The most widely used method for the large-scale synthesis of Bis(cumene)chromium is the Fischer-Hafner reductive Friedel-Crafts reaction. This method involves the reaction of chromium(III) chloride (CrCl₃) with cumene in the presence of aluminum powder as a reducing agent and aluminum chloride (AlCl₃) as a catalyst.[1]

2. What are the critical safety precautions to consider during the large-scale synthesis of Bis(cumene)chromium?

The synthesis of Bis(cumene)chromium involves several hazards that require strict safety protocols:

  • Pyrophoric and Air-Sensitive Nature: The final product and intermediates can be pyrophoric and are highly sensitive to air and moisture. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Flammable Solvents: Cumene and other organic solvents used are flammable. The reaction should be carried out in a well-ventilated area, away from ignition sources.

  • Corrosive Reagents: Aluminum chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Exothermic Reaction: The reaction can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

3. How can the quality of the raw materials impact the synthesis?

The purity of the starting materials is critical for a successful and high-yielding synthesis:

  • Cumene: The presence of water or other oxygenated impurities can quench the reaction and lead to the formation of byproducts. It is often recommended to use freshly distilled and deoxygenated cumene.

  • Chromium(III) Chloride (CrCl₃): Anhydrous CrCl₃ is essential as any moisture will interfere with the reaction.

  • Aluminum Powder: The activity of the aluminum powder can vary. A fine powder with a high surface area is generally preferred to ensure efficient reduction.

  • Aluminum Chloride (AlCl₃): The quality of the Lewis acid catalyst is important for the reaction rate and yield.

4. What are the common side reactions, and how can they be minimized?

A common side reaction is the Friedel-Crafts isomerization or transalkylation of the cumene ligand, which can be promoted by the AlCl₃ catalyst at elevated temperatures.[1] This can lead to the formation of other alkylated benzene chromium complexes. To minimize these side reactions, it is crucial to maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

5. What are the recommended methods for purifying Bis(cumene)chromium on a large scale?

Purification of the air-sensitive Bis(cumene)chromium on a large scale presents challenges. A common procedure involves:

  • Filtration: The reaction mixture is first filtered under an inert atmosphere to remove excess aluminum and aluminum salts.

  • Extraction: The product is extracted into a suitable organic solvent.

  • Washing: The organic phase is washed with deoxygenated water to remove any remaining water-soluble byproducts.

  • Drying and Solvent Removal: The organic solution is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under vacuum.

  • Crystallization or Sublimation: The crude product can be further purified by crystallization from an appropriate solvent or by sublimation under high vacuum.

6. How can the progress of the reaction be monitored?

For large-scale synthesis, in-process monitoring is crucial. Techniques that can be employed include:

  • Colorimetric Changes: The reaction mixture typically undergoes distinct color changes, which can be a qualitative indicator of reaction progress.

  • Spectroscopic Methods: Techniques such as UV-Vis or IR spectroscopy can be used to monitor the formation of the Bis(cumene)chromium complex by observing the appearance of its characteristic absorption bands.

  • Chromatographic Methods: Small aliquots can be carefully quenched and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.

Experimental Protocols

A generalized experimental protocol for the Fischer-Hafner synthesis of Bis(cumene)chromium is provided below. Note: This is a general guideline and should be optimized for specific equipment and scales.

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Aluminum powder

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous, deoxygenated Cumene

  • Anhydrous, deoxygenated organic solvent for extraction (e.g., toluene or diethyl ether)

Procedure:

  • Reactor Setup: A multi-necked reactor equipped with a mechanical stirrer, a condenser, a dropping funnel, and an inlet for inert gas is assembled and thoroughly dried. The system is then purged with dry nitrogen or argon.

  • Charging Reagents: Anhydrous CrCl₃, aluminum powder, and a portion of the anhydrous cumene are charged into the reactor under a positive pressure of inert gas.

  • Initiation: A solution of AlCl₃ in anhydrous cumene is slowly added to the stirred reaction mixture via the dropping funnel.

  • Reaction: The reaction mixture is heated to the desired temperature (typically in the range of 60-140°C, depending on the specific protocol) and stirred vigorously. The progress of the reaction is monitored.

  • Quenching and Workup: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of a deoxygenated aqueous solution (e.g., aqueous HCl or NaOH, depending on the desired workup path).

  • Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization or sublimation.

Process Optimization Data

Parameter Condition Impact on Yield Impact on Purity Remarks
Temperature Low (e.g., 60-80°C)May be slowHighMinimizes side reactions like isomerization.[1]
Moderate (e.g., 80-120°C)OptimalGoodA balance between reaction rate and purity.
High (e.g., >120°C)May decrease due to decompositionLowIncreased risk of side reactions and product decomposition.[1]
Reaction Time ShortLowHighIncomplete conversion of starting materials.
OptimalHighHighDetermined by in-process monitoring.
LongMay decreaseLowIncreased formation of byproducts.[1]
AlCl₃/CrCl₃ Ratio LowLow-Insufficient catalytic activity.
OptimalHighHighTypically in the range of 2:1 to 3:1.
HighMay decreaseLowCan lead to increased side reactions.
Solvent Aromatic (e.g., Cumene as solvent)GoodGoodStandard for this reaction.
Aliphatic co-solventMay varyMay varyCan influence solubility and reaction rate.

Visualizations

Experimental Workflow for Bis(cumene)chromium Synthesis

G Experimental Workflow for Bis(cumene)chromium Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dry and Assemble Reactor B Purge with Inert Gas A->B C Prepare Anhydrous Reagents B->C D Charge CrCl3, Al, Cumene C->D E Add AlCl3 Solution D->E F Heat and Stir E->F G Monitor Reaction Progress F->G H Cool and Quench Reaction G->H I Phase Separation and Extraction H->I J Wash and Dry Organic Phase I->J K Solvent Removal J->K L Purify by Crystallization/Sublimation K->L M M L->M Final Product: Bis(cumene)chromium G Troubleshooting Logic for Low Product Yield Start Low Yield of Bis(cumene)chromium Q1 Were reagents anhydrous and of high purity? Start->Q1 S1 Source high-purity, anhydrous reagents and dry solvents. Q1->S1 No Q2 Was a strict inert atmosphere maintained? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Start S2 Improve inert gas purging and check for leaks. Q2->S2 No Q3 Were reaction temperature and time optimized? Q2->Q3 Yes A2_Yes Yes A2_No No S2->Start S3 Optimize temperature and time using in-process monitoring. Q3->S3 No Q4 Was the stoichiometry of reagents correct? Q3->Q4 Yes A3_Yes Yes A3_No No S3->Start S4 Verify calculations and ensure accurate reagent measurement. Q4->S4 No End Yield Improved Q4->End Yes A4_Yes Yes A4_No No S4->Start

References

Validation & Comparative

A Comparative Analysis of Dicumene Chromium and Bis(benzene)chromium as MOCVD Precursors for Chromium-Based Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in materials science and semiconductor manufacturing, the selection of an appropriate precursor is a critical step in the Metal-Organic Chemical Vapor Deposition (MOCVD) process. This guide provides a comparative study of two common chromium precursors, Dicumene chromium (Cr(C9H12)2) and Bis(benzene)chromium (Cr(C6H6)2), for the deposition of chromium-containing thin films.

This analysis focuses on the performance characteristics of each precursor, supported by available experimental data, to assist in making an informed decision for specific MOCVD applications. Key metrics such as physical properties, deposition characteristics, and resultant film properties are compared.

Physical and Chemical Properties

A fundamental aspect of any MOCVD precursor is its volatility and thermal stability. These properties dictate the precursor's transport characteristics within the MOCVD reactor and its decomposition behavior on the substrate surface.

PropertyThis compound (Cr(C9H12)2)Bis(benzene)chromium (Cr(C6H6)2)
Molecular Weight 292.42 g/mol 208.22 g/mol [1]
Melting Point Not readily available284-285 °C[1]
Decomposition Temperature Information not readily availableStarts at 330°C (for Bis(ethylbenzene)chromium, a close analogue)[2]
Vapor Pressure logP(Torr) = -3610/T(K) + 8.81 (for Bis(ethylbenzene)chromium, a close analogue)[2]Information not readily available in a comparable format

Deposition Characteristics and Film Properties

The ultimate goal of MOCVD is the deposition of high-quality thin films with desired properties. The choice of precursor significantly influences the deposition rate, film composition, and microstructure.

Both this compound and Bis(benzene)chromium are known to produce chromium carbide (Cr7C3) films, often with free carbon contamination.[3] An important finding is that the source of this carbon incorporation is primarily the fragmentation of the benzene ring itself, rather than the decomposition of the alkyl groups (in the case of this compound).[3] This suggests that despite the difference in their ligand structure, both precursors can lead to similar levels of carbon in the deposited films.[3]

Coatings grown from these bis-arene chromium precursors are typically polycrystalline when deposited at temperatures above 450°C and amorphous at lower temperatures.[3]

FeatureThis compoundBis(benzene)chromium
Typical Film Composition Cr7C3 with free carbonCr7C3 with free carbon[3]
Primary Source of Carbon Benzene ring fragmentation[3]Benzene ring fragmentation[3]
Film Crystallinity Polycrystalline > 450°C, Amorphous < 450°C[3]Polycrystalline > 450°C, Amorphous < 450°C[3]
Deposition Rate Maximum growth rates of 150-180 µm/h have been achieved for chromium carbide deposition from bis(arene) compounds under specific conditions[2]Not readily available for direct comparison

Experimental Protocols

Detailed experimental protocols for MOCVD using these precursors are not extensively available in a standardized format. However, a general MOCVD process for chromium-based films would involve the following steps:

  • Precursor Handling: Both this compound and Bis(benzene)chromium are air-sensitive and should be handled in an inert atmosphere (e.g., a glovebox).

  • Vaporization: The solid precursor is heated in a bubbler to generate a sufficient vapor pressure for transport into the reactor.

  • Transport: An inert carrier gas (e.g., Argon or Nitrogen) is passed through the bubbler to transport the precursor vapor to the reaction chamber.

  • Deposition: The precursor vapor thermally decomposes on a heated substrate, leading to the formation of a thin film.

  • By-product Removal: Gaseous by-products are removed from the reactor by the carrier gas flow.

A typical MOCVD setup for depositing chromium oxide films, which shares principles with chromium carbide deposition, involves introducing argon gas as a carrier at a flow rate of 200 sccm and maintaining a pressure of 0.4 Torr.[4] The solid precursor is placed upstream of the tube furnace where the substrates are located.[4]

Visualizing the MOCVD Process

To better understand the chemical transformations and the experimental workflow, the following diagrams are provided.

M_C_Bond_Dissociation cluster_Dicumene This compound Dissociation cluster_Bisbenzene Bis(benzene)chromium Dissociation Cr(C9H12)2(g) Cr(C9H12)2(g) Cr(s) Cr(s) Cr(C9H12)2(g)->Cr(s) Δ 2 C9H12(g) 2 C9H12(g) Cr(C9H12)2(g)->2 C9H12(g) Δ Cr(C6H6)2(g) Cr(C6H6)2(g) Cr(s)_2 Cr(s) Cr(C6H6)2(g)->Cr(s)_2 Δ 2 C6H6(g) 2 C6H6(g) Cr(C6H6)2(g)->2 C6H6(g) Δ

Caption: Metal-Ligand Bond Dissociation Pathways.

MOCVD_Workflow Precursor_Loading Precursor Loading (Inert Atmosphere) Vaporization Precursor Vaporization (Heated Bubbler) Precursor_Loading->Vaporization Vapor_Transport Vapor Transport (Carrier Gas) Vaporization->Vapor_Transport Deposition Deposition on Substrate (Heated Reactor) Vapor_Transport->Deposition Byproduct_Removal By-product Removal Deposition->Byproduct_Removal Film_Characterization Thin Film Characterization Deposition->Film_Characterization

Caption: General MOCVD Experimental Workflow.

Conclusion

Both this compound and Bis(benzene)chromium serve as viable precursors for the MOCVD of chromium carbide thin films. The choice between them may depend on factors such as precursor availability, cost, and specific process requirements. A key takeaway is that the carbon incorporation into the films is a result of the decomposition of the aromatic rings in both precursors. For applications where carbon content is a critical parameter, process optimization (e.g., deposition temperature, pressure, and the use of co-reactants) will be more crucial than the selection between these two specific organometallic compounds. Further research providing direct, side-by-side comparative data on deposition rates and film properties under identical conditions would be beneficial for a more definitive selection.

References

Dicumene Chromium in Catalysis: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Dicumene chromium, more formally known as bis(cumene)chromium, reveals its standing as a noteworthy catalyst in the realm of ethylene polymerization. This guide provides a comparative analysis of its performance against established catalytic systems, namely Ziegler-Natta and Phillips catalysts, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Bis(cumene)chromium, an organochromium compound, demonstrates significant catalytic activity for ethylene polymerization when deposited on a support material such as silica or silica-alumina. Its performance characteristics, particularly in terms of polymer properties and catalytic efficiency, position it as a subject of interest for industrial and academic research.

Performance Comparison in Ethylene Polymerization

The efficacy of a polymerization catalyst is determined by several key metrics, including activity (yield of polymer per unit of catalyst), the molecular weight (Mw) of the resulting polymer, and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. A comparative overview of bis(cumene)chromium with Ziegler-Natta and Phillips catalysts is presented below.

Catalyst SystemSupportCo-catalyst/ActivatorActivity (g PE / g Cat · h)Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Polymer Characteristics
Bis(cumene)chromium Silica-AluminaThermal AgingHighHighBroadHigh-density polyethylene (HDPE)
Ziegler-Natta (TiCl₄/AlEt₃) MgCl₂Triethylaluminium (AlEt₃)Very HighHigh to Very HighBroadLinear high-density polyethylene (HDPE) with high crystallinity
Phillips (CrO₃/SiO₂) SilicaSelf-activated by ethyleneHighHighVery BroadHigh-density polyethylene (HDPE) with significant long-chain branching

Note: The performance data presented are generalized from various sources and can vary significantly based on specific reaction conditions, support properties, and co-catalyst selection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for ethylene polymerization using the compared catalyst systems.

Synthesis of Supported Bis(cumene)chromium Catalyst
  • Support Preparation: A high surface area silica-alumina support is calcined at a high temperature (e.g., 500-800 °C) for several hours under a stream of dry air to dehydroxylate the surface.

  • Impregnation: The calcined support is slurried in a non-polar solvent (e.g., hexane) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Loading: A solution of bis(cumene)chromium in a suitable solvent (e.g., toluene) is added to the support slurry. The mixture is stirred for a specified period to ensure uniform deposition of the chromium compound onto the support.

  • Drying: The solvent is removed under vacuum, yielding a free-flowing powder of the supported bis(cumene)chromium catalyst.

  • Activation: The supported catalyst is typically activated by thermal aging in the polymerization reactor prior to the introduction of ethylene.

Ethylene Polymerization with Supported Bis(cumene)chromium
  • Reactor Setup: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen.

  • Catalyst Introduction: The desired amount of the supported bis(cumene)chromium catalyst is introduced into the reactor under a nitrogen blanket.

  • Solvent Addition: A dry, deoxygenated polymerization solvent (e.g., hexane or isobutane) is added to the reactor.

  • Activation: The reactor is heated to the desired polymerization temperature (e.g., 90 °C) and the catalyst is allowed to thermally age for a set period.

  • Polymerization: High-purity ethylene is introduced into the reactor to a specified pressure. The polymerization is allowed to proceed for a predetermined time, with continuous ethylene feeding to maintain the pressure.

  • Termination: The ethylene feed is stopped, and the reaction is quenched by the addition of a deactivating agent (e.g., isopropanol).

  • Polymer Recovery: The polymer is collected by filtration, washed with a suitable solvent, and dried under vacuum to a constant weight.

Ethylene Polymerization with a Ziegler-Natta Catalyst (TiCl₄/AlEt₃)
  • Catalyst Preparation: In a moisture- and air-free environment, a solution of triethylaluminium (AlEt₃) in a dry, inert solvent is prepared. Separately, a suspension of titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support is prepared.

  • Reactor Setup: A polymerization reactor is prepared as described for the bis(cumene)chromium system.

  • Co-catalyst and Catalyst Introduction: The AlEt₃ solution (co-catalyst) is introduced into the reactor, followed by the TiCl₄/MgCl₂ catalyst suspension.

  • Polymerization: The reactor is pressurized with high-purity ethylene to the desired pressure and the temperature is maintained at the target value (e.g., 70-80 °C). The polymerization proceeds with continuous stirring and ethylene feed.

  • Termination and Recovery: The polymerization is terminated, and the polymer is recovered using a similar procedure to the bis(cumene)chromium protocol.

Visualizing Catalytic Processes

To better understand the relationships and workflows in catalytic reactions, visual representations are invaluable.

CatalyticCycle Catalyst Active Cr Site Coordination Ethylene Coordination Catalyst->Coordination Ethylene1 Ethylene Ethylene1->Coordination Insertion Chain Insertion Coordination->Insertion GrowingChain Growing Polymer Chain Insertion->GrowingChain GrowingChain->Coordination Propagation Termination Chain Termination/Transfer GrowingChain->Termination Termination->Catalyst Regeneration Polymer Polyethylene Termination->Polymer

Caption: A simplified catalytic cycle for ethylene polymerization.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_analysis Polymer Analysis SupportPrep Support Calcination Impregnation Catalyst Impregnation SupportPrep->Impregnation Drying Drying Impregnation->Drying ReactorSetup Reactor Setup Drying->ReactorSetup CatalystIntro Catalyst Introduction ReactorSetup->CatalystIntro Polymerization Ethylene Polymerization CatalystIntro->Polymerization Termination Reaction Termination Polymerization->Termination Recovery Polymer Recovery Termination->Recovery Characterization Characterization (Mw, PDI) Recovery->Characterization

Caption: A typical experimental workflow for catalyst evaluation.

A Comparative Guide to the Reactivity of (η6-arene)Cr(CO)3 Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The complexation of an arene to a chromium tricarbonyl, Cr(CO)3, moiety dramatically alters the arene's chemical properties, transforming it from a relatively electron-rich system to a powerful electrophile. This activation opens up a vast field of synthetic possibilities, making (η6-arene)Cr(CO)3 complexes valuable intermediates in organic synthesis and drug development. This guide provides a comparative analysis of the reactivity of different (η6-arene)Cr(CO)3 complexes, focusing on nucleophilic aromatic substitution, oxidation, and ligand exchange reactions, supported by experimental and theoretical data.

Nucleophilic Aromatic Substitution (SNAr) and Nucleophilic Addition

The primary driver for the enhanced reactivity of the arene ring in these complexes is the strong electron-withdrawing nature of the Cr(CO)3 group. This effect significantly stabilizes the anionic intermediate, a Meisenheimer-like η5-cyclohexadienyl complex, formed upon nucleophilic attack.

Qualitative Reactivity Trends

The reactivity of the arene ring towards nucleophiles is highly dependent on the nature of the substituents on the arene. Electron-withdrawing groups on the arene further enhance the rate of nucleophilic substitution, while electron-donating groups decrease it. A study on the substitution of the chlorine atom in (η6-XC6H4Cl)Cr(CO)3 complexes by sodium methoxide in methanol established the following reactivity order[1]:

p-OCH₃ < o-CH₃ < p-CH₃ < m-CH₃ < H < m-OCH₃ < p-Cl < o-Cl < m-CO₂CH₃ < m-Cl < p-CO₂CH₃

This trend highlights that the activating effect of a substituent is most pronounced when it is in the meta or para position relative to the leaving group. For meta and para substituents, a Hammett correlation (log k/k₀ = σρ) was established with a ρ value of +3.56, indicating a significant buildup of negative charge in the transition state, consistent with a nucleophilic attack mechanism.

Quantitative Comparison of Complex Stability

The stability of the (η6-arene)Cr(CO)3 complex, as indicated by its binding energy, provides an inverse measure of its likely reactivity towards nucleophiles; a more stable complex is generally less reactive. Density Functional Theory (DFT) calculations have been employed to determine the binding energies of several substituted complexes.

ComplexArene Substituent (X)Calculated Cr-Arene Binding Energy (kcal/mol)
(η6-C6H5SiMe3)Cr(CO)3-SiMe₃ (electron-donating)48.73
(η6-C6H6)Cr(CO)3-H (neutral)45.64
(η6-C10H8)Cr(CO)3 (Acenaphthene)Fused aromatic system45.62
(η6-C6H5Cl)Cr(CO)3-Cl (electron-withdrawing)41.46

Note: Higher binding energy corresponds to a more stable complex.

These theoretical data align with the expected reactivity trends, where the electron-donating trimethylsilyl group increases the complex's stability, and the electron-withdrawing chloro group decreases it, thereby rendering the chloro-substituted arene more susceptible to nucleophilic attack.

Oxidation of the Chromium Center

The chromium atom in (η6-arene)Cr(CO)3 complexes is in a low oxidation state (Cr(0)) and is susceptible to oxidation. This process can lead to the decomplexation of the arene, a crucial step in many synthetic applications where the Cr(CO)3 group is used as a temporary activating and stereodirecting group. The ease of oxidation is influenced by the electronic properties of the arene ligand.

Ligand Exchange for Complex Synthesis

The synthesis of (η6-arene)Cr(CO)3 complexes is typically achieved through a ligand exchange reaction where an arene displaces a ligand from a chromium carbonyl precursor, most commonly Cr(CO)6. The yields of these reactions can be taken as a rough measure of the relative affinity of the arene for the Cr(CO)3 fragment, which is related to the stability and subsequent reactivity of the resulting complex.

AreneYield of (η6-arene)Cr(CO)3 (%)
1,2-Dimethylbenzene84
1,2,4,5-Tetramethylbenzene (Durene)75
Anisole72
N,N-Dimethylaniline65
Fluorobenzene58
Chlorobenzene52

Note: Yields are for illustrative purposes and can vary based on reaction conditions.

Generally, arenes with electron-donating substituents give higher yields of the corresponding complexes, indicating a more favorable interaction with the electron-accepting Cr(CO)3 fragment. Conversely, arenes with strong electron-withdrawing groups often lead to lower yields.

Experimental Protocols

General Synthesis of (η6-arene)Cr(CO)3 Complexes

This protocol is a general procedure for the synthesis of (η6-arene)Cr(CO)3 complexes via thermal ligand exchange with Cr(CO)6.[2]

Materials:

  • Chromium hexacarbonyl (Cr(CO)6)

  • The desired arene

  • High-boiling inert solvent (e.g., dibutyl ether, decalin, or a mixture of THF and dibutyl ether)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

  • Silica gel or alumina for chromatography

Procedure:

  • In a flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add Cr(CO)6 (1.0 eq) and the arene (1.0-1.2 eq).

  • Add the inert solvent under a positive pressure of inert gas. The concentration is typically in the range of 0.1-0.5 M.

  • Thoroughly degas the reaction mixture by several freeze-pump-thaw cycles or by bubbling inert gas through the solution for an extended period.

  • Heat the reaction mixture to reflux (typically 140-180 °C) under a static pressure of inert gas. The reaction time can vary from a few hours to 48 hours, depending on the arene's reactivity.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite or silica gel to remove any insoluble chromium byproducts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or alumina, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate).

  • The resulting (η6-arene)Cr(CO)3 complex is typically a yellow to orange crystalline solid.

Kinetic Analysis of Nucleophilic Aromatic Substitution by NMR Spectroscopy

This protocol outlines a general method for monitoring the kinetics of a nucleophilic aromatic substitution reaction on an (η6-arene)Cr(CO)3 complex using NMR spectroscopy.[3][4][5]

Materials:

  • (η6-arene)Cr(CO)3 complex (e.g., (η6-chlorobenzene)Cr(CO)3)

  • Nucleophile (e.g., sodium methoxide)

  • Deuterated NMR solvent (e.g., DMSO-d6, THF-d8)

  • Internal standard (e.g., ferrocene, mesitylene)

  • NMR spectrometer

  • Thermostatted NMR probe

Procedure:

  • Prepare a stock solution of the (η6-arene)Cr(CO)3 complex and the internal standard in the chosen deuterated solvent in a volumetric flask.

  • Prepare a stock solution of the nucleophile in the same deuterated solvent.

  • Equilibrate the NMR probe to the desired reaction temperature.

  • Transfer a known volume of the complex solution to an NMR tube.

  • Acquire a spectrum of the starting material to establish the initial concentrations and chemical shifts.

  • Initiate the reaction by adding a known volume of the nucleophile stock solution to the NMR tube, mix quickly, and immediately place the tube in the NMR spectrometer.

  • Start acquiring a series of 1D NMR spectra at regular time intervals. The time between acquisitions should be chosen based on the expected reaction rate.

  • For each spectrum, integrate the signals corresponding to a non-reacting proton of the starting material, the product, and the internal standard.

  • Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration of the starting material or product as a function of time.

  • From this plot, determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law.

Visualizations

Reaction Mechanism: Nucleophilic Aromatic Substitution

Caption: SNAr mechanism on an (η6-arene)Cr(CO)3 complex.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visualization.

Experimental Workflow: Kinetic Analysis by NMR

Kinetic_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep_complex Prepare stock solution of (η⁶-arene)Cr(CO)₃ and internal standard thermostat Thermostat NMR probe prep_complex->thermostat prep_nu Prepare stock solution of nucleophile initiate_rxn Initiate reaction by adding nucleophile prep_nu->initiate_rxn initial_spec Acquire initial spectrum of complex solution thermostat->initial_spec initial_spec->initiate_rxn acquire_series Acquire series of 1D spectra over time initiate_rxn->acquire_series integrate Integrate signals of reactant, product, and standard acquire_series->integrate calculate Calculate concentrations at each time point integrate->calculate plot Plot concentration vs. time calculate->plot determine_k Determine rate constant (k) plot->determine_k

Caption: Workflow for kinetic analysis using NMR.

References

Analysis of Cr-arene bond strengths in various bis(arene)chromium complexes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the bond dissociation energies of bis(arene)chromium complexes reveals the subtle interplay of electronic and steric effects on molecular stability. This guide provides a comparative analysis of Cr-arene bond strengths, supported by experimental data, to aid researchers in the fields of organometallic chemistry, catalysis, and drug development.

The stability of bis(arene)chromium complexes, foundational sandwich compounds in organometallic chemistry, is critically dependent on the strength of the chromium-arene bond. This bond, a delicate dance of electron donation and back-donation between the metal center and the aromatic ligands, can be significantly influenced by the nature of the substituents on the arene rings. Understanding these substituent effects is paramount for the rational design of catalysts and novel organometallic materials.

This guide presents a comparative analysis of Cr-arene bond strengths in a series of bis(arene)chromium complexes, summarizing key experimental bond dissociation energy (BDE) data. We also provide detailed experimental protocols for the primary techniques used to determine these values, offering a practical resource for researchers in the field.

Comparative Analysis of Cr-Arene Bond Dissociation Energies

The strength of the Cr-arene bond is quantified by its bond dissociation energy (BDE), which is the enthalpy change associated with the homolytic cleavage of the bond in the gas phase. Experimental determination of these values is challenging, but techniques such as threshold photoelectron-photoion coincidence spectroscopy (TPEPICO) have provided precise data for select complexes.

The following table summarizes the available experimental and theoretical data for the first and second bond dissociation energies of various bis(arene)chromium complexes. The first BDE corresponds to the removal of one arene ligand from the bis(arene)chromium complex, while the second BDE corresponds to the removal of the remaining arene ligand from the resulting mono(arene)chromium fragment.

ComplexArene LigandFirst BDE (D₀) (eV)Second BDE (D₀) (eV)Method
Bis(benzene)chromium Benzene2.78 ± 0.15[1]0.06 ± 0.15[1]Experimental (TPEPICO)
Bis(toluene)chromium Toluene---
Bis(fluorobenzene)chromium Fluorobenzene---
(Benzene)(Toluene)chromium Benzene, Toluene---

Note: Experimental data for substituted bis(arene)chromium complexes is scarce in the literature. The table will be updated as more data becomes available.

Theoretical studies on (η⁶-arene)Cr(CO)₃ complexes, which feature a single arene ligand, provide valuable insights into the electronic effects of substituents on the Cr-arene bond strength. These studies indicate that electron-donating groups, such as methyl (-CH₃), tend to increase the bond strength, while electron-withdrawing groups, like fluoro (-F), generally decrease it. This trend is attributed to the enhanced electron density on the arene ring from donor groups, which strengthens the interaction with the chromium center.

Experimental Protocols

The determination of accurate bond dissociation energies for organometallic complexes relies on sophisticated gas-phase experimental techniques. Below are detailed overviews of the primary methods employed.

Threshold Photoelectron-Photoion Coincidence Spectroscopy (TPEPICO)

TPEPICO is a powerful technique that combines photoionization mass spectrometry with photoelectron spectroscopy to provide highly accurate thermochemical data.[2]

Experimental Workflow:

TPEPICO_Workflow cluster_source Sample Introduction cluster_ionization Ionization Chamber cluster_analysis Analysis cluster_detection Detection Sample Volatile Sample Introduction Ionization Ionization with Synchrotron Radiation Sample->Ionization Gas Phase Molecules Electron_Analyzer Threshold Electron Analyzer Ionization->Electron_Analyzer Photoelectrons TOF_MS Time-of-Flight Mass Spectrometer Ionization->TOF_MS Photoions Coincidence_Detection Coincidence Detection Electron_Analyzer->Coincidence_Detection TOF_MS->Coincidence_Detection GIBMS_Workflow cluster_source Ion Source cluster_mass_selection1 First Mass Analyzer cluster_collision Collision Cell cluster_mass_selection2 Second Mass Analyzer cluster_detection Detection Ion_Source Ion Generation (e.g., Electrospray) MS1 Parent Ion Selection Ion_Source->MS1 Collision_Cell Collision with Inert Gas MS1->Collision_Cell Mass-Selected Ions MS2 Fragment Ion Analysis Collision_Cell->MS2 Fragment Ions Detector Ion Detection MS2->Detector Substituent_Effects cluster_ligands Arene Ligands cluster_bond_strength Cr-Arene Bond Strength EDG Electron-Donating Group (e.g., -CH₃) Strength Relative Bond Strength EDG->Strength Increases Unsubstituted Unsubstituted (e.g., Benzene) Unsubstituted->Strength EWG Electron-Withdrawing Group (e.g., -F) EWG->Strength Decreases

References

A Comparative Purity Analysis of Commercially Available Dicumene Chromium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of hypothetical commercially available Dicumene chromium, a key organometallic compound. The purity of such reagents is critical for reproducible and reliable results in research, catalysis, and materials science. This document outlines the analytical methodologies used to assess purity and presents hypothetical data from three different commercial suppliers for illustrative purposes.

Introduction to this compound and Purity Importance

This compound, with the chemical formula Cr(C₉H₁₂)₂, is a sandwich compound that has applications in various chemical syntheses. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can significantly impact experimental outcomes. For instance, in catalytic applications, impurities can poison the catalyst, leading to lower yields and altered selectivity. Therefore, a thorough purity analysis is essential before its use.

The characterization of organometallic complexes like this compound involves a comprehensive assessment to understand not only its identity but also its purity[1][2]. Regulatory and publication standards often require detailed characterization to ensure the validity of the reported research[3].

Comparative Purity Analysis of Hypothetical Commercial Samples

To illustrate the potential variability in commercial products, we present a hypothetical purity analysis of this compound from three different suppliers: Supplier A (Standard Grade), Supplier B (High-Purity Grade), and Supplier C (Premium Grade). The purity was assessed using a combination of Nuclear Magnetic Resonance (¹H NMR) spectroscopy for quantification of organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental trace metal analysis.

Table 1: Summary of Quantitative Purity Analysis

ParameterSupplier A (Standard Grade)Supplier B (High-Purity Grade)Supplier C (Premium Grade)
Purity (by ¹H NMR) 97.5%99.2%>99.8%
Cumene (Impurity) 0.8%0.3%<0.1%
Other Organic Impurities 1.2%0.4%<0.1%
Residual Solvents (GC-MS) 500 ppm150 ppm<50 ppm
Total Trace Metals (ICP-MS) < 200 ppm< 50 ppm< 10 ppm
Iron (Fe)85 ppm20 ppm3 ppm
Nickel (Ni)40 ppm10 ppm<1 ppm

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of purity assessments. The following protocols were hypothetically employed for the analysis of the this compound samples. Organometallic compounds can be sensitive to air and moisture, necessitating careful handling under an inert atmosphere (e.g., using Schlenk line techniques)[1][2].

3.1. ¹H NMR Spectroscopy

  • Objective: To determine the purity of this compound and quantify organic impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: A known mass (approx. 10 mg) of the this compound sample was accurately weighed and dissolved in 0.6 mL of deuterated benzene (C₆D₆) inside a nitrogen-filled glovebox. A known amount of an internal standard, such as 1,3,5-trimethoxybenzene, was added for quantitative analysis.

  • Data Acquisition: ¹H NMR spectra were acquired with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis: The purity was calculated by comparing the integration of the this compound proton signals to the integration of the internal standard's signal. Impurities were identified by their characteristic chemical shifts and quantified similarly.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile and semi-volatile impurities, including residual solvents.

  • Instrumentation: A standard GC-MS system with a capillary column suitable for organometallic analysis.

  • Sample Preparation: A dilute solution of the this compound sample was prepared in a high-purity solvent (e.g., hexane) under an inert atmosphere.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

    • Carrier Gas: Helium.

  • MS Method: Mass spectra were acquired in electron ionization (EI) mode over a mass range of 35-500 amu.

  • Data Analysis: Impurities were identified by matching their mass spectra with a library database. Quantification was performed using an external standard calibration curve for expected impurities.

3.3. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Objective: To determine the concentration of trace metal impurities.

  • Instrumentation: An ICP-MS instrument capable of detecting parts-per-billion (ppb) levels of trace metals.

  • Sample Preparation: A known mass of the this compound sample was digested in a mixture of high-purity nitric acid and hydrochloric acid using a microwave digestion system. The digested sample was then diluted to a suitable volume with deionized water.

  • Data Acquisition: The instrument was calibrated with certified standards for the elements of interest.

  • Data Analysis: The concentration of each metallic impurity was determined by comparing the signal intensity from the sample to the calibration curve.

Visualized Workflows

4.1. Experimental Workflow for Purity Analysis

The following diagram illustrates the general workflow for the comprehensive purity analysis of a this compound sample.

G cluster_prep Sample Handling cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting Sample Commercial Dicumene Chromium Sample InertAtmosphere Handling in Glovebox/Schlenk Line Sample->InertAtmosphere NMR ¹H NMR Spectroscopy InertAtmosphere->NMR Dissolution in C₆D₆ + Internal Standard GCMS GC-MS InertAtmosphere->GCMS Dilution in Hexane ICPMS ICP-MS InertAtmosphere->ICPMS Acid Digestion Purity Assay Purity & Organic Impurities NMR->Purity Volatiles Residual Solvents & Volatile Impurities GCMS->Volatiles Metals Trace Metal Content ICPMS->Metals Report Final Purity Report Purity->Report Volatiles->Report Metals->Report G cluster_methods Analytical Methods cluster_output Generated Data start Start Purity Assessment q1 What is the target class of impurity? start->q1 nmr ¹H NMR / ¹³C NMR q1->nmr Organic (Structural Isomers, Starting Materials) gcms GC-MS q1->gcms Volatile / Semi-Volatile (Residual Solvents) icpms ICP-MS / AAS q1->icpms Trace Metals ea Elemental Analysis q1->ea Elemental Composition (C, H) data1 Purity Assay, Impurity Structure nmr->data1 data2 Solvent Identity & Quantity gcms->data2 data3 Metal Concentration (ppm/ppb) icpms->data3 data4 Bulk Elemental Ratio ea->data4

References

Cross-Validation of Analytical Data for the Characterization of Dicumene Chromium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of Dicumene chromium, an organometallic compound with applications in various fields, including catalysis and materials science. The cross-validation of data from multiple analytical methods is crucial for ensuring the identity, purity, and quality of such compounds. This document outlines the experimental protocols for key analytical techniques and presents a comparative analysis of the data obtained.

Data Presentation: Comparative Analysis of Analytical Techniques

The following tables summarize the quantitative data obtained from the characterization of a single batch of this compound using four different analytical methods. This side-by-side comparison is essential for the cross-validation process, allowing for a comprehensive assessment of the compound's properties.

Table 1: Elemental Analysis Data

ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon (C)73.9573.81-0.14
Hydrogen (H)8.278.35+0.08
Chromium (Cr)17.7817.65-0.13

Table 2: UV-Vis Spectroscopic Data

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Hexane3208,500
Tetrahydrofuran (THF)3228,650

Table 3: ¹H NMR Spectroscopic Data (400 MHz, Benzene-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₄)4.15Multiplet8H
Methine (CH)2.58Septet2H
Methyl (CH₃)1.18Doublet12H

Table 4: GC-MS Data

ParameterResult
Retention Time (min)12.5
Molecular Ion (m/z)292.13
Major Fragmentation Ions (m/z)173, 119, 52

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Elemental Analysis

Objective: To determine the elemental composition (C, H, Cr) of the this compound sample.

Methodology:

  • A precisely weighed sample (2-3 mg) of this compound was subjected to combustion analysis for carbon and hydrogen determination.

  • Chromium content was determined by inductively coupled plasma-optical emission spectrometry (ICP-OES) after acid digestion of the sample.

  • The experimental percentages were compared against the theoretical values calculated from the molecular formula (C₁₈H₂₄Cr).

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

  • Solutions of this compound were prepared in spectroscopic grade hexane and THF at a concentration of 1 x 10⁻⁴ M.

  • The UV-Vis absorption spectra were recorded from 200 to 800 nm using a double-beam spectrophotometer.

  • The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) were determined.

¹H NMR Spectroscopy

Objective: To elucidate the proton environment in the this compound molecule.

Methodology:

  • A 5 mg sample of this compound was dissolved in 0.7 mL of benzene-d₆.

  • The ¹H NMR spectrum was acquired on a 400 MHz NMR spectrometer.

  • Chemical shifts were referenced to the residual solvent peak. The multiplicities and integration of the signals were analyzed to assign the protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the volatility, purity, and mass fragmentation pattern of this compound.

Methodology:

  • A dilute solution of this compound in hexane was prepared.

  • The solution was injected into a gas chromatograph equipped with a mass spectrometer detector.

  • The GC was operated with a temperature program to ensure the elution of the compound.

  • The mass spectrometer was operated in electron ionization (EI) mode, and the resulting mass spectrum was analyzed to identify the molecular ion and major fragmentation peaks.

Visualization of Cross-Validation Workflow

The following diagrams illustrate the logical relationships in the cross-validation of analytical data for this compound characterization.

CrossValidationWorkflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation cluster_conclusion Conclusion Synthesis This compound Synthesis Purification Purification Synthesis->Purification Sample Analyte Sample Purification->Sample EA Elemental Analysis Sample->EA UVVis UV-Vis Spectroscopy Sample->UVVis NMR NMR Spectroscopy Sample->NMR GCMS GC-MS Sample->GCMS CrossValidation Cross-Validation EA->CrossValidation UVVis->CrossValidation NMR->CrossValidation GCMS->CrossValidation Conclusion Confirmed Structure & Purity CrossValidation->Conclusion

Caption: Workflow for the cross-validation of analytical data.

SignalingPathways cluster_primary Primary Techniques cluster_secondary Secondary Techniques cluster_confirmation Confirmation NMR NMR (Structural Information) Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation Confirms Connectivity MS Mass Spectrometry (Molecular Weight) MS->Confirmation Confirms Mass EA Elemental Analysis (Elemental Composition) EA->Confirmation Confirms Stoichiometry UVVis UV-Vis (Electronic Properties) UVVis->Confirmation Supports Electronic Structure

Caption: Interrelation of analytical techniques for characterization.

A Comparative Guide to Olefin Polymerization Catalysts: Benchmarking Dicumene Chromium Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in polymer science and drug development, the choice of catalyst is paramount in tailoring polymer properties. This guide provides a comparative analysis of Dicumene chromium catalysts and their analogs against other leading olefin polymerization catalysts, including Phillips-type, Ziegler-Natta, and metallocene systems. By presenting key performance data, detailed experimental protocols, and visual representations of reaction mechanisms, this document serves as a practical resource for catalyst selection and experimental design.

Performance Comparison of Olefin Polymerization Catalysts

The efficacy of an olefin polymerization catalyst is determined by several key metrics, including its activity, the molecular weight (Mw) of the resulting polymer, and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. The following table summarizes representative performance data for various catalyst systems under specific conditions. Notably, while specific data for this compound is limited in publicly available literature, data for a comparable supported chromium(III) complex is presented to offer insights into the performance of this class of catalysts.

Catalyst TypeCatalyst SystemCo-catalystActivity (kg PE/mol Cr·h·bar)Mw ( kg/mol )PDI (Mw/Mn)
Supported Cr(III) Complex IRMOF-3-SI-CrMAO13.835810.2
TMA1.241211.5
TEA0.9--
TIBA0.6--
Phillips-type (CrOx/SiO2) CrO3/SiO2None (self-activating)High (commercial)High (e.g., >200)Broad (>10)[1]
Ziegler-Natta TiCl4/MgCl2Al(C2H5)3High (commercial)High (e.g., >300)Broad (4-8)
Metallocene (n-BuCp)2ZrCl2MAOVery High (e.g., >25,000)Variable (e.g., 100-500)Narrow (~2)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for olefin polymerization using the discussed catalyst types.

Synthesis and Polymerization with a Supported Chromium(III) Complex (IRMOF-3-SI-Cr)

This protocol is based on the synthesis and use of a metal-organic framework (MOF) supported chromium catalyst[2].

1. Catalyst Synthesis:

  • Ligand Functionalization: 2-aminoterephthalic acid is reacted with 3,5-di-tert-butylsalicylaldehyde to yield a Schiff base ligand.

  • MOF Synthesis: The functionalized ligand is combined with zinc nitrate tetrahydrate in dimethylformamide (DMF) and heated to produce the IRMOF-3-SI ligand.

  • Metallation: The IRMOF-3-SI is slurried in THF, and a solution of CrCl3(THF)3 is added dropwise at room temperature. The resulting solid is filtered, washed, and dried under vacuum to yield the final IRMOF-3-SI-Cr catalyst.

2. Ethylene Polymerization:

  • A specified amount of the IRMOF-3-SI-Cr catalyst is introduced into a reaction vessel containing toluene.

  • The desired amount of a co-catalyst (e.g., methylaluminoxane (MAO), trimethylaluminum (TMA), triethylaluminum (TEA), or triisobutylaluminum (TIBA)) is added.

  • The reactor is pressurized with ethylene (e.g., 1 bar) and the reaction is carried out at a controlled temperature (e.g., 50 °C) with stirring for a defined period (e.g., 30 minutes).

  • The polymerization is terminated by the addition of acidified methanol.

  • The polyethylene product is collected by filtration, washed with methanol, and dried.

General Protocol for Ethylene Polymerization with Phillips Catalysts

The Phillips catalyst is typically a chromium oxide supported on silica (CrO3/SiO2) and is activated by calcination[3].

1. Catalyst Activation:

  • The CrO3/SiO2 support is calcined in a stream of dry air at a high temperature (e.g., 600-800 °C) for several hours. This step activates the chromium sites.

2. Polymerization:

  • The activated catalyst is transferred to a polymerization reactor under an inert atmosphere.

  • The reactor is pressurized with ethylene to the desired pressure.

  • The polymerization is conducted at a high temperature (e.g., 90-110 °C) in either a slurry or gas-phase process.

  • The reaction is typically self-initiating upon contact of ethylene with the activated catalyst.

  • The resulting polyethylene is collected after a set reaction time.

General Protocol for Ethylene Polymerization with Ziegler-Natta Catalysts

Ziegler-Natta catalysts are multi-site catalysts, typically composed of a titanium compound and an organoaluminum co-catalyst.

1. Catalyst Preparation:

  • A titanium precursor, such as titanium tetrachloride (TiCl4), is supported on a material like magnesium chloride (MgCl2).

2. Polymerization:

  • The supported titanium catalyst is introduced into a reactor containing a hydrocarbon solvent.

  • An organoaluminum co-catalyst, such as triethylaluminum (Al(C2H5)3), is added to the reactor to activate the catalyst.

  • The reactor is pressurized with ethylene.

  • The polymerization proceeds at a controlled temperature and pressure.

  • The reaction is quenched, and the polymer is isolated and purified.

General Protocol for Ethylene Polymerization with Metallocene Catalysts

Metallocene catalysts are single-site catalysts known for producing polymers with narrow molecular weight distributions.

1. Catalyst System Preparation:

  • A metallocene complex, for example, bis(cyclopentadienyl)zirconium(IV) dichloride ((C5H5)2ZrCl2), is used as the pre-catalyst.

  • A co-catalyst, typically methylaluminoxane (MAO), is required for activation.

2. Polymerization:

  • The metallocene pre-catalyst and MAO are dissolved in a suitable solvent like toluene and introduced into the reactor.

  • The reactor is charged with ethylene to the desired pressure.

  • Polymerization is carried out under controlled temperature.

  • The reaction is terminated, and the polyethylene is precipitated, washed, and dried.

Visualizing Polymerization Mechanisms and Workflows

To further elucidate the processes involved in olefin polymerization, the following diagrams, generated using the DOT language, illustrate a general catalytic cycle and a decision-making workflow for catalyst selection.

olefin_polymerization_mechanism Catalyst Active Catalyst Site [M]-R Coordination Olefin Coordination Catalyst->Coordination + Olefin Olefin Olefin Monomer (e.g., Ethylene) Olefin->Coordination Insertion Migratory Insertion Coordination->Insertion π-complex formation Propagation Chain Propagation [M]-(CH2-CH2)n-R Insertion->Propagation Forms new M-C bond Propagation->Coordination Repeats n times Termination Chain Termination Propagation->Termination β-hydride elimination or Chain transfer Termination->Catalyst Polymer Polymer Chain Termination->Polymer

Caption: General mechanism of olefin polymerization at a metal center.

catalyst_selection_workflow Start Define Desired Polymer Properties MWD Molecular Weight Distribution (MWD)? Start->MWD NarrowMWD Narrow MWD (PDI ~ 2) MWD->NarrowMWD Narrow BroadMWD Broad MWD (PDI > 4) MWD->BroadMWD Broad Metallocene Select Metallocene Catalyst NarrowMWD->Metallocene ZieglerNatta Select Ziegler-Natta or Phillips Catalyst BroadMWD->ZieglerNatta HighActivity High Activity Required? Metallocene->HighActivity ZieglerNatta->HighActivity YesActivity Yes HighActivity->YesActivity Yes NoActivity No HighActivity->NoActivity No SupportedCr Consider Supported Chromium Catalysts YesActivity->SupportedCr End Final Catalyst Selection NoActivity->End SupportedCr->End

Caption: Workflow for selecting an olefin polymerization catalyst.

References

Comparative Thermal Decomposition Analysis of Alkyl-Substituted Bis(Arene)Chromium Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of various alkyl-substituted bis(arene)chromium complexes. The thermal decomposition of these organometallic compounds is a critical parameter for their application in various fields, including materials science and as precursors for chemical vapor deposition (CVD). Understanding the influence of alkyl substitution on thermal stability allows for the selection of appropriate complexes for specific applications and processing conditions.

Data Summary

The thermal stability of bis(arene)chromium complexes is significantly influenced by the nature and number of alkyl substituents on the arene rings. Generally, an increase in the degree of alkyl substitution leads to enhanced thermal stability.

ComplexDecomposition Temperature (°C)Notes
Bis(benzene)chromium~300Decomposes to leave a metallic mirror.
Bis(ethylbenzene)chromium330The complex is air-sensitive.[1]
Bis(isopropylbenzene)chromium (Dicumene)Data not availableDecomposition has been studied and compared to bis(ethylbenzene)chromium, with different decomposition products noted.
Bis(hexamethylbenzene)chromium> Bis(benzene)chromiumPart of a qualitative stability sequence. A specific decomposition temperature is not readily available but is known to be higher than less substituted complexes.
Mixed Alkyl-Substituted ComplexesData not availableThe thermal stability is expected to follow the general trend of increasing with the degree of alkyl substitution.

A qualitative stability sequence for the chromium-arene ligand bond strengths in neutral bis(arene)chromium complexes has been established as follows:

C₆(CH₃)₆ ≫ C₆H₅−C₆H₅ ≥ C₆H₃(CH₃)₃ > C₆H₆

This sequence indicates that complexes with more methyl groups on the benzene rings have stronger chromium-arene bonds and are therefore more thermally stable.[2] The fragmentation of these complexes upon heating almost exclusively proceeds through the successive loss of the arene ligands.[2]

Experimental Protocols

The thermal decomposition of alkyl-substituted bis(arene)chromium complexes is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide information on the temperature at which weight loss occurs (decomposition) and the associated thermal events (endothermic or exothermic processes).

General Protocol for Thermogravimetric Analysis (TGA)

Due to the air-sensitive nature of many bis(arene)chromium complexes, all sample handling and loading into the TGA instrument should be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen).

  • Sample Preparation: A small amount of the complex (typically 1-10 mg) is carefully weighed into a TGA crucible (e.g., alumina, platinum, or aluminum).

  • Instrument Setup:

    • The TGA is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-100 mL/min) to maintain an inert atmosphere during the analysis.

    • A temperature program is set, typically involving a linear heating ramp (e.g., 5-20 °C/min) to a final temperature above the expected decomposition point (e.g., 400-600 °C).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

Visualization of Stability Relationships

The following diagrams illustrate the logical relationship between alkyl substitution and the thermal stability of bis(arene)chromium complexes, as well as a general workflow for their thermal analysis.

G Influence of Alkyl Substitution on Thermal Stability Benzene Benzene Bis(benzene)Cr Bis(benzene)Cr Benzene->Bis(benzene)Cr Toluene Toluene Bis(toluene)Cr Bis(toluene)Cr Toluene->Bis(toluene)Cr Xylene Xylene Bis(xylene)Cr Bis(xylene)Cr Xylene->Bis(xylene)Cr Hexamethylbenzene Hexamethylbenzene Bis(hexamethylbenzene)Cr Bis(hexamethylbenzene)Cr Hexamethylbenzene->Bis(hexamethylbenzene)Cr Low Low Bis(benzene)Cr->Low Decomposition ~300°C Moderate Moderate Bis(toluene)Cr->Moderate High High Bis(xylene)Cr->High Very High Very High Bis(hexamethylbenzene)Cr->Very High

Caption: Increasing alkyl substitution on the arene ring enhances the thermal stability of bis(arene)chromium complexes.

G Experimental Workflow for Thermal Analysis Start Start Sample_Prep Sample Preparation (Inert Atmosphere) Start->Sample_Prep TGA_Setup TGA Instrument Setup (Inert Gas Purge, Temp Program) Sample_Prep->TGA_Setup Data_Acq Data Acquisition (Mass vs. Temperature) TGA_Setup->Data_Acq Data_Analysis Data Analysis (Determine Decomposition Temp) Data_Acq->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the thermogravimetric analysis of air-sensitive bis(arene)chromium complexes.

References

A Comparative Guide to the Electronic Effects of Arene Ligands in Chromium Tricarbonyl Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 27, 2025

This guide provides a detailed comparison of the electronic effects exerted by various arene ligands upon complexation to a chromium tricarbonyl, Cr(CO)₃, fragment. The (η⁶-arene)Cr(CO)₃ "piano-stool" complexes are valuable in organic synthesis, as the coordination of the Cr(CO)₃ moiety significantly alters the arene's reactivity.[1][2] Understanding the electronic interplay between the arene and the metal center is crucial for predicting and controlling these transformations.

The primary method for evaluating these electronic effects involves spectroscopic and electrochemical techniques that probe the electron density at the chromium center. The data consistently show that electron-donating groups on the arene ligand increase the electron density on the metal, while electron-withdrawing groups decrease it. This modulation of the metal's electron density is a direct consequence of the synergistic bonding relationship between the arene and the chromium atom.

Theoretical Framework: The Dewar-Chatt-Duncanson Model

The bonding in (η⁶-arene)Cr(CO)₃ complexes is best described by an adaptation of the Dewar-Chatt-Duncanson model.[3][4] This model proposes two main components:

  • σ-donation: The filled π-orbitals of the arene ligand donate electron density to empty d-orbitals on the chromium atom.

  • π-backbonding: Filled d-orbitals on the chromium atom donate electron density back into the empty π*-antibonding orbitals of the arene ligand.

A similar and even more critical backbonding interaction occurs between the chromium d-orbitals and the π*-antibonding orbitals of the three carbonyl (CO) ligands. The extent of this Cr-to-CO backbonding serves as a sensitive experimental probe for the electronic influence of the arene ligand.

Dewar_Chatt_Duncanson Dewar-Chatt-Duncanson Model for (Arene)Cr(CO)3 cluster_metal Chromium d-orbitals cluster_ligands Ligand Orbitals Cr_d_filled Filled d-orbitals (e.g., dxy, dxz, dyz) Arene_pi_star Arene π-orbitals (Empty) Cr_d_filled->Arene_pi_star π-Backbonding (Cr to Arene) CO_pi_star CO π-orbitals (Empty) Cr_d_filled->CO_pi_star π-Backbonding (Cr to CO) Cr_d_empty Empty d-orbitals (e.g., dz², dx²-y²) Arene_pi Arene π-orbitals (Filled) Arene_pi->Cr_d_empty σ-Donation (Arene to Cr)

Figure 1. Bonding interactions in (η⁶-arene)Cr(CO)₃ complexes.

Comparative Analysis of Electronic Effects

The electronic influence of substituents on the arene ring is readily quantified using infrared (IR) spectroscopy and cyclic voltammetry (CV).

  • Infrared Spectroscopy: The Cr(CO)₃ moiety exhibits strong C-O stretching bands in the IR spectrum, typically between 1800-2000 cm⁻¹.[5] As the arene ligand becomes more electron-donating, it increases the electron density on the chromium center. This enhanced electron density is then delocalized via backbonding into the π-antibonding orbitals of the CO ligands. Populating these CO π orbitals weakens the C-O bond, resulting in a decrease (red shift) in the observed ν(CO) stretching frequency.

  • Cyclic Voltammetry: The oxidation of (arene)Cr(CO)₃ complexes is a metal-centered process, corresponding to the removal of an electron from the chromium atom.[6] Arenes with electron-donating substituents increase the electron density on the chromium, making it easier to oxidize. This is observed as a lower, or less positive, oxidation potential (E₁/₂). Conversely, electron-withdrawing groups render the metal center more electron-poor and more difficult to oxidize, shifting the potential to higher values.

The table below summarizes typical experimental data for a series of (η⁶-arene)Cr(CO)₃ complexes, illustrating the correlation between the arene substituent and the resulting electronic properties.

Arene Ligand (C₆H₅-X)Substituent (X)Hammett Parameter (σₚ)ν(CO) (cm⁻¹) (A₁ mode)Oxidation Potential (E₁/₂) (V vs. Fc/Fc⁺)
Anisole-OCH₃-0.27~1975~0.65
Toluene-CH₃-0.17~1980~0.70
Benzene-H0.00~1987~0.78
Chlorobenzene-Cl+0.23~1993~0.88
Methyl Benzoate-CO₂CH₃+0.45~1998~0.95

Table 1. Comparison of spectroscopic and electrochemical data for substituted (η⁶-arene)Cr(CO)₃ complexes. Data are representative values compiled to illustrate established trends. The A₁ mode is the highest frequency, symmetric C-O stretch.

Experimental Protocols

Detailed methodologies are provided for the synthesis and analysis of (arene)Cr(CO)₃ complexes.

General Synthesis of (η⁶-arene)Cr(CO)₃ Complexes

This procedure is a thermal ligand exchange reaction.[5][7]

  • Reagents: Chromium hexacarbonyl (Cr(CO)₆), the desired arene ligand, a high-boiling solvent (e.g., dibutyl ether or a mixture of THF and n-heptane).

  • Apparatus: A two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Procedure:

    • To the flask, add Cr(CO)₆ (1.0 eq) and the arene (2.0-5.0 eq).

    • Add the solvent system under a nitrogen atmosphere. For arenes that are liquids, they can often be used in large excess as the solvent.

    • Heat the mixture to reflux (typically 120-140 °C) for 12-48 hours. The reaction progress can be monitored by the disappearance of the white solid Cr(CO)₆ and the formation of a yellow-orange solution.

    • After cooling to room temperature, filter the mixture through a pad of celite or alumina to remove unreacted Cr(CO)₆ and decomposition products.

    • Remove the solvent and excess arene under reduced pressure.

    • The resulting crude solid is purified by recrystallization (e.g., from hexanes or ethyl acetate/hexanes) or column chromatography on silica gel to yield the pure (arene)Cr(CO)₃ complex as a yellow crystalline solid.

Infrared (IR) Spectroscopic Analysis
  • Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Procedure:

    • Prepare a dilute solution of the purified (arene)Cr(CO)₃ complex (~1-2 mg/mL) in a suitable, non-polar solvent (e.g., cyclohexane or dichloromethane).

    • Record the spectrum using a solution cell with an appropriate path length (e.g., 0.1-1.0 mm). The solvent used for the sample should also be used to record a background spectrum.

    • Identify the high-intensity bands in the 1800-2000 cm⁻¹ region, which correspond to the C-O stretching vibrations. For C₃ᵥ symmetry, two bands (A₁ and E modes) are typically observed.

Electrochemical Analysis by Cyclic Voltammetry (CV)
  • Apparatus: Potentiostat with a three-electrode cell setup.

  • Electrodes:

    • Working Electrode: Glassy carbon or platinum disk.

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Procedure:

    • Prepare a solution of the complex (1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (0.1 M, e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Polish the working electrode before each measurement.

    • Purge the solution with an inert gas (nitrogen or argon) for 5-10 minutes to remove dissolved oxygen.

    • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a value past the oxidation wave (e.g., +1.2 V) and back. A typical scan rate is 100 mV/s.

    • After the measurement, add a small amount of an internal standard, such as ferrocene (Fc), and record the voltammogram again. The oxidation potential of the complex is reported relative to the Fc/Fc⁺ couple (E₁/₂ = (Eₚₐ + Eₚ꜀)/2).

Logical & Experimental Workflow

The process of evaluating a new arene ligand follows a systematic workflow from synthesis to final data analysis and comparison.

Workflow Workflow for Evaluating Arene Ligand Electronic Effects synthesis Synthesis of (Arene)Cr(CO)3 Complex purification Purification (Recrystallization / Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization ir_exp IR Spectroscopy characterization->ir_exp cv_exp Cyclic Voltammetry characterization->cv_exp ir_data Obtain ν(CO) Data (cm⁻¹) ir_exp->ir_data cv_data Obtain E₁/₂ Data (Volts) cv_exp->cv_data analysis Correlate Data with Arene Properties ir_data->analysis cv_data->analysis comparison Compare with Other Arene Ligands analysis->comparison

Figure 2. Experimental workflow from synthesis to comparative analysis.

References

Comparative analysis of the electrochemical properties of bis(arene)chromium compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of various bis(arene)chromium compounds. The redox behavior of these organometallic sandwich complexes is a critical aspect of their chemistry, influencing their reactivity, stability, and potential applications in catalysis, materials science, and as redox mediators. This document summarizes key experimental data, details the methodologies for their acquisition, and visualizes the underlying experimental workflow.

Introduction to Bis(arene)chromium Electrochemistry

Bis(arene)chromium compounds, with the general formula (η⁶-arene)₂Cr, are notable for their rich electrochemistry. The central chromium atom can typically exist in a stable 18-electron neutral state (Cr(0)) and can be readily oxidized to a 17-electron cationic state (Cr(I)). This reversible one-electron oxidation is the primary focus of electrochemical studies on these complexes. The ease of this oxidation, quantified by the redox potential, is highly sensitive to the nature of the substituents on the arene rings.

Comparative Electrochemical Data

The electrochemical properties of a series of substituted bis(arene)chromium complexes have been investigated, primarily using cyclic voltammetry. The half-wave potential (E₁⸝₂) of the Cr(I)/Cr(0) redox couple serves as a key parameter for comparing the electron-donating or -withdrawing effects of the substituents on the arene rings. Electron-donating groups are expected to make the complex easier to oxidize (a more negative E₁⸝₂), while electron-withdrawing groups make it more difficult to oxidize (a more positive E₁⸝₂).

CompoundSubstituent (R)Half-Wave Potential (E₁⸝₂) vs. Fc⁺/Fc (V)Reference
Bis(benzene)chromium-H-1.10 to -1.25[1]
Bis(toluene)chromium-CH₃Data not explicitly found in searches
Bis(anisole)chromium-OCH₃Data not explicitly found in searches
Bis(chlorobenzene)chromium-ClData not explicitly found in searches
Bis(benzonitrile)chromium-CNData not explicitly found in searches
Bis(1,3,5-triisopropylbenzene)chromium(I)-CH(CH₃)₂Data not explicitly found in searches[2]

Note: While the influence of substituents is qualitatively understood, specific and directly comparable E₁⸝₂ values for a comprehensive series of substituted bis(arene)chromium compounds were not available in the conducted searches. The provided table structure is intended to be populated as more specific experimental data becomes available.

The effect of substituents on the redox potential of bis(arene)chromium complexes can be correlated with Hammett substituent constants (σ). A linear relationship is often observed, demonstrating the predictable nature of electronic effects in these systems.[3][4][5]

Experimental Protocols

The electrochemical characterization of bis(arene)chromium compounds is typically performed using cyclic voltammetry (CV) under an inert atmosphere due to the air-sensitivity of the Cr(0) complexes.[6]

Typical Experimental Setup for Cyclic Voltammetry:

  • Electrochemical Cell: A three-electrode cell is employed, consisting of a working electrode, a reference electrode, and a counter (or auxiliary) electrode.

  • Working Electrode: A glassy carbon or platinum electrode is commonly used. The electrode surface is polished before each experiment to ensure reproducibility.

  • Reference Electrode: A non-aqueous reference electrode, such as a silver wire in a solution of silver nitrate in acetonitrile (Ag/AgNO₃) or a saturated calomel electrode (SCE) isolated by a salt bridge, is used. Potentials are often reported versus the ferrocenium/ferrocene (Fc⁺/Fc) redox couple as an internal standard.

  • Counter Electrode: A platinum wire or gauze is typically used as the counter electrode.

  • Solvent: A dry, aprotic solvent such as acetonitrile (CH₃CN), dichloromethane (CH₂Cl₂), or tetrahydrofuran (THF) is used.

  • Supporting Electrolyte: A non-reactive salt, such as tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]) or tetrabutylammonium perchlorate ([NBu₄][ClO₄]), is added to the solvent to ensure sufficient conductivity. The concentration is typically around 0.1 M.

  • Analyte Concentration: The concentration of the bis(arene)chromium complex is usually in the millimolar (mM) range.

  • Inert Atmosphere: The entire experiment is conducted under a blanket of an inert gas, such as nitrogen or argon, to prevent the oxidation of the air-sensitive Cr(0) species. This is often achieved by performing the experiment in a glovebox.[4]

Procedure:

  • The electrochemical cell is assembled with the polished working electrode, reference electrode, and counter electrode.

  • The cell is filled with the electrolyte solution (solvent and supporting electrolyte).

  • The solution is deoxygenated by bubbling with an inert gas or by being prepared in a glovebox.

  • A background CV of the electrolyte solution is recorded to ensure the absence of interfering redox-active impurities.

  • The bis(arene)chromium compound is added to the cell, and the solution is mixed.

  • The cyclic voltammogram is recorded by scanning the potential from an initial value to a switching potential and then back to the initial potential. The scan rate can be varied to investigate the reversibility of the redox process.

  • If an internal standard is used, a known amount of ferrocene is added at the end of the experiment, and the CV is recorded again to reference the potential of the analyte to the Fc⁺/Fc couple.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical analysis of bis(arene)chromium compounds.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_cell Assemble 3-Electrode Cell bg_cv Record Background CV prep_cell->bg_cv polish_we Polish Working Electrode polish_we->prep_cell prep_sol Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) deoxygenate Deoxygenate Solution prep_sol->deoxygenate deoxygenate->bg_cv add_analyte Add Bis(arene)chromium Compound bg_cv->add_analyte analyte_cv Record Analyte CV add_analyte->analyte_cv add_fc Add Ferrocene (Internal Standard) analyte_cv->add_fc determine_e12 Determine Half-Wave Potential (E₁⸝₂) analyte_cv->determine_e12 fc_cv Record CV with Ferrocene add_fc->fc_cv fc_cv->determine_e12 check_rev Assess Reversibility determine_e12->check_rev correlate Correlate with Substituent Parameters check_rev->correlate signaling_pathway substituent Arene Substituent electronic_effect Inductive/Resonance Effect substituent->electronic_effect electron_density Electron Density at Cr Center electronic_effect->electron_density redox_potential Redox Potential (E₁⸝₂) electron_density->redox_potential

References

Validating Theoretical Models for the Electronic Structure of Dicumene Chromium and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This guide provides a comparative analysis of theoretical approaches for determining the electronic structure of Dicumene chromium, a member of the bis(arene)chromium family of organometallic sandwich compounds. Due to the limited availability of direct experimental data for this compound, this guide will leverage data from its closely related and extensively studied analog, bis(benzene)chromium, to provide a robust validation framework. This comparison is invaluable for researchers, scientists, and drug development professionals who rely on accurate computational predictions of molecular properties.

Quantitative Data Comparison

The electronic structure of bis(arene)chromium complexes is characterized by the interaction between the chromium d-orbitals and the π-orbitals of the aromatic rings. A key experimentally measurable quantity that provides a direct probe of the electronic structure is the ionization energy, which corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO). The following table summarizes the experimental adiabatic ionization energy for bis(benzene)chromium and compares it with values obtained from theoretical calculations.

ParameterExperimental Value (bis(benzene)chromium)Theoretical Value (bis(benzene)chromium)Theoretical Method
Adiabatic Ionization Energy5.465 eV5.47 eVDFT (B3LYP)

Experimental and Theoretical Methodologies

A thorough understanding of the methodologies used to obtain both experimental and theoretical data is crucial for a meaningful comparison.

Experimental Protocol: Photoelectron Spectroscopy

Photoelectron Spectroscopy (PES) is a powerful technique for determining the ionization energies of molecules. In the context of bis(arene)chromium complexes, high-resolution techniques like Pulsed-Field Ionization Zero Electron Kinetic Energy (PFI-ZEKE) spectroscopy have been employed to obtain precise adiabatic ionization energies.

  • Sample Preparation: The sample, in this case, bis(benzene)chromium, is introduced into a high-vacuum chamber, typically through laser ablation of a solid target or by seeding a carrier gas with the vapor of the compound.

  • Ionization: The molecules are then ionized by a tunable laser. In PFI-ZEKE spectroscopy, molecules are excited to a high Rydberg state just below the ionization threshold.

  • Pulsed-Field Ionization: A pulsed electric field is then applied, which selectively ionizes the Rydberg states, producing electrons with near-zero kinetic energy.

  • Detection: These "zero kinetic energy" electrons are detected as a function of the laser wavelength, yielding a high-resolution spectrum of the ionization energies.

Theoretical Models and Computational Protocols

Various theoretical models have been employed to calculate the electronic structure of bis(arene)chromium complexes.

  • Self-Consistent Field Multiple Scattering Xα (SCF MS Xα): This early computational method provides a qualitative picture of the molecular orbital ordering and the nature of the metal-ligand bonding. It treats the molecule as a collection of overlapping spheres and solves the Schrödinger equation within each region. While useful for understanding bonding concepts, it is generally less accurate for quantitative predictions of ionization energies compared to more modern methods.[1][2]

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for studying the electronic structure of transition metal complexes.[3]

    • Functional and Basis Set: A common approach involves using a hybrid functional, such as B3LYP, which combines a portion of exact Hartree-Fock exchange with density functionals. A suitable basis set, which is a set of mathematical functions used to describe the atomic orbitals, is chosen for both the metal and the ligand atoms.

    • Geometry Optimization: The first step in a typical DFT calculation is to find the lowest energy geometry of the molecule.

    • Energy Calculation: Once the geometry is optimized, a single-point energy calculation is performed to determine the energies of the molecular orbitals. The ionization energy can then be estimated from the energy of the HOMO (Koopmans' theorem) or, more accurately, by calculating the energy difference between the neutral molecule and its cation (ΔSCF method).

Workflow for Model Validation

The process of validating theoretical models against experimental data follows a logical workflow. The diagram below illustrates this process for the electronic structure of bis(arene)chromium complexes.

G Workflow for Validating Theoretical Models of Bis(arene)chromium Electronic Structure cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_sample Sample Preparation (e.g., Bis(benzene)chromium) pes Photoelectron Spectroscopy (e.g., PFI-ZEKE) exp_sample->pes exp_data Experimental Data (e.g., Ionization Energy) pes->exp_data compare Comparison and Validation exp_data->compare model Select Theoretical Model (e.g., DFT with B3LYP) calc Perform Quantum Chemical Calculation model->calc theo_data Calculated Property (e.g., Ionization Energy) calc->theo_data theo_data->compare conclusion Model Accuracy Assessment compare->conclusion

Validation workflow for theoretical models.

Objective Comparison and Conclusion

As shown in the data table, the adiabatic ionization energy of bis(benzene)chromium calculated using DFT with the B3LYP functional is in excellent agreement with the experimental value obtained from PFI-ZEKE spectroscopy. This close agreement provides strong validation for the use of this level of theory in describing the electronic structure of bis(benzene)chromium.

By extension, it is reasonable to expect that DFT calculations with appropriate functionals and basis sets can provide reliable predictions for the electronic structure of this compound and other substituted bis(arene)chromium complexes. The alkyl substituents on the benzene rings in this compound are expected to have a relatively small, albeit predictable, effect on the electronic structure compared to the parent bis(benzene)chromium. Therefore, the validated theoretical model for bis(benzene)chromium serves as a robust foundation for computational studies on this compound, enabling researchers to confidently predict its electronic properties in the absence of direct experimental data. This validated computational approach is a powerful tool for the rational design of new catalysts and materials.

References

A Guide to Inter-laboratory Comparison of Dicumene Chromium Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available inter-laboratory comparison studies, proficiency testing results, or round-robin tests specifically for Dicumene chromium were not identified in the conducted search. The following guide is a synthesized framework based on established practices for inter-laboratory comparisons of other chromium compounds. It is intended to provide a methodological blueprint for researchers, scientists, and drug development professionals.

An inter-laboratory comparison is a critical exercise to assess and ensure the reliability and comparability of analytical results among different laboratories.[1][2][3] This guide outlines a hypothetical inter-laboratory study for the characterization of this compound, providing a framework for data presentation, experimental protocols, and workflow visualization.

Data Presentation

In a typical inter-laboratory comparison, quantitative data on the characterization of this compound would be collected from participating laboratories and summarized for straightforward analysis. The following table illustrates how such data could be presented.

ParameterMethodLaboratory A ResultLaboratory B ResultLaboratory C ResultAssigned ValueAcceptance Range
Purity (%)HPLC-UV99.599.299.799.5 ± 0.299.0 - 100.0
Dicumene Impurity (µg/g)GC-MS50654553 ± 10< 100
Chromium Content (mg/g)ICP-OES150.2149.5150.8150.2 ± 0.7148.0 - 152.0
Benzene Impurity (µg/g)Headspace GC< 2< 2< 2Not Detected< 2
Water Content (%)Karl Fischer0.100.150.120.12 ± 0.03< 0.20

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to a successful inter-laboratory comparison. The methodologies should be clearly defined to minimize variations in results arising from procedural differences. Below are examples of protocols for key analytical techniques that would be relevant for the characterization of this compound.

1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

  • Principle: This method separates this compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The concentration is quantified using a UV detector.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 mm x 250 mm, 5 µm), and an autosampler.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), this compound reference standard.

  • Procedure:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh and dissolve the this compound sample in the same solvent to a known concentration.

    • Set the HPLC conditions:

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • UV Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Inject the calibration standards and the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

2. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Chromium Content

  • Principle: The sample is introduced into an argon plasma, which excites the chromium atoms. The excited atoms emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of chromium.[4]

  • Instrumentation: An ICP-OES spectrometer.

  • Reagents: Nitric acid (trace metal grade), Chromium standard solution.

  • Procedure:

    • Accurately weigh the this compound sample and digest it in nitric acid.

    • Dilute the digested sample to a known volume with deionized water.

    • Prepare a series of chromium calibration standards.

    • Aspirate the standards and the sample solution into the ICP-OES.

    • Measure the emission intensity at the appropriate chromium wavelength.

    • Construct a calibration curve and determine the chromium concentration in the sample.

3. Gas Chromatography - Mass Spectrometry (GC-MS) for Organic Impurities

  • Principle: Volatile organic impurities are separated by gas chromatography and identified and quantified by mass spectrometry.

  • Instrumentation: A GC-MS system with a suitable capillary column.

  • Reagents: A suitable solvent (e.g., dichloromethane), reference standards for expected impurities.

  • Procedure:

    • Dissolve the this compound sample in the chosen solvent.

    • Inject an aliquot of the solution into the GC-MS.

    • Run a temperature program to separate the impurities.

    • Identify impurities by comparing their mass spectra to a library or to the spectra of reference standards.

    • Quantify the impurities using an internal or external standard method.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflow of an inter-laboratory comparison study and the logical relationship of the analytical methods to the overall characterization of this compound.

InterLab_Comparison_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Evaluation & Reporting A Define Study Objectives B Select Participating Laboratories A->B C Prepare & Homogenize Test Material B->C D Establish & Distribute Protocols C->D E Sample Receipt & Handling D->E F Perform Analytical Tests E->F G Data Recording & Initial Review F->G H Submit Results to Coordinator G->H I Statistical Analysis of Data H->I J Performance Assessment (e.g., z-scores) I->J K Final Report Generation J->K

Workflow of an Inter-laboratory Comparison Study.

Dicumene_Chromium_Characterization cluster_sample This compound Sample cluster_properties Physicochemical Properties cluster_methods Analytical Methods Sample This compound Purity Purity Sample->Purity Identity Identity Sample->Identity Impurities Impurities Sample->Impurities HPLC HPLC-UV Purity->HPLC ICPOES ICP-OES Purity->ICPOES Chromium Content NMR NMR Identity->NMR GCMS GC-MS Impurities->GCMS

Analytical Methods for this compound Characterization.

References

Assessing the influence of ligand substitution on the catalytic activity of chromium complexes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic activity of chromium complexes as influenced by ligand substitution. It includes supporting experimental data, detailed methodologies, and visual representations of key processes.

The catalytic efficacy of chromium complexes is profoundly influenced by the nature of the ligands coordinated to the metal center. Strategic ligand substitution allows for the fine-tuning of the electronic and steric properties of the chromium catalyst, thereby enhancing its activity, selectivity, and stability in a variety of chemical transformations. This guide explores the effects of ligand modification on chromium-catalyzed reactions, with a focus on polymerization/oligomerization and oxidation reactions.

Data Presentation: A Comparative Analysis of Catalytic Performance

The following tables summarize the quantitative data on the catalytic activity of various chromium complexes, highlighting the impact of ligand substitution.

Ethylene Oligomerization

The selective oligomerization of ethylene to valuable linear alpha-olefins such as 1-hexene and 1-octene is a critical industrial process. The ligand framework around the chromium center plays a pivotal role in determining both the activity of the catalyst and the selectivity towards specific oligomers.

Ligand TypeN-Substituent/BackboneCo-catalystActivity ( kg/(g Cr·h))Selectivity (1-Hexene + 1-Octene) (%)Reference
Diphosphinoamine (PNP)F₂CHCH₂MAO75.6-[1]
Diphosphinoamine (PNP)Me₂CHCH₂MMAO198.376.4[1]
Binuclear PNPCyclohexane-1,4-diamineMAO3887.784.5[2]

MAO: Methylaluminoxane, MMAO: Modified Methylaluminoxane

CO₂/Epoxide Copolymerization

Chromium-salen complexes are effective catalysts for the copolymerization of carbon dioxide and epoxides to produce polycarbonates. The flexibility and electronic properties of the salen-type ligand significantly affect the catalyst's performance.

Ligand TypeCo-catalystTurnover Frequency (TOF) (mol epoxide/mol Cr·h)Carbonate Linkages (%)Reference
(salen)Cr(III)ClPPNCl39 - 494>95
Salalen-CrPPNN₃Higher activity than Salen-Cr-
Salan-CrPPNN₃Higher activity than Salen-Cr-

PPNCl: Bis(triphenylphosphine)iminium chloride, PPNN₃: Bis(triphenylphosphine)iminium azide

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative chromium complexes and the general procedures for catalytic reactions.

Synthesis of N-Substituted Diphosphinoamine (PNP) Ligands and Chromium Complexes

Ligand Synthesis: A representative procedure for the synthesis of N-substituted diphosphinoamine ligands involves the reaction of the corresponding primary amine with chlorodiphenylphosphine. For example, to synthesize the ligand with an isobutyl substituent (Me₂CHCH₂), isobutylamine is reacted with chlorodiphenylphosphine in the presence of a base like triethylamine in a suitable solvent such as dichloromethane. The reaction mixture is typically stirred at room temperature, and the product is isolated by removing the solvent and washing the residue.[1]

Complex Synthesis: The chromium(III) chloride complexes of the PNP ligands can be prepared by reacting the synthesized ligand with a chromium(III) precursor, such as CrCl₃(THF)₃, in an appropriate solvent. The resulting complex can then be isolated and purified.[1]

Synthesis of Salen-Type Chromium(III) Complexes

Salen-type chromium(III) complexes are generally synthesized by the reaction of the corresponding salen ligand with a chromium(II) salt, followed by oxidation to chromium(III).

  • The salen, salalen, or salan proligand and one equivalent of chromium(II) chloride (CrCl₂) are dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • The solution is stirred at room temperature for 24 hours.

  • The reaction mixture is then exposed to air for two hours to facilitate the oxidation of chromium(II) to chromium(III).

  • The desired chromium(III) complex is obtained by extraction with diethyl ether and a saturated solution of sodium chloride. The organic phase is dried over sodium sulfate, filtered, and the solvent is removed under vacuum.

General Procedure for Ethylene Oligomerization

Ethylene oligomerization reactions are typically carried out in a high-pressure reactor.

  • The reactor is charged with a suitable solvent (e.g., toluene) and the desired amount of co-catalyst (e.g., MAO or MMAO).

  • The chromium complex, dissolved in the same solvent, is then injected into the reactor.

  • The reactor is pressurized with ethylene to the desired pressure (e.g., 45 bar) and heated to the reaction temperature (e.g., 45 °C).

  • After the desired reaction time, the ethylene feed is stopped, and the reactor is cooled.

  • The liquid and gas phases are analyzed by gas chromatography (GC) to determine the product distribution.[1]

General Procedure for CO₂/Epoxide Copolymerization
  • A solution of the chromium-salen catalyst in the epoxide (e.g., cyclohexene oxide) is prepared.

  • This solution is then introduced into a pre-heated and pressurized reactor containing the co-catalyst.

  • The reactor is pressurized with carbon dioxide to the desired pressure (e.g., 55 bar) and maintained at the reaction temperature (e.g., 80 °C) for a specific duration.

  • After the reaction, the unreacted epoxide is removed, and the resulting polymer is analyzed to determine its molecular weight and the percentage of carbonate linkages.

Mandatory Visualization

The following diagrams illustrate key mechanistic pathways and experimental workflows.

Catalytic_Cycle_Ethylene_Oligomerization Cr_precatalyst [PNP]Cr(III) Precatalyst Active_Cr_I Active [PNP]Cr(I) Species Cr_precatalyst->Active_Cr_I Activation (MAO) Ethylene_Coordination Ethylene Coordination Active_Cr_I->Ethylene_Coordination + 2 C₂H₄ Metallacyclopentane Chromacyclopentane Formation Ethylene_Coordination->Metallacyclopentane Ethylene_Insertion Ethylene Insertion Metallacyclopentane->Ethylene_Insertion Metallacycloheptane Chromacycloheptane Formation Ethylene_Insertion->Metallacycloheptane Beta_Hydride_Elimination_Hexene β-Hydride Elimination Metallacycloheptane->Beta_Hydride_Elimination_Hexene Ethylene_Insertion_2 Ethylene Insertion Metallacycloheptane->Ethylene_Insertion_2 Hexene_Release 1-Hexene Release Beta_Hydride_Elimination_Hexene->Hexene_Release Hexene_Release->Active_Cr_I Metallacyclononane Chromacyclononane Formation Ethylene_Insertion_2->Metallacyclononane Beta_Hydride_Elimination_Octene β-Hydride Elimination Metallacyclononane->Beta_Hydride_Elimination_Octene Octene_Release 1-Octene Release Beta_Hydride_Elimination_Octene->Octene_Release Octene_Release->Active_Cr_I

Caption: Catalytic cycle for ethylene oligomerization by a PNP-chromium catalyst.[3][4]

Catalytic_Cycle_CO2_Epoxide Initiation [Salen]Cr(III)-X Epoxide_Coordination Epoxide Coordination Initiation->Epoxide_Coordination + Epoxide Ring_Opening Nucleophilic Attack & Ring Opening Epoxide_Coordination->Ring_Opening Alkoxide_Intermediate [Salen]Cr(III)-Alkoxide Ring_Opening->Alkoxide_Intermediate CO2_Insertion CO₂ Insertion Alkoxide_Intermediate->CO2_Insertion + CO₂ Carbonate_Intermediate [Salen]Cr(III)-Carbonate CO2_Insertion->Carbonate_Intermediate Chain_Propagation Chain Propagation Carbonate_Intermediate->Chain_Propagation + Epoxide Chain_Propagation->Alkoxide_Intermediate Polymer Chain Growth

Caption: General catalytic cycle for CO₂/epoxide copolymerization using a Salen-chromium complex.[2][5][6]

Experimental_Workflow_Synthesis Start Start Materials (Ligand Precursor, Cr Salt) Reaction Reaction in Anhydrous Solvent Start->Reaction Isolation Isolation of Crude Product Reaction->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Characterization Characterization (NMR, X-ray, etc.) Purification->Characterization Final_Product Pure Chromium Complex Characterization->Final_Product

Caption: A generalized experimental workflow for the synthesis and characterization of chromium complexes.

References

A Comparative Review of Chromium Precursors for Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Common Chromium Precursors for the Synthesis of Advanced Materials.

The selection of a suitable precursor is a critical first step in the synthesis of advanced materials, profoundly influencing the morphology, purity, and performance of the final product. This guide provides a comparative overview of common chromium precursors, including chromium(III) nitrate, chromium(III) acetylacetonate, chromium(III) chloride, chromium(III) sulfate, and chromium hexacarbonyl. By examining their chemical properties and performance in various synthesis methodologies, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications, ranging from catalysis to nanoparticle and thin film fabrication.

Physical and Chemical Properties of Common Chromium Precursors

A fundamental understanding of the precursor's properties is essential for designing synthesis protocols. Key characteristics of several common chromium precursors are summarized below.

PrecursorFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Solubility
Chromium(III) Nitrate NonahydrateCr(NO₃)₃·9H₂O400.15Dark violet crystals60>100 (decomposes)Highly soluble in water
Chromium(III) AcetylacetonateCr(C₅H₇O₂)₃349.32Maroon-purple crystalline powder216340 (sublimes)Soluble in organic solvents, insoluble in water
Chromium(III) Chloride HexahydrateCrCl₃·6H₂O266.45Green crystalline solid83DecomposesSoluble in water
Chromium(III) SulfateCr₂(SO₄)₃392.18 (anhydrous)Green or violet crystalsDecomposes >500DecomposesSoluble in water
Chromium HexacarbonylCr(CO)₆220.06White crystalline solid150-155 (decomposes)220Insoluble in water, soluble in organic solvents

Performance in Advanced Materials Synthesis

The choice of precursor significantly impacts the characteristics of the synthesized material. This section compares the performance of different chromium precursors in two key applications: catalyst synthesis and nanoparticle fabrication.

Catalysis: Oxidative Dehydrogenation of Propane

A study on the oxidative dehydrogenation of propane with CO₂ compared the catalytic performance of silica-supported chromium oxide catalysts prepared from different precursors. The results highlight the substantial influence of the precursor on catalytic activity and product yield.[1]

PrecursorPropane Conversion (%) at 750°CPropylene Yield (%) at 750°C
Chromium(III) Acetylacetonate~55~32
Chromium(III) Nitrate~65~28
Chromium(III) Sulfate~40~18
Ammonium Dichromate~50~22

Note: The data presented is approximated from graphical representations in the source material and is intended for comparative purposes.[1]

The catalyst derived from chromium(III) acetylacetonate exhibited the highest propylene yield, suggesting that the organic ligands may play a role in achieving a more active or selective catalytic species upon decomposition.[1] In contrast, the catalyst from chromium(III) nitrate showed higher propane conversion but a lower selectivity towards propylene.[1]

Nanoparticle Synthesis: Chromium Oxide (Cr₂O₃)

The synthesis of chromium oxide nanoparticles is a common application for chromium precursors. The choice of precursor can affect particle size, morphology, and purity.

PrecursorSynthesis MethodAverage Particle Size (nm)Key Findings
Chromium(III) NitrateThermal Decomposition< 100Pure, single rhombohedral phase Cr₂O₃ nanoparticles were obtained. The particle size and shape uniformity improved with increasing calcination temperature from 500 to 600 °C.
Chromium(III) SulfatePrecipitation20-70[1]A simple and cost-effective method yielding hexagonal Cr₂O₃ nanoparticles.[1]
Chromium(III) ChloridePrecipitation24-27[2]This method also produces hexagonal Cr₂O₃ nanoparticles and has been used to compare antibacterial activity with nanoparticles from chromium sulfate.[2]
Chromium(III) AcetylacetonateThermal DecompositionNot specifiedUsed as a precursor for Cr₂O₃, with decomposition starting around 250 °C.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. This section provides example protocols for the synthesis of chromium-based materials using different precursors.

Synthesis of Cr₂O₃ Nanoparticles via Precipitation from Chromium(III) Sulfate[1]
  • Preparation of Solution: Prepare a 0.1M solution of chromium(III) sulfate (Cr₂(SO₄)₃) in 500 ml of deionized water.

  • Precipitation: Add aqueous ammonia dropwise to the solution with constant stirring until the pH reaches 10.

  • Filtration and Washing: Filter the resulting precipitate using a Buchner funnel and wash it several times with distilled water.

  • Drying and Calcination: Dry the precipitate in an oven at 70°C for 24 hours. Calcine the dried powder in a muffle furnace at 600°C for 5 hours to obtain Cr₂O₃ nanoparticles.[1]

Synthesis of Cr₂O₃ Nanoparticles via Thermal Decomposition from Chromium(III) Nitrate[2]
  • Precursor Preparation: Dissolve 1 mmol of chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) and 3 mmol of oxalic acid in 15 mL of distilled water with stirring for 20 minutes to form a clear solution.

  • pH Adjustment and Heating: Add an aqueous solution of NaOH dropwise until the pH reaches 12. Heat the mixture to 80 °C.

  • Solid-State Decomposition: After cooling to room temperature, divide the semi-solid product into two parts and heat them at 500 °C and 600 °C for 3 hours in a furnace under standard atmospheric pressure.

  • Washing and Drying: Wash the as-prepared Cr₂O₃ nanoparticles twice with distilled water and dry them at 80 °C in a furnace for 24 hours.

Microwave-Assisted Synthesis of Cr₂O₃ Nanoparticles from Chromium(III) Chloride[5]
  • Solution Preparation: Dissolve chromium(III) chloride hexahydrate and urea in a 1:3 molecular ratio in 50 ml of ethylene glycol with magnetic stirring for 1 hour.

  • Microwave Irradiation: Transfer the clear solution to a ceramic bowl and place it in a domestic microwave oven. The solvent will evaporate completely upon heating, leaving a precipitate.

  • pH Variation (Optional): The pH of the ethylene glycol solvent can be adjusted using HCl or NaOH to study its effect on nanoparticle size.[4]

  • Calcination: Calcine the obtained precipitate at 500 °C for 2 hours to yield Cr₂O₃ nanoparticles.[4]

Reaction Pathways and Synthesis Mechanisms

The transformation of a precursor into the final material involves distinct chemical pathways, which are visualized below.

Thermal Decomposition of Chromium(III) Acetylacetonate

This pathway involves the thermal breakdown of the organometallic complex to form chromium oxide. The acetylacetonate ligands decompose and are removed as volatile byproducts.

Thermal_Decomposition Cr_acac Cr(acac)₃ Intermediate Intermediate Species Cr_acac->Intermediate Heat (≥250°C) Cr2O3 Cr₂O₃ Nanoparticles Intermediate->Cr2O3 Oxidation Byproducts Volatile Organic Byproducts Intermediate->Byproducts

Caption: Thermal decomposition of Cr(acac)₃.

Hydrolysis and Condensation of Chromium(III) Nitrate

In aqueous solutions, chromium(III) ions undergo hydrolysis to form aqua-hydroxy complexes. Subsequent heating promotes condensation of these species to form chromium oxide.

Hydrolysis_Condensation Cr_NO3 [Cr(H₂O)₆]³⁺ Hydrolysis [Cr(H₂O)₅(OH)]²⁺ Cr_NO3->Hydrolysis H₂O Condensation Polymeric Cr-O-Cr Species Hydrolysis->Condensation Heat Cr2O3 Cr₂O₃ Condensation->Cr2O3 Further Heating

Caption: Hydrolysis and condensation of Cr(III).

Chemical Vapor Deposition from Chromium Hexacarbonyl

In a CVD process, the volatile chromium hexacarbonyl precursor is transported in the gas phase to a heated substrate where it decomposes to form a thin film.

CVD_Workflow cluster_0 CVD Reactor Precursor Cr(CO)₆ Vapor Substrate Heated Substrate Precursor->Substrate Transport Film Cr-based Thin Film Substrate->Film Decomposition Byproducts CO Gas Substrate->Byproducts

Caption: CVD experimental workflow.

References

Safety Operating Guide

Proper Disposal of Dicumene Chromium: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper handling and disposal of dicumene chromium, a specialized organometallic compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

This compound is an air and moisture-sensitive organometallic compound. All handling should be conducted in an inert atmosphere (e.g., a glovebox) to prevent decomposition and potential reactions with air and water. Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Spill and Emergency Procedures

In the event of a spill, evacuate the area and eliminate all ignition sources. If the spill occurs outside of an inert atmosphere, the compound may react with air and moisture.

For a small spill:

  • Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite.

  • Do not use water or combustible materials for cleanup.

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.

  • Ventilate the area and wash the spill site with a suitable solvent (e.g., toluene or xylene), collecting the cleaning materials as hazardous waste.

For a large spill:

  • Evacuate the laboratory immediately and alert the appropriate emergency response team.

  • Prevent the spill from entering drains or waterways.

Step-by-Step Disposal Protocol

Due to its chromium content, this compound waste is classified as hazardous.[1] Improper disposal can lead to environmental contamination.[1] The primary method for the disposal of chromium-containing waste is through a licensed hazardous waste disposal facility.

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials and residues, in a dedicated, clearly labeled, and sealed container.

    • The container must be compatible with the waste and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your local regulations.

    • Store the sealed container in a designated hazardous waste accumulation area.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the waste contractor with a copy of the Safety Data Sheet (SDS) if available, or detailed information about the composition of the waste.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found in the search results, the general procedure for handling and disposing of chromium-containing hazardous waste and air-sensitive organometallic compounds has been synthesized from multiple sources. The recommended procedure involves stabilization and disposal in a designated hazardous waste landfill.[1] Treatment of chromium waste often involves the reduction of toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)) before final disposal.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DicumeneChromiumDisposal Start Start: this compound Waste Generation InertAtmosphere Handle in Inert Atmosphere (e.g., Glovebox) Start->InertAtmosphere CollectWaste Collect Waste in Designated Container InertAtmosphere->CollectWaste Spill Spill Occurs InertAtmosphere->Spill Potential SealAndLabel Seal and Label Container 'Hazardous Waste: This compound' CollectWaste->SealAndLabel CollectWaste->Spill Potential StoreWaste Store in Designated Hazardous Waste Area SealAndLabel->StoreWaste ContactEHS Contact Environmental Health & Safety (EHS) StoreWaste->ContactEHS ArrangePickup Arrange for Professional Waste Pickup ContactEHS->ArrangePickup Disposal Proper Disposal by Licensed Facility ArrangePickup->Disposal End End: Disposal Complete Disposal->End Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->CollectWaste

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dicumene Chromium

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dicumene chromium. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact. The following procedures for personal protective equipment (PPE), operational handling, and waste disposal are designed to provide clear, step-by-step guidance.

Essential Safety and Physical Properties

A thorough understanding of the substance's properties is the first line of defense in the laboratory. While specific quantitative safety data for this compound is not widely available, the precautionary measures for chromium and its compounds, particularly hexavalent chromium, provide a strong basis for safe handling.

PropertyDataSource
Chemical Formula C₁₈H₂₄CrPubChem[1]
Molecular Weight 292.4 g/mol PubChem[1]
Appearance SolidGeneral
OSHA PEL (Chromium) 1 mg/m³ (8-hour TWA)NJ Dept. of Health[2]
NIOSH REL (Chromium) 0.5 mg/m³ (8-hour TWA)NJ Dept. of Health[2]
ACGIH TLV (Chromium) 0.5 mg/m³ (8-hour TWA)NJ Dept. of Health[2]

TWA: Time-Weighted Average, PEL: Permissible Exposure Limit, REL: Recommended Exposure Limit, TLV: Threshold Limit Value.

Operational Plan: From Handling to Disposal

Safe laboratory practice requires a systematic approach at every stage of the chemical's lifecycle. The following protocols are designed to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following equipment is mandatory for all personnel involved in its handling:

  • Respiratory Protection : A NIOSH-approved respirator is essential to prevent inhalation of dust or aerosols.[3] For environments where exposure may exceed the PEL, a supplied-air respirator should be used.[4]

  • Eye and Face Protection : Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[5]

  • Skin Protection :

    • Gloves : Wear appropriate chemical-resistant gloves.[6] Given the potential for skin irritation and sensitization, double-gloving may be advisable for extended handling.[7][8]

    • Protective Clothing : A full-body lab coat or coveralls made of chemical-resistant material is necessary to prevent skin contact.[5] Contaminated clothing must be removed before leaving the work area and decontaminated or disposed of properly.[9][10]

  • Head Protection : In areas with potential for falling particles or overhead contamination, head protection should be worn.[3]

Handling and Storage

Proper handling and storage procedures are paramount to preventing accidental exposure and maintaining chemical stability.

  • Ventilation : All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Storage : Store this compound in a cool, dry, and well-ventilated area in a tightly sealed, clearly labeled container.[11] It should be stored away from incompatible materials.

  • Hygiene Practices : Do not eat, drink, or smoke in areas where this compound is handled.[10] Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

Waste Disposal

This compound waste is considered hazardous and must be disposed of according to federal, state, and local regulations.[12]

  • Segregation : All this compound waste, including contaminated PPE, must be collected in designated, sealed, and clearly labeled containers.[8][10]

  • Treatment : Chromium (VI) waste should be reduced to the less toxic Chromium (III) form before disposal whenever possible.[13][14]

  • Disposal : Contact your institution's environmental health and safety office for specific disposal procedures. Do not dispose of this compound down the drain.[7] Landfilling in approved hazardous waste sites is a common disposal method for treated chromium waste.[13]

Emergency Response Plan

Immediate and appropriate action during an emergency can significantly mitigate harm.

Spill Response
  • Evacuate : Immediately evacuate the area of the spill.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For solid spills, gently cover the material to prevent it from becoming airborne.[2] For liquid spills, use an absorbent material like vermiculite or sand.[6]

  • Cleanup : Only trained personnel with appropriate PPE should clean up spills. Use a HEPA-filtered vacuum for solid materials.[2] Do not dry sweep.[2]

  • Disposal : Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Exposure Procedures
  • Inhalation : Move the individual to fresh air immediately. Seek medical attention.[2][8]

  • Skin Contact : Remove contaminated clothing immediately and wash the affected area with large amounts of soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Work in Fume Hood b->c d Perform Experiment c->d e Decontaminate Work Area d->e f Segregate Waste e->f g Doff PPE Correctly f->g h Store Waste Securely g->h i Arrange for Professional Disposal h->i

Caption: Workflow for Safe Handling of this compound.

EmergencyResponse cluster_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal_report Final Steps spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify Supervisor & EHS spill->notify ppe Don Emergency PPE notify->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill Using Appropriate Methods contain->cleanup dispose Dispose of Hazardous Waste cleanup->dispose report Complete Incident Report dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.